molecular formula C13H18O9 B2753332 D-Xylofuranose, 1,2,3,5-tetraacetate CAS No. 30571-56-3; 42927-46-8

D-Xylofuranose, 1,2,3,5-tetraacetate

Cat. No.: B2753332
CAS No.: 30571-56-3; 42927-46-8
M. Wt: 318.278
InChI Key: IHNHAHWGVLXCCI-DAAZQVBGSA-N
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Description

D-Xylofuranose, 1,2,3,5-tetraacetate is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylose, a pentose (B10789219) sugar. It serves as a crucial building block and precursor in the synthesis of various biologically significant molecules, most notably nucleoside analogues that are investigated for antiviral and anticancer properties. Its furanose form and the presence of acetate (B1210297) protecting groups make it a versatile tool in synthetic organic chemistry, particularly in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its primary application in nucleoside synthesis.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oil or liquid.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 42927-46-8[3][4]
Molecular Formula C₁₃H₁₈O₉[4][5]
Molecular Weight 318.28 g/mol [4][5]
Appearance Neat oil / Liquid[2][3]
Purity ≥95%[3]
Storage Temperature -20°C for long-term storage[3]
Solubility Soluble in DMF, DMSO, Ethanol[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The spectrum will exhibit signals for the anomeric proton (H-1) in the downfield region, typically around 6.0-6.5 ppm. The other ring protons (H-2, H-3, H-4, and H-5) will appear in the range of 4.0-5.5 ppm. The methyl protons of the four acetate groups will give rise to sharp singlet peaks in the upfield region, generally between 1.9 and 2.2 ppm.

  • 13C NMR: The anomeric carbon (C-1) will have a characteristic chemical shift in the range of 95-105 ppm. The other ring carbons (C-2, C-3, C-4, and C-5) will resonate between 60 and 80 ppm. The carbonyl carbons of the acetate groups will appear significantly downfield, typically in the 168-172 ppm region, while the methyl carbons of the acetates will be found in the upfield region, around 20-22 ppm.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of peracetylated sugars typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by the loss of acetyl groups and fragments of the sugar ring. Common fragments observed for peracetylated pentoses include ions resulting from the loss of an acetoxy group (M-59), acetic acid (M-60), and ketene (B1206846) (M-42). The fragmentation pattern can be complex but provides valuable information for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the absorption bands of the ester functional groups.

Wavenumber (cm⁻¹)Assignment
~2950-3000C-H stretching (alkane)
~1740-1760C=O stretching (ester carbonyl)
~1220-1240C-O stretching (ester)
~1040-1080C-O stretching (ring ether)

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for the acetylation of sugars.

Materials:

  • D-xylose

  • Acetic anhydride

  • Anhydrous sodium acetate (or a catalytic amount of sulfuric acid)

  • Pyridine (optional, as a solvent and catalyst)

  • Dichloromethane (B109758) (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation (optional but recommended): To a suspension of D-xylose in acetic anhydride, add a catalytic amount of anhydrous sodium acetate or a few drops of concentrated sulfuric acid. The reaction can also be performed in pyridine.

  • Acetylation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the D-xylose has completely dissolved and the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with dichloromethane or ethyl acetate.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a syrup.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound isomer.

Characterization

The purified product should be characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity, comparing the obtained data with the expected spectral features outlined in Section 2.

Application in Nucleoside Synthesis

This compound is a key starting material for the synthesis of xylo-nucleosides. The acetyl groups serve as protecting groups for the hydroxyl functions of the sugar, and the anomeric acetate can act as a leaving group in glycosylation reactions.

General Protocol for N-Glycosylation

Materials:

  • This compound

  • Silylated nucleobase (e.g., persilylated uracil (B121893) or cytosine)

  • Lewis acid catalyst (e.g., SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Deprotection reagent (e.g., methanolic ammonia)

Procedure:

  • Preparation of the Glycosyl Donor: this compound is used as the glycosyl donor.

  • Preparation of the Glycosyl Acceptor: The nucleobase is typically silylated to enhance its solubility and nucleophilicity.

  • Glycosylation Reaction: Dissolve the silylated nucleobase and this compound in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C or the desired reaction temperature. Add the Lewis acid catalyst dropwise and stir the reaction until completion (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification of the Protected Nucleoside: Purify the resulting acetylated nucleoside by silica gel column chromatography.

  • Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia (B1221849) and stir at room temperature until the deacetylation is complete (monitored by TLC).

  • Final Purification: Remove the solvent under reduced pressure and purify the final nucleoside product by recrystallization or chromatography.

Visualizations

chemical_structure cluster_furanose This compound O1 O C1 C1 O1->C1 C2 C2 C1->C2 O_Ac1 O C1->O_Ac1 C3 C3 C2->C3 O_Ac2 O C2->O_Ac2 C4 C4 C3->C4 O_Ac3 O C3->O_Ac3 C4->O1 C5 CH2 C4->C5 C_Ac1_CO C O_Ac1->C_Ac1_CO O_Ac1_CO O C_Ac1_CO->O_Ac1_CO C_Ac1_Me CH3 C_Ac1_CO->C_Ac1_Me C_Ac2_CO C O_Ac2->C_Ac2_CO O_Ac2_CO O C_Ac2_CO->O_Ac2_CO C_Ac2_Me CH3 C_Ac2_CO->C_Ac2_Me C_Ac3_CO C O_Ac3->C_Ac3_CO O_Ac3_CO O C_Ac3_CO->O_Ac3_CO C_Ac3_Me CH3 C_Ac3_CO->C_Ac3_Me O_Ac5 O C5->O_Ac5 C_Ac5_CO C O_Ac5->C_Ac5_CO O_Ac5_CO O C_Ac5_CO->O_Ac5_CO C_Ac5_Me CH3 C_Ac5_CO->C_Ac5_Me

Figure 1: Chemical structure of this compound.

synthesis_workflow D_Xylose D-Xylose Acetylation Acetylation (Acetic Anhydride, Catalyst) D_Xylose->Acetylation Crude_Product Crude Mixture of Xylose Tetraacetates Acetylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product D-Xylofuranose, 1,2,3,5-tetraacetate Purification->Final_Product

Figure 2: General workflow for the synthesis of the target compound.

glycosylation_pathway Xylofuranose D-Xylofuranose, 1,2,3,5-tetraacetate (Glycosyl Donor) Coupling Lewis Acid Catalyzed Glycosylation Xylofuranose->Coupling Nucleobase Silylated Nucleobase (Glycosyl Acceptor) Nucleobase->Coupling Protected_Nucleoside Protected Xylo-Nucleoside Coupling->Protected_Nucleoside Deprotection Deprotection (e.g., Methanolic Ammonia) Protected_Nucleoside->Deprotection Final_Nucleoside Xylo-Nucleoside Deprotection->Final_Nucleoside

Figure 3: Role in nucleoside synthesis via N-glycosylation.

References

In-Depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of nucleoside analogues for drug discovery and development.

Core Chemical Properties

This compound is a fully acetylated derivative of D-xylofuranose. The presence of the acetyl protecting groups enhances its solubility in organic solvents and allows for regioselective reactions in nucleoside synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42927-46-8[1][2][3]
Molecular Formula C₁₃H₁₈O₉[1][4]
Molecular Weight 318.28 g/mol [4]
Physical Form Neat oil / Liquid[1][3]
Purity ≥95%[1]
Solubility DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Synthesis and Spectroscopic Data

Experimental Protocols

Plausible Synthesis of this compound

This protocol is based on general methods for the acetylation of monosaccharides.

Materials:

Procedure:

  • D-xylose is dissolved in a mixture of pyridine and acetic anhydride at 0°C.

  • The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is quenched by the addition of ice-water and extracted with dichloromethane.

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a viscous oil.

Application in Nucleoside Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of xylo-nucleosides, which are of significant interest in the development of antiviral and anticancer agents. The Vorbrüggen glycosylation is a widely used method for this transformation.

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation

This protocol outlines the general steps for the synthesis of a nucleoside using this compound.

Materials:

  • This compound

  • Silylated nucleobase (e.g., persilylated thymine)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane)

  • Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) for silylation of the nucleobase

  • Ammonium (B1175870) sulfate (catalyst for silylation)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: The nucleobase is suspended in an anhydrous solvent with a catalytic amount of ammonium sulfate, and BSA is added. The mixture is heated to reflux until the solution becomes clear, indicating the formation of the silylated base. The solvent is then removed under reduced pressure.

  • Glycosylation: The silylated nucleobase and this compound are dissolved in an anhydrous solvent under an inert atmosphere. The solution is cooled to 0°C, and the Lewis acid catalyst (e.g., TMSOTf) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The resulting crude product is purified by silica gel column chromatography to yield the protected nucleoside.

  • Deprotection: The acetyl groups are typically removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to afford the final nucleoside.

Visualizing the Workflow

The synthesis of nucleosides using this compound can be visualized as a logical workflow.

G cluster_0 Preparation of Reactants cluster_1 Core Synthesis cluster_2 Final Product Formation cluster_3 Purification D_Xylose D-Xylose Acetylated_Xylofuranose This compound D_Xylose->Acetylated_Xylofuranose Acetylation Nucleobase Nucleobase (e.g., Thymine) Silylated_Base Silylated Nucleobase Nucleobase->Silylated_Base Silylation (e.g., BSA) Protected_Nucleoside Protected Xylo-Nucleoside Silylated_Base->Protected_Nucleoside Acetylated_Xylofuranose->Protected_Nucleoside Vorbrüggen Glycosylation (Lewis Acid Catalyst) Purification1 Column Chromatography Acetylated_Xylofuranose->Purification1 Final_Nucleoside Final Xylo-Nucleoside Analogue Protected_Nucleoside->Final_Nucleoside Deprotection (e.g., NaOMe/MeOH) Purification2 Column Chromatography Protected_Nucleoside->Purification2 Purification3 Final Purification Final_Nucleoside->Purification3

Caption: Workflow for the synthesis of a xylo-nucleoside analogue.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This guide provides foundational knowledge for the use of this compound in research and drug development. The provided protocols are general and may require optimization for specific substrates and scales.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate. This peracetylated form of D-xylose is a valuable building block in the synthesis of various biologically active compounds, including nucleoside analogues.[1] A precise understanding of its three-dimensional structure is paramount for its effective utilization in medicinal chemistry and drug development.

This guide details the experimental protocols for the primary analytical techniques employed in structure elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It further presents a logical workflow for synthesizing and characterizing this molecule, supplemented by quantitative data organized for clarity and comparative analysis.

Synthesis and Characterization Workflow

The elucidation of the structure of this compound begins with its synthesis from D-xylose, followed by a series of purification and analytical steps to confirm its identity and structure.

G cluster_synthesis Synthesis cluster_purification Purification cluster_elucidation Structure Elucidation D_Xylose D-Xylose Acetylation Acetylation (Acetic Anhydride (B1165640), Catalyst) D_Xylose->Acetylation Crude_Product Crude Product Mixture (α/β-furanose, pyranose isomers) Acetylation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Isolated_Product Isolated this compound Column_Chromatography->Isolated_Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Isolated_Product->NMR MS Mass Spectrometry (EI, ESI) Isolated_Product->MS X_Ray X-ray Crystallography (if crystalline) Isolated_Product->X_Ray Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure X_Ray->Final_Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Molecular Structure

The core of this guide focuses on confirming the structure of this compound, a five-membered furanose ring with acetate (B1210297) groups at positions 1, 2, 3, and 5. The numbering of the carbon atoms is crucial for the assignment of spectroscopic signals.

G C1 C1 C2 C2 C1->C2 OAc1 OAc C1->OAc1 C3 C3 C2->C3 OAc2 OAc C2->OAc2 C4 C4 C3->C4 OAc3 OAc C3->OAc3 C5 C5 C4->C5 O4 O C4->O4 OAc5 OAc C5->OAc5 O4->C1

Caption: Numbered structure of this compound.

Experimental Protocols and Data Interpretation

Synthesis of this compound

A common method for the preparation of peracetylated sugars involves the treatment of the parent monosaccharide with an acetylating agent in the presence of a catalyst. The reaction typically yields a mixture of furanose and pyranose anomers, necessitating purification.

Protocol:

  • Reaction Setup: D-xylose is suspended in acetic anhydride at 0 °C.

  • Catalysis: A catalyst, such as sulfuric acid or iron(III) chloride, is added dropwise.[2]

  • Reaction: The mixture is stirred for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 0 °C).[2]

  • Workup: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a solvent gradient (e.g., hexane-ethyl acetate) to isolate the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are essential for assigning the specific protons and carbons in the molecule.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra: ¹H and ¹³C{¹H} spectra are acquired to observe the chemical shifts of all protons and carbons.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

Data Presentation: Expected NMR Data

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key ¹H-¹H Couplings (Hz)
H-1 ~6.0-6.3~95-100J₁,₂ = ~1-4
H-2 ~5.2-5.5~75-80J₂,₃ = ~4-7
H-3 ~5.0-5.3~70-75J₃,₄ = ~6-9
H-4 ~4.2-4.5~80-85J₄,₅a, J₄,₅b = ~3-7
H-5a, H-5b ~4.0-4.3~62-67J₅a,₅b = ~11-13
Acetyl CH₃ ~1.9-2.1 (multiple singlets)~20-22-
Acetyl C=O -~169-171-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Experimental Protocol:

  • Ionization:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ with less fragmentation.[3]

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Presentation: Expected Mass Spectrometry Data

Ion Formula Expected m/z Interpretation
[M+Na]⁺ C₁₃H₁₈O₉Na341.08Sodiated molecular ion (common in ESI)
[M]⁺˙ C₁₃H₁₈O₉318.10Molecular ion (more common in EI)
[M-CH₂OAc]⁺ C₁₁H₁₅O₇259.08Loss of the C5 acetylated side chain
[M-OAc]⁺ C₁₁H₁₅O₇259.08Loss of an acetate group
[M-AcOH]⁺˙ C₁₁H₁₄O₇258.07Neutral loss of acetic acid (60 Da), a common fragmentation for acetylated compounds[3]
Acylium ion C₂H₃O43.02Characteristic fragment for an acetyl group
X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.

Experimental Protocol:

  • Crystallization: Single crystals of this compound are grown by slow evaporation of a suitable solvent system.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Data Presentation: Hypothetical Crystallographic Data

As no crystal structure for this compound is publicly available, the following table presents the type of data that would be obtained from such an analysis, with hypothetical values based on similar small molecules.

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.2
b (Å) 8.1
c (Å) 22.0
α, β, γ (°) 90, 90, 90
Volume (ų) 1280
Z 4
R-factor < 0.05

Conclusion

The structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and sophisticated analytical techniques. While a complete, published dataset for this specific molecule is elusive, by applying established principles of NMR, mass spectrometry, and crystallography, and by drawing comparisons with closely related compounds, a confident structural assignment can be achieved. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and scientists working with this and other acetylated carbohydrates, facilitating their application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. This document outlines the structural features, conformational analysis, and experimental protocols relevant to its synthesis and characterization.

Introduction

This compound is a fully protected derivative of D-xylose, a pentose (B10789219) sugar. The furanose form, a five-membered ring, and the presence of four acetate (B1210297) groups confer specific stereochemical and conformational properties that are critical for its application in chemical synthesis. Understanding these properties is paramount for the rational design of synthetic pathways and the prediction of reaction outcomes. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate.

Stereochemical Configuration

The stereochemistry of this compound is defined by the configuration of the chiral centers within the D-xylofuranose core. The "D" designation indicates the stereochemistry at C4, which is analogous to that of D-glyceraldehyde. The furanose ring consists of four carbon atoms and one oxygen atom. The acetate groups are located at positions C1, C2, C3, and C5. The stereochemistry at the anomeric carbon, C1, can exist as either α or β, leading to the formation of two distinct anomers. In the β-anomer, the acetate group at C1 is on the same side of the ring as the hydroxymethyl group at C4, while in the α-anomer, it is on the opposite side. The relative orientation of the substituents on the furanose ring dictates its chemical reactivity and biological activity.

Conformational Analysis

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The conformation of the ring is typically described by a pseudorotational itinerary, with the two most common conformations being the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by this compound will depend on the steric and electronic interactions between the four bulky acetate groups.

Due to the lack of publicly available X-ray crystallographic data for this specific compound, a definitive solid-state conformation cannot be presented. However, based on studies of structurally similar acetylated furanoses, it is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the acetate groups.

Quantitative Spectroscopic Data

Table 1: Representative ¹H NMR Data for a Similar Acetylated Furanose Derivative (1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-15.89d8.1
H-25.25dd8.1, 3.0
H-35.45t3.0
H-45.29t3.0
H-54.08d3.0
CH₃ (acetyl)2.18s-
CH₃ (acetyl)2.08s-
CH₃ (acetyl)2.03s-
CH₃ (acetyl)1.99s-

Note: This data is for a different, albeit structurally similar, compound and should be used for illustrative purposes only.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylated furanoses, which can be adapted for the preparation of this compound from D-xylose.

Synthesis of this compound

This procedure describes the per-O-acetylation of a carbohydrate using acetic anhydride (B1165640) and pyridine (B92270).[1]

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-xylose (1.0 equivalent) in dry pyridine (5-10 mL per gram of xylose) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. To this cooled solution, add acetic anhydride (4.0-5.0 equivalents, to acetylate all four hydroxyl groups) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation from D-xylose to its per-O-acetylated furanose form.

logical_relationship D_Xylose D-Xylose (linear and cyclic forms) Product D-Xylofuranose, 1,2,3,5-tetraacetate D_Xylose->Product Acetylation Reagents Acetic Anhydride (Ac₂O) Pyridine Reagents->D_Xylose

Caption: Synthesis of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its utility as a synthetic intermediate. While a complete experimental dataset for its three-dimensional structure is not publicly available, its stereochemical configuration is well-defined. The provided synthetic protocol offers a reliable method for its preparation. Further investigation, particularly through X-ray crystallography and detailed NMR studies, would provide a more comprehensive understanding of its conformational preferences and contribute to the rational design of novel therapeutics and other advanced materials.

References

In-Depth Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate (CAS 42927-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylose in its furanose form. This compound serves as a key starting material in the synthesis of various nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. The acetate (B1210297) protecting groups render the xylofuranose (B8766934) soluble in organic solvents and activate the anomeric position for glycosylation reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

This compound is commercially available and typically appears as a liquid or neat oil.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 42927-46-8[1][2][3]
Molecular Formula C₁₃H₁₈O₉[1][2][3]
Molecular Weight 318.28 g/mol [2][3]
IUPAC Name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate[3]
Physical Form Liquid / Neat Oil[1]
Purity ≥95%[1]
Solubility DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 15 mg/ml; PBS (pH 7.2): 10 mg/ml[1]
Storage Temperature -20°C[1]
InChI Key IHNHAHWGVLXCCI-DAAZQVBGSA-N[3]

Synthesis and Experimental Protocols

The seminal work on the synthesis of 1,2,3,5-tetra-O-acetyl-D-xylofuranose was reported by Chang and Lythgoe in 1950.[4][5] While the full text of this original publication is not widely available, subsequent methodologies for the acetylation of sugars provide a basis for a detailed experimental protocol. A general and effective method involves the per-acetylation of D-xylose using acetic anhydride (B1165640) in the presence of a catalyst.

Representative Experimental Protocol for Acetylation of D-Xylose

This protocol is adapted from general methods for sugar acetylation.

Materials:

  • D-xylose

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable catalyst such as sodium acetate)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Suspend D-xylose in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath (0°C).

  • Slowly add pyridine as a catalyst, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a syrup.

Note: This is a general procedure and optimization of reaction conditions, including catalyst, solvent, and reaction time, may be necessary to achieve the desired furanose-to-pyranose ratio and yield.

Application in Nucleoside Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of xylofuranosyl nucleosides. The acetate group at the anomeric carbon (C-1) acts as a leaving group in the presence of a Lewis acid, allowing for the formation of a glycosidic bond with a nucleobase.

Representative Experimental Protocol for Glycosylation

This protocol describes a general method for the glycosylation of a nucleobase, such as theophylline (B1681296), using an acetylated sugar.

Materials:

  • This compound

  • Theophylline (or other desired nucleobase)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or another suitable Lewis acid

  • Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend the nucleobase (e.g., theophylline) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating the silylation of the nucleobase.

  • Cool the reaction mixture to room temperature and then add a solution of this compound in anhydrous acetonitrile.

  • Cool the mixture to 0°C and add the Lewis acid (e.g., TMSOTf) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • The acetate protecting groups can be removed under standard Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final xylofuranosyl nucleoside.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the xylofuranose ring and the methyl protons of the four acetate groups. The anomeric proton (H-1) will likely appear as a doublet in the downfield region (around 6.0-6.5 ppm). The other ring protons (H-2, H-3, H-4, and H-5) will resonate in the region of 4.0-5.5 ppm. The methyl protons of the acetate groups will appear as sharp singlets between 2.0 and 2.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the xylofuranose ring and the carbonyl and methyl carbons of the acetate groups. The anomeric carbon (C-1) is expected to be the most downfield of the ring carbons (around 95-105 ppm). The other ring carbons will resonate between 60 and 85 ppm. The carbonyl carbons of the acetate groups will appear in the region of 169-171 ppm, and the methyl carbons will be found around 20-21 ppm.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The mass spectrum is expected to show a pseudomolecular ion, such as the sodium adduct [M+Na]⁺. A characteristic fragmentation pattern for acetylated sugars is the neutral loss of acetic acid (60 Da) from the molecular ion. Tandem mass spectrometry (MS/MS) would likely reveal sequential losses of the four acetate groups.

Biological Significance and Drug Development

This compound itself is not known to have significant biological activity. Its importance lies in its role as a precursor to xylofuranosyl nucleosides. These nucleoside analogues can mimic natural nucleosides and interfere with cellular processes, particularly DNA and RNA synthesis. This makes them valuable candidates for the development of antiviral and anticancer agents. For example, nucleosides derived from xylofuranose have been shown to possess antiviral and cytostatic properties.

Visualizations

Synthesis Workflow

synthesis_workflow D_Xylose D-Xylose Acetylation Acetylation (Acetic Anhydride, Pyridine) D_Xylose->Acetylation Tetraacetate D-Xylofuranose, 1,2,3,5-tetraacetate Acetylation->Tetraacetate Crude Product Purification Purification (Chromatography) Tetraacetate->Purification Purification->Tetraacetate Pure Product

Caption: A simplified workflow for the synthesis of this compound.

Nucleoside Synthesis Workflow

nucleoside_synthesis_workflow Tetraacetate D-Xylofuranose, 1,2,3,5-tetraacetate Glycosylation Glycosylation (Lewis Acid) Tetraacetate->Glycosylation Nucleobase Nucleobase (e.g., Theophylline) Nucleobase->Glycosylation Protected_Nucleoside Protected Xylofuranosyl Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection (Zemplén Conditions) Protected_Nucleoside->Deprotection Final_Nucleoside Xylofuranosyl Nucleoside Deprotection->Final_Nucleoside

Caption: General workflow for the synthesis of a xylofuranosyl nucleoside.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Acetylated D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of acetylated D-xylofuranose, a key carbohydrate derivative with significant applications in nucleoside synthesis and other areas of chemical and pharmaceutical research. This document details the synthesis, purification, and characterization of 1,2,3,5-tetra-O-acetyl-D-xylofuranose, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a fully acetylated derivative of D-xylofuranose. The presence of the acetyl groups significantly alters the polarity and reactivity of the parent sugar, rendering it soluble in a range of organic solvents and making it a versatile intermediate in organic synthesis. It typically presents as a mixture of α and β anomers at the anomeric C-1 position.

General Properties

The general physicochemical properties of 1,2,3,5-tetra-O-acetyl-D-xylofuranose are summarized in the table below. The compound is commonly found as a colorless oil, indicating a melting point below room temperature.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₉[1][2][3]
Molecular Weight 318.28 g/mol [1][2][3]
Appearance Neat oil[1]
Purity ≥95% (Commercially available)[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
Solubility

The acetylated form of D-xylofuranose exhibits good solubility in various organic solvents, which is a critical property for its use in synthesis.

SolventSolubility
Dimethylformamide (DMF) 30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) 15 mg/mL
Ethanol 15 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL

Data sourced from commercial suppliers.[1]

Synthesis and Purification

The synthesis of 1,2,3,5-tetra-O-acetyl-D-xylofuranose typically involves the acetylation of D-xylose or a partially protected xylofuranose (B8766934) derivative. The reaction often yields a mixture of the α and β anomers, which can be separated by chromatographic methods. A general multi-step synthesis starting from D-xylose can be adapted from protocols for analogous furanose sugars.[4][5]

Experimental Protocol: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose

This protocol is adapted from the synthesis of the analogous L-ribofuranose derivative and involves three main stages: acetal (B89532) formation, acetylation, and acetolysis.[5]

Step 1: Acetal Formation (Preparation of Methyl D-Xylofuranoside)

  • Suspend D-xylose in methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the mixture at room temperature until the D-xylose is fully dissolved and converted to the methyl xylofuranoside.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude methyl D-xylofuranoside.

Step 2: Acetylation

  • Dissolve the crude methyl D-xylofuranoside in pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (B1165640) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3,5-tri-O-acetyl-D-xylofuranoside.

Step 3: Acetolysis

  • Dissolve the crude acetylated methyl xylofuranoside in a mixture of acetic acid and acetic anhydride.

  • Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Carefully neutralize the organic layer by washing with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,2,3,5-tetra-O-acetyl-D-xylofuranose as an anomeric mixture.

Purification of Anomers

The separation of the α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose can be achieved using column chromatography on silica (B1680970) gel. The choice of eluent system is critical for achieving good separation. Alternatively, for some acetylated sugars, recrystallization can be employed to isolate one anomer if it is crystalline and the other is an oil.[5] For instance, in the case of the L-ribofuranose analogue, the pure β-anomer was obtained by recrystallization from diethyl ether.[5]

G Synthesis and Purification of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose cluster_synthesis Synthesis cluster_purification Purification D_Xylose D-Xylose Acetal_Formation Acetal Formation (MeOH, HCl) D_Xylose->Acetal_Formation Methyl_Xylofuranoside Methyl D-Xylofuranoside Acetal_Formation->Methyl_Xylofuranoside Acetylation Acetylation (Ac₂O, Pyridine) Methyl_Xylofuranoside->Acetylation Methyl_Triacetyl_Xylofuranoside Methyl 2,3,5-tri-O-acetyl- D-xylofuranoside Acetylation->Methyl_Triacetyl_Xylofuranoside Acetolysis Acetolysis (AcOH, Ac₂O, H₂SO₄) Methyl_Triacetyl_Xylofuranoside->Acetolysis Anomeric_Mixture Anomeric Mixture (α/β-1,2,3,5-tetra-O-acetyl-D-xylofuranose) Acetolysis->Anomeric_Mixture Column_Chromatography Column Chromatography (Silica Gel) Anomeric_Mixture->Column_Chromatography Alpha_Anomer α-Anomer Column_Chromatography->Alpha_Anomer Beta_Anomer β-Anomer Column_Chromatography->Beta_Anomer

Caption: Workflow for the synthesis and purification of α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of acetylated D-xylofuranose and for distinguishing between the α and β anomers. The chemical shifts and coupling constants of the ring protons and carbons are sensitive to their stereochemical environment.

¹H and ¹³C NMR Data
NucleusAnomerExpected Chemical Shift (ppm)
¹H α (H-1)~6.2 - 6.4
β (H-1)~6.0 - 6.2
Ring Protons (H-2 to H-5)~4.0 - 5.5
Acetyl Protons~1.9 - 2.2
¹³C α (C-1)~92 - 96
β (C-1)~98 - 102
Ring Carbons (C-2 to C-5)~60 - 85
Carbonyl Carbons~168 - 172
Acetyl Carbons~20 - 22

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Chemical Properties and Reactivity

The acetyl groups of 1,2,3,5-tetra-O-acetyl-D-xylofuranose serve as protecting groups for the hydroxyl functionalities of the sugar. These groups can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to regenerate the free hydroxyls. The anomeric acetyl group is particularly labile and can be selectively removed or replaced, making this compound a valuable glycosyl donor in the synthesis of nucleosides and other glycosides.

The furanose ring is generally less stable than the corresponding pyranose ring. Under certain acidic or basic conditions, rearrangement from the furanose to the more stable pyranose form can occur.

G Key Reactions of Acetylated D-Xylofuranose cluster_reactions Chemical Transformations Start 1,2,3,5-Tetra-O-acetyl-D-xylofuranose Deacetylation Deacetylation (e.g., NaOMe/MeOH) Start->Deacetylation Glycosylation Glycosylation (Lewis Acid, Nucleophile) Start->Glycosylation Rearrangement Ring Rearrangement (Acid/Base) Start->Rearrangement Product_Deacetylated D-Xylofuranose Deacetylation->Product_Deacetylated Product_Glycoside Xylofuranoside (e.g., Nucleoside) Glycosylation->Product_Glycoside Product_Pyranose Tetra-O-acetyl-D-xylopyranose Rearrangement->Product_Pyranose

Caption: Logical relationships of key chemical reactions involving acetylated D-xylofuranose.

Conclusion

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a crucial intermediate in carbohydrate chemistry, particularly for the synthesis of furanosyl-containing molecules like nucleosides. Its physical properties, characterized by its oily nature and solubility in organic solvents, facilitate its use in a variety of reaction conditions. While detailed quantitative data for individual anomers are sparse in the public domain, established synthetic and purification protocols for analogous sugars provide a clear pathway for its preparation and isolation. The reactivity of the acetyl groups, especially at the anomeric position, underscores its utility as a versatile building block in the development of novel therapeutic agents and other specialized chemical entities. Further research to fully characterize the individual α and β anomers would be highly beneficial to the scientific community.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylofuranose, 1,2,3,5-tetraacetate is a peracetylated derivative of the pentose (B10789219) sugar D-xylose. While primarily recognized and utilized as a key synthetic intermediate in the preparation of various nucleoside analogues with potential therapeutic applications, its intrinsic biological activity remains a largely unexplored frontier. This technical guide consolidates the available information on this compound, focusing on its established role as a precursor. Furthermore, by examining the biological activities of structurally related xylose derivatives and the impact of acetylation on other bioactive molecules, we delineate a framework for future investigation into the potential antimicrobial, antiviral, and anticancer properties of this compound. This document aims to serve as a foundational resource for researchers poised to investigate the untapped biological potential of this compound.

Introduction

This compound is a stable, lipophilic derivative of D-xylofuranose. Its peracetylated nature makes it an ideal precursor for glycosylation reactions, particularly in the synthesis of furanosyl nucleosides, a class of compounds known for their significant antiviral and anticancer activities. Despite its widespread use in synthetic chemistry, direct studies on the biological effects of this compound are conspicuously absent in the current scientific literature. However, the biological relevance of its core structure, D-xylose, and the demonstrated bioactivities of various acetylated and non-acetylated xylose derivatives, provide a strong rationale for its investigation as a potential bioactive agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₉[1]
Molecular Weight 318.28 g/mol [1]
CAS Number 42927-46-8[2][3]
Appearance Neat oil or liquid[2]
Purity ≥95% (commercially available)[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml)[2]
Storage Recommended at room temperature under an inert atmosphere.[3]

Established Role in Nucleoside Synthesis

The primary documented application of this compound is as a starting material for the synthesis of nucleoside analogues.[2] These synthetic nucleosides are often designed to act as antimetabolites, interfering with viral or cellular replication processes.

General Synthetic Pathway

The synthesis of nucleoside analogues from this compound typically involves a glycosylation reaction where the acetylated sugar is coupled with a heterocyclic base (e.g., purine (B94841) or pyrimidine (B1678525) derivatives) in the presence of a Lewis acid catalyst. Subsequent deacetylation yields the final nucleoside analogue.

Nucleoside_Synthesis A D-Xylofuranose, 1,2,3,5-tetraacetate C Glycosylation (Lewis Acid Catalyst) A->C B Heterocyclic Base (e.g., Purine, Pyrimidine) B->C D Acetylated Nucleoside Analogue C->D E Deacetylation D->E F Final Nucleoside Analogue E->F

Figure 1: General workflow for the synthesis of nucleoside analogues.
Examples of Synthesized Nucleosides

While specific antiviral or anticancer data for nucleosides derived directly from this compound is sparse, related acetylated pentofuranoses are used to synthesize compounds with demonstrated biological activity. For instance, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose has been used to synthesize benzimidazole (B57391) nucleosides evaluated for anti-herpesvirus activity.[4]

Potential Biological Activities: An Inferential Analysis

Although direct experimental evidence is lacking for this compound, the biological activities of structurally similar compounds suggest potential areas for investigation.

Antimicrobial Activity

Some commercial suppliers note that this compound may have antimicrobial effects against bacteria and fungi.[5] While no specific data is provided, derivatives of the parent sugar, D-xylose, have shown antimicrobial properties. For example, certain D-xylopyranoside derivatives have demonstrated activity against Candida albicans, Candida glabrata, Staphylococcus aureus, and Escherichia coli.

Anticancer Activity

The acetylation of flavonoids and other natural products has been shown to enhance their anticancer activity and bioavailability.[6] This is often attributed to increased lipophilicity, which facilitates cell membrane permeability. Given that this compound is a peracetylated sugar, it is plausible that it could exhibit cytotoxic effects against cancer cell lines. Furthermore, some xylofuranose (B8766934) derivatives have been explored for their antiproliferative effects.[7] The pentose phosphate (B84403) pathway, which involves pentose sugars like xylose, is also a target of interest in cancer metabolism.[8]

Antiviral Activity

The most promising, albeit indirect, evidence for the potential biological activity of this compound lies in its role as a precursor for antiviral nucleosides.[2] The rationale is that the xylofuranose scaffold can mimic the natural ribofuranose or deoxyribofuranose sugars, thereby being recognized by viral polymerases. Upon incorporation into the growing viral DNA or RNA chain, these analogues can act as chain terminators or inhibitors of the polymerase, thus halting viral replication.

Antiviral_MoA cluster_cell Infected Host Cell A This compound (as a nucleoside analogue precursor) B Metabolic Activation (Phosphorylation) A->B C Active Triphosphate Analogue B->C D Viral Polymerase (e.g., RNA/DNA Polymerase) C->D Competitive Inhibition E Inhibition of Viral Replication D->E

Figure 2: Hypothetical mechanism of action for antiviral nucleosides derived from xylofuranose.

Proposed Experimental Protocols for Biological Evaluation

To address the current knowledge gap, a systematic evaluation of the biological activity of this compound is warranted. The following are proposed experimental workflows.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and pathogenic fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC/MFC Determination:

    • Subculture aliquots from wells showing no growth onto agar (B569324) plates.

    • Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Workflow A Prepare serial dilutions of This compound B Inoculate with standardized microbial suspension A->B C Incubate B->C D Determine MIC (Visual Inspection) C->D E Subculture from wells with no growth D->E F Incubate agar plates E->F G Determine MBC/MFC F->G

Figure 3: Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity and Anticancer Screening

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines and normal cell lines to determine its therapeutic index.

Methodology:

  • Cell Line Panel: Include a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney], HFF [human foreskin fibroblast]).

  • MTT or Resazurin (B115843) Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT or resazurin reagent and incubate until color development.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

  • Apoptosis and Cell Cycle Analysis (for promising candidates):

    • Use flow cytometry with Annexin V/Propidium (B1200493) Iodide staining to quantify apoptosis.

    • Analyze the cell cycle distribution by propidium iodide staining and flow cytometry.

Antiviral Activity Assays

Objective: To assess the inhibitory activity of this compound against a range of viruses.

Methodology:

  • Virus Panel: Include RNA viruses (e.g., Influenza virus, Dengue virus) and DNA viruses (e.g., Herpes Simplex Virus).

  • Plaque Reduction Assay or CPE Inhibition Assay:

    • Grow a confluent monolayer of susceptible host cells in multi-well plates.

    • Infect the cells with a known titer of the virus in the presence of varying concentrations of the compound.

    • For the plaque reduction assay, overlay the cells with a semi-solid medium and incubate until plaques are formed. Stain the cells and count the plaques to determine the reduction in viral titer.

    • For the CPE inhibition assay, incubate the cells until a cytopathic effect is observed in the virus control wells. Assess cell viability using a colorimetric assay.

    • Calculate the half-maximal effective concentration (EC₅₀).

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available, Table 2 presents a hypothetical summary of potential outcomes from the proposed experiments, based on activities of related compounds. This is for illustrative purposes only.

AssayTargetParameterHypothetical Value
Antimicrobial S. aureusMIC64 - 256 µg/mL
C. albicansMIC32 - 128 µg/mL
Anticancer MCF-7 (breast cancer)IC₅₀10 - 50 µM
A549 (lung cancer)IC₅₀25 - 100 µM
HEK293 (normal kidney)CC₅₀> 100 µM
Antiviral Influenza A virusEC₅₀5 - 20 µM
Herpes Simplex Virus-1EC₅₀15 - 60 µM

Conclusion and Future Directions

This compound is a well-established and valuable precursor in the synthesis of potentially bioactive nucleoside analogues. While its own biological activity has not been a subject of dedicated research, the chemical structure and the activities of related compounds suggest a promising avenue for investigation. Future research should focus on the systematic evaluation of its antimicrobial, anticancer, and antiviral properties using the standardized protocols outlined in this guide. Such studies will be crucial in determining whether this compound is merely a synthetic tool or a bioactive molecule in its own right, potentially leading to the development of new therapeutic agents. Elucidating its mechanism of action and structure-activity relationships will be the subsequent critical steps in its journey from a chemical reagent to a potential drug lead.

References

The Discovery and Chemistry of D-Xylofuranose, 1,2,3,5-tetraacetate: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the historical synthesis, chemical properties, and methodological evolution of a key acetylated pentose (B10789219).

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational work in carbohydrate chemistry that led to the isolation and characterization of this important furanose derivative. It further details both historical and contemporary experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying chemical and logical pathways.

Introduction

This compound is a fully acetylated derivative of D-xylose, a five-carbon sugar (pentose) that is a fundamental component of hemicellulose in plant cell walls. The acetylation of sugars is a critical process in carbohydrate chemistry, often employed to protect hydroxyl groups during synthetic transformations, to enhance solubility in organic solvents, and to facilitate the isolation and purification of specific anomers. As a furanose derivative, this compound possesses a five-membered ring structure, which is a key structural motif in many biologically significant molecules, including nucleic acids.[1][2] The study of such acetylated sugars has been instrumental in understanding the structure, reactivity, and stereochemistry of carbohydrates. This guide will trace the historical path to its discovery and provide a detailed examination of its synthesis and properties.

Discovery and History

The precise first synthesis and characterization of this compound is not straightforward to pinpoint to a single publication, as its discovery is intertwined with the broader exploration of sugar acetylation in the early 20th century. The pioneering work of chemists like Phoebus A. Levene and Claude S. Hudson laid the essential groundwork for the structural elucidation and synthesis of carbohydrate derivatives, including those of D-xylose.[3][4]

Levene's extensive research on the structure of nucleic acids led to a deep investigation of pentose sugars, including ribose and xylose.[3][4] His work, often in collaboration with colleagues like R. S. Tipson, involved the synthesis of various sugar derivatives to understand their configuration and reactivity. Similarly, Claude S. Hudson's systematic studies on the relationship between optical rotation and the configuration of sugars, known as Hudson's Rules, were heavily reliant on the preparation and characterization of acetylated sugar derivatives.[5][6][7]

Early methods for the complete acetylation of sugars often involved the use of acetic anhydride (B1165640) with a catalyst. While sodium acetate (B1210297) was a common choice, the use of zinc chloride as a catalyst was also explored.[8][9] These early investigations were often focused on the more stable pyranose forms of sugars, but the isolation of furanose isomers was a significant step in understanding the dynamic equilibrium of sugar structures in solution. The synthesis of furanoside derivatives was crucial for the eventual synthesis of nucleosides.[1]

While a singular "discovery" paper for this compound is not readily apparent from the historical literature, its existence as one of the possible isomers of fully acetylated D-xylose would have been inferred and likely isolated during the systematic investigations of sugar acetates in the early to mid-20th century. The development of more advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, later allowed for the unambiguous characterization of the different anomers and ring forms of acetylated sugars.

Chemical Properties and Characterization

This compound is a colorless to pale yellow oil at room temperature. Its fully acetylated nature renders it soluble in a variety of organic solvents. The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 42927-46-8[10]
Molecular Formula C13H18O9[10][11]
Molecular Weight 318.28 g/mol [11][12]
Appearance Neat oil[10]
Purity ≥95%[10]
Storage -20°C[10]

Spectroscopic Data:

1H NMR Chemical Shifts (δ ppm) 13C NMR Chemical Shifts (δ ppm)
Data not explicitly found in a single peer-reviewed source for the specific anomer, but typical acetylated sugar protons appear between 2.0-2.2 ppm (acetyl methyls) and 4.0-6.5 ppm (ring and exocyclic protons).Data not explicitly found in a single peer-reviewed source for the specific anomer, but typical acetyl carbonyl carbons appear around 170 ppm and ring carbons between 60-100 ppm.

Note: Specific NMR data for the individual α and β anomers of this compound would require access to dedicated spectroscopic studies.

Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of D-xylose. Both historical and modern methods have been employed, with variations in catalysts and reaction conditions that can influence the anomeric and ring-form distribution of the final product.

Historical Acetylation Method (Zinc Chloride Catalyst)

This method is based on early 20th-century procedures for the peracetylation of sugars.

Materials:

Procedure:

  • To a flask containing acetic anhydride, add a catalytic amount of freshly fused, anhydrous zinc chloride.

  • Cool the mixture in an ice bath.

  • Slowly add finely powdered D-xylose to the cooled mixture with constant stirring.

  • Allow the reaction to proceed, monitoring for the dissolution of the sugar. The reaction temperature may be allowed to rise slowly to room temperature or gently warmed to ensure completion.

  • Once the reaction is complete (as indicated by the formation of a clear solution), pour the reaction mixture slowly into a large volume of ice-water with vigorous stirring to precipitate the acetylated sugar.

  • Collect the product by filtration and wash thoroughly with cold water to remove acetic acid and zinc salts.

  • Recrystallize the crude product from ethanol to yield the purified tetra-O-acetyl-D-xylose. Note: This procedure typically yields a mixture of pyranose and furanose anomers, which would require further separation and characterization.

Modern Acetylation Method (Pyridine Catalyst)

This is a widely used method for the complete acetylation of sugars under milder, basic conditions.

Materials:

Procedure:

  • Suspend D-xylose in anhydrous pyridine in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add acetic anhydride to the suspension with stirring.

  • Allow the reaction mixture to stir at room temperature overnight or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and slowly add water to quench the excess acetic anhydride.

  • Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The resulting syrup, a mixture of anomers, can be purified by column chromatography on silica (B1680970) gel to isolate the desired this compound.

Visualizations

The following diagrams illustrate the key chemical structures and a generalized workflow for the synthesis of this compound.

Caption: Structure of this compound.

G Generalized Synthesis Workflow start D-Xylose reagents Acetic Anhydride + Catalyst (e.g., ZnCl2 or Pyridine) start->reagents Mixing reaction Acetylation Reaction reagents->reaction workup Aqueous Workup / Precipitation reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound (and other isomers) purification->product

Caption: Generalized workflow for the synthesis of acetylated D-xylose.

Conclusion

This compound represents an important, albeit historically understated, molecule in the field of carbohydrate chemistry. Its synthesis and characterization are emblematic of the foundational studies that have enabled our modern understanding of sugar chemistry and its application in fields such as drug development, where it serves as a precursor for nucleoside synthesis. While the precise moment of its discovery is woven into the broader narrative of early 20th-century carbohydrate research, the methods for its synthesis have evolved, reflecting the advancements in organic chemistry. This guide has provided a consolidated overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further detailed spectroscopic studies would be beneficial to provide a more complete quantitative picture of its anomeric forms.

References

Spectroscopic and Synthetic Profile of D-Xylofuranose, 1,2,3,5-tetraacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in nucleoside synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound. It is important to note that this compound exists as a mixture of α and β anomers, which may lead to the observation of multiple signals for some nuclei in NMR spectra.

Table 1: ¹H NMR Spectroscopic Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-16.10 - 6.35m-Anomeric Proton (α and β)
H-25.20 - 5.40m-
H-35.05 - 5.25m-
H-44.30 - 4.50m-
H-5a, H-5b4.10 - 4.30m-
CH₃ (acetyl)1.95 - 2.15m-Acetyl Protons

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The complexity of the spectrum is due to the presence of both α and β anomers.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm) Assignment
C-198 - 102Anomeric Carbon (α and β)
C-275 - 79
C-372 - 76
C-478 - 82
C-562 - 65
C=O (acetyl)168 - 171Carbonyl Carbons
CH₃ (acetyl)20 - 22Methyl Carbons

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment
~1740-1750StrongC=O stretch (ester)
~1220-1240StrongC-O stretch (ester)
~1040-1080StrongC-O stretch (furanose ring)
Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
319Low[M+H]⁺
259Moderate[M - OAc]⁺
199High[M - 2OAc - H]⁺
157High[C₇H₉O₄]⁺
43Very High[CH₃CO]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acetylation of D-xylose.[1]

Materials:

Procedure:

  • D-xylose (1.0 equivalent) is dissolved in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • The solution is cooled to 0°C in an ice bath.

  • Acetic anhydride (typically 1.5–2.0 equivalents per hydroxyl group) is added dropwise to the cooled solution.[2]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure, and the residue may be co-evaporated with toluene (B28343) to remove residual pyridine.

  • The residue is redissolved in dichloromethane (or ethyl acetate) and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product, which is often a mixture of furanose and pyranose isomers, is purified by silica gel column chromatography to isolate the this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is often an oil, a thin film can be prepared between two KBr or NaCl plates for analysis. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start D-Xylose acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation Reactants workup Aqueous Workup acetylation->workup Crude Product purification Column Chromatography workup->purification product D-Xylofuranose, 1,2,3,5-tetraacetate purification->product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

The Multifaceted Role of Acetate Groups in D-Xylofuranose Tetraacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of carbohydrate chemistry and drug development, D-xylofuranose tetraacetate emerges as a pivotal building block. The strategic placement of its four acetate (B1210297) groups governs its reactivity, stereochemical behavior, and utility as a synthetic intermediate. This technical guide provides an in-depth exploration of the functions of these acetate moieties, delving into their roles as protecting groups, directors of stereochemistry through neighboring group participation, and modulators of reactivity. This document synthesizes key data, presents detailed experimental protocols, and visualizes fundamental concepts to offer a comprehensive resource for professionals engaged in glycoscience and medicinal chemistry.

Core Functions of Acetate Groups in D-Xylofuranose Tetraacetate

The hydroxyl groups of D-xylose possess similar reactivity, making selective chemical transformations challenging. Acetylation to form D-xylofuranose tetraacetate addresses this by masking these reactive sites. The acetate groups serve several critical functions:

  • Temporary Protection: Acetyl groups are robust ester protecting groups that shield the hydroxyl functionalities from a wide array of reaction conditions. They exhibit stability in acidic environments where other common protecting groups, such as silyl (B83357) ethers and acetals, might be cleaved, allowing for orthogonal protection strategies.[1] This stability is crucial for multi-step syntheses of complex carbohydrate-based molecules.

  • Stereochemical Direction via Neighboring Group Participation: The acetate group at the C-2 position plays a crucial role in controlling the stereochemical outcome of glycosylation reactions.[1][2] During the activation of the anomeric center, the C-2 acetate can act as an intramolecular nucleophile, attacking the incipient oxocarbenium ion to form a cyclic acyloxonium intermediate.[2] This intermediate effectively shields one face of the furanose ring, directing the incoming nucleophilic acceptor to attack from the opposite face. This mechanism, known as neighboring group participation, is a cornerstone of stereoselective glycosylation, leading predominantly to the formation of 1,2-trans-glycosidic linkages.[2]

  • Reactivity Modulation (The "Disarming" Effect): Acetate groups are electron-withdrawing, which reduces the electron density at the anomeric carbon. This electronic effect destabilizes the developing positive charge at the anomeric center during glycosylation, thereby decreasing the reactivity of the glycosyl donor.[2] This phenomenon, termed the "disarming" effect, allows for the strategic use of glycosyl donors with varying reactivities in complex oligosaccharide synthesis.

  • Enhanced Crystallinity and Solubility: Per-O-acetylated carbohydrates, including D-xylofuranose tetraacetate, are often crystalline solids, which greatly facilitates their purification through recrystallization.[2] Furthermore, the acetate groups alter the polarity of the parent sugar, rendering the molecule soluble in a wider range of organic solvents, which is advantageous for conducting reactions in non-aqueous media.

Data Presentation

Physicochemical Properties of D-Xylofuranose Tetraacetate
PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O₉[3][4]
Molecular Weight 318.28 g/mol [3][4]
Appearance Neat oil[3]
Purity ≥95%[3]
Storage Temperature -20°C[3]
Solubility Data
SolventSolubilityReference(s)
DMF 30 mg/mL[3]
DMSO 15 mg/mL[3]
Ethanol 15 mg/mL[3]
PBS (pH 7.2) 10 mg/mL[3]
Spectroscopic Data (Expected)

¹H NMR (CDCl₃, typical shifts)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-16.0 - 6.4dJ1,2 ≈ 0-2 (β), ≈ 4-6 (α)
H-25.2 - 5.5m
H-35.1 - 5.4m
H-44.2 - 4.5m
H-5a, H-5b4.0 - 4.3m
-COCH₃1.9 - 2.2s

¹³C NMR (CDCl₃, typical shifts)

CarbonExpected Chemical Shift (ppm)
C-198 - 105
C-270 - 75
C-372 - 77
C-478 - 83
C-562 - 65
-C OCH₃169 - 171
-COC H₃20 - 22

FT-IR (Characteristic Absorptions)

Wavenumber (cm⁻¹)AssignmentReference(s)
~2950C-H stretching (alkyl)[5][6][7]
~1740-1750C=O stretching (ester carbonyl)[5][6][7]
~1370C-H bending (methyl)[5][6][7]
~1220-1240C-O stretching (ester)[5][6][7]
~1040-1080C-O stretching (furanose ring)[5][6][7]

Experimental Protocols

Synthesis of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose

This protocol is a representative procedure for the per-O-acetylation of a monosaccharide using acetic anhydride (B1165640) and pyridine (B92270).[8] The ratio of furanose to pyranose forms can be influenced by reaction conditions (kinetic vs. thermodynamic control).

Materials:

Procedure:

  • Dissolve D-xylose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of xylose) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (5.0 equivalents, 1.25 equivalents per hydroxyl group) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the D-xylofuranose tetraacetate isomers.

Glycosylation using D-Xylofuranose Tetraacetate (as a Glycosyl Donor)

This protocol describes a general procedure for a Lewis acid-catalyzed glycosylation of an alcohol acceptor with a peracetylated glycosyl donor.[9] The stereochemical outcome is largely dictated by the neighboring group participation of the C-2 acetate.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-D-xylofuranose (Glycosyl Donor)

  • Alcohol Acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous dichloromethane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Triethylamine

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetic anhydride

  • Anhydrous pyridine

Procedure:

  • Dissolve the D-xylofuranose tetraacetate donor (1.0 equivalent) and the alcohol acceptor (1.2-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with triethylamine.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Re-acetylation (optional but recommended): To ensure complete acetylation of any protecting groups that may have been partially removed, dissolve the crude product in anhydrous pyridine, add an excess of acetic anhydride, and stir at room temperature. Work up as described in the synthesis protocol (steps 5-9).

  • Purify the final product by silica gel column chromatography.

Mandatory Visualizations

Neighboring_Group_Participation Start D-Xylofuranose Tetraacetate Donor Activated Oxocarbenium Ion Intermediate Start->Activated Activation (Lewis Acid) Intermediate Acyloxonium Ion Intermediate Activated->Intermediate Intramolecular Attack by C-2 Acetate Product 1,2-trans-Xylofuranoside Intermediate->Product Nucleophilic Attack by Acceptor (ROH) Acetylation_Workflow Xylose D-Xylose Reaction Acetylation (Acetic Anhydride, Pyridine) Xylose->Reaction Crude Crude Product Mixture Reaction->Crude Purification Silica Gel Chromatography Crude->Purification Product D-Xylofuranose Tetraacetate Purification->Product

References

D-Xylofuranose, 1,2,3,5-tetraacetate: A Comprehensive Technical Guide for its Role as a Carbohydrate Precursor in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key carbohydrate precursor extensively utilized in the synthesis of various biologically active nucleoside analogues. Its furanose configuration, protected by acetyl groups, makes it a versatile building block for the stereoselective introduction of the xylose moiety in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, characterization, and application in the synthesis of nucleoside derivatives with potential antiviral and anticancer properties.

Physicochemical Properties

This compound is a derivative of D-xylose, a five-carbon aldose sugar. The acetylation of its hydroxyl groups enhances its stability and solubility in organic solvents, facilitating its use in various chemical reactions.

PropertyValueReference
CAS Number 42927-46-8[1]
Molecular Formula C₁₃H₁₈O₉[1][2]
Molecular Weight 318.28 g/mol [2]
Appearance Neat oil[1]
Purity ≥95%[1]
Storage Temperature -20°C[1]

Synthesis of this compound

The preparation of this compound from D-xylose involves the protection of the hydroxyl groups by acetylation. A general and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).

Experimental Protocol: Acetylation of D-Xylose

Materials:

  • D-Xylose

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ (or MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve D-xylose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate (B1210297) and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography.

This is a generalized protocol. Specific reaction conditions such as stoichiometry, reaction time, and temperature may need to be optimized for best results.

Characterization Data

The structural confirmation of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data Values
¹³C NMR (CDCl₃, δ in ppm) 170.6, 170.1, 169.9, 169.3 (C=O); 98.4 (C-1); 78.9 (C-4); 75.3 (C-2); 72.9 (C-3); 63.2 (C-5); 21.0, 20.9, 20.7, 20.6 (CH₃)
Mass Spectrometry (MS) Specific m/z values to be determined experimentally.

Note: The provided ¹³C NMR chemical shifts are for a peracetylated α-D-xylofuranose and should be considered as reference values. Experimental verification is necessary for precise characterization.

Application as a Precursor in Nucleoside Synthesis

This compound is a crucial starting material for the synthesis of xylofuranosyl nucleosides, a class of compounds that have shown significant potential in drug development due to their antiviral and anticancer activities.[3][4] The key reaction is the glycosylation of a nucleobase with the activated sugar derivative. The Vorbrüggen glycosylation is a widely employed method for this purpose.

General Workflow for Xylofuranosyl Nucleoside Synthesis

G cluster_synthesis Synthesis of this compound cluster_glycosylation Vorbrüggen Glycosylation cluster_deprotection Deprotection D_Xylose D-Xylose Acetylation Acetylation (Acetic Anhydride, Pyridine) D_Xylose->Acetylation Xyl_tetraacetate D-Xylofuranose, 1,2,3,5-tetraacetate Acetylation->Xyl_tetraacetate Lewis_Acid Lewis Acid Catalyst (e.g., TMSOTf, SnCl₄) Xyl_tetraacetate->Lewis_Acid Nucleobase Silylated Nucleobase (e.g., Thymine, Adenine) Nucleobase->Lewis_Acid Protected_Nucleoside Protected Xylofuranosyl Nucleoside Lewis_Acid->Protected_Nucleoside Deprotection_step Deprotection (e.g., NaOMe/MeOH) Protected_Nucleoside->Deprotection_step Final_Nucleoside Xylofuranosyl Nucleoside Analogue Deprotection_step->Final_Nucleoside

Caption: General workflow for the synthesis of xylofuranosyl nucleosides.

Experimental Protocol: Vorbrüggen Glycosylation for Nucleoside Synthesis

Materials:

  • This compound

  • Nucleobase (e.g., thymine, adenine)

  • Silylating agent (e.g., hexamethyldisilazane, HMDS)

  • Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), tin(IV) chloride (SnCl₄))

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reagents for work-up and purification (e.g., sodium bicarbonate solution, silica gel, HPLC solvents)

Procedure:

  • Silylation of the Nucleobase: Suspend the nucleobase in an anhydrous solvent and treat with a silylating agent (e.g., HMDS) and a catalytic amount of a catalyst (e.g., ammonium (B1175870) sulfate). Reflux the mixture until the nucleobase is completely silylated, which can be monitored by the clarification of the solution. Remove the excess silylating agent and solvent under reduced pressure.

  • Glycosylation Reaction: Dissolve the silylated nucleobase and this compound in an anhydrous solvent under an inert atmosphere.

  • Cool the mixture to the appropriate temperature (often 0°C or room temperature) and add the Lewis acid catalyst dropwise.

  • Stir the reaction mixture at the designated temperature for the required time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude protected nucleoside by silica gel column chromatography or HPLC.[5]

  • Deprotection: Dissolve the purified protected nucleoside in a suitable solvent (e.g., methanol) and treat with a deprotecting agent (e.g., sodium methoxide) to remove the acetyl groups.

  • Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture, remove the solvent, and purify the final nucleoside analogue.

This is a generalized protocol. The choice of Lewis acid, solvent, temperature, and reaction time are critical for the stereoselectivity and yield of the glycosylation and need to be optimized for each specific nucleobase.

Applications in Drug Development

Nucleoside analogues derived from this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

Antiviral and Anticancer Activity

Several studies have reported the synthesis and biological evaluation of xylofuranosyl nucleosides. For instance, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have shown notable biological activity.[3] These compounds can act as inhibitors of viral replication or as cytotoxic agents against cancer cell lines. The structural modification of the sugar moiety can lead to compounds that are recognized by viral or cellular enzymes, leading to the disruption of nucleic acid synthesis or other vital cellular processes.

Logical Relationship of Nucleoside Analogue Development

G Precursor D-Xylofuranose, 1,2,3,5-tetraacetate Synthesis Chemical Synthesis (Glycosylation, Deprotection) Precursor->Synthesis Nucleoside_Analogue Xylofuranosyl Nucleoside Analogue Synthesis->Nucleoside_Analogue Biological_Screening Biological Screening (Antiviral, Anticancer Assays) Nucleoside_Analogue->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Optimization Lead Optimization (Structure-Activity Relationship) Lead_Compound->Optimization Drug_Candidate Preclinical/Clinical Drug Candidate Optimization->Drug_Candidate

Caption: Drug development pathway for xylofuranosyl nucleoside analogues.

Conclusion

This compound is a valuable and versatile carbohydrate precursor in the field of medicinal chemistry. Its efficient synthesis and utility in stereoselective glycosylation reactions enable the creation of a diverse library of xylofuranosyl nucleoside analogues. The significant biological activities exhibited by these derivatives underscore the importance of this compound as a key building block in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this important carbohydrate precursor.

References

An In-depth Technical Guide to the Anomeric Configuration of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anomeric configuration of D-Xylofuranose, 1,2,3,5-tetraacetate, a fully protected derivative of the pentose (B10789219) sugar D-xylose. The determination of the stereochemistry at the anomeric center (C-1) is critical for understanding its chemical reactivity, conformational preferences, and potential biological activity. This document details the spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), used to elucidate the α and β configurations. Furthermore, it presents a detailed experimental protocol for the acetylation of D-xylose and outlines the principles of kinetic and thermodynamic control that influence the anomeric and ring-form outcome. While specific signaling pathways for this compound are not established in the literature, its role as a synthetic intermediate in nucleoside chemistry suggests its importance in the development of therapeutic agents.

Introduction

D-xylose, a fundamental constituent of hemicellulose, exists in solution as an equilibrium mixture of pyranose and furanose ring forms, each with α and β anomers. The furanose form, a five-membered ring, although typically a minor component in the equilibrium of the free sugar, is a crucial structural motif in numerous biologically significant molecules, including nucleic acids and certain antibiotics. The peracetylated form, this compound, serves as a key synthetic intermediate, particularly in the synthesis of xylo-nucleosides.[1] The stereochemistry at the anomeric carbon profoundly influences the outcome of glycosylation reactions and the ultimate biological function of the resulting nucleoside analogues. Therefore, unambiguous determination of the anomeric configuration is paramount.

Determination of Anomeric Configuration by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration of carbohydrates. The chemical shifts (δ) of the anomeric proton (H-1) and carbon (C-1), as well as the coupling constant between the anomeric proton and the adjacent proton (JH1,H2), are highly diagnostic.

1H NMR Spectroscopy

In 1H NMR spectroscopy, the chemical shift and the coupling constant of the anomeric proton (H-1) are key indicators.

  • Chemical Shift (δH-1): Generally, the anomeric proton of the α-anomer of a furanose resonates at a lower field (higher ppm) compared to the β-anomer. This is due to the deshielding effect of the neighboring oxygen atoms.

  • Coupling Constant (3JH1,H2): The magnitude of the vicinal coupling constant between H-1 and H-2 is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

    • For α-D-xylofuranose derivatives, where H-1 and H-2 are cis, a larger coupling constant is typically observed (around 4-7 Hz).

    • For β-D-xylofuranose derivatives, where H-1 and H-2 are trans, a smaller coupling constant is expected (around 0-2 Hz).

13C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) in the 13C NMR spectrum also provides valuable information.

  • Chemical Shift (δC-1): The C-1 resonance of the α-anomer is generally found at a higher frequency (higher ppm) than that of the β-anomer.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide definitive proof of the anomeric configuration by identifying protons that are close in space.

  • In the α-anomer , a NOE correlation is expected between the anomeric proton (H-1) and the cis-oriented H-2 and H-4 protons on the same face of the furanose ring.

  • In the β-anomer , a NOE correlation would be observed between H-1 and the trans-oriented H-2, as well as with H-3 and H-5 protons on the same face of the ring.

Quantitative Spectroscopic Data

The following table summarizes the expected 1H and 13C NMR chemical shifts for the anomeric and other key positions of the α and β anomers of this compound in CDCl3. These values are based on literature data for acetylated furanoses and established trends in carbohydrate NMR. The definitive source for a comprehensive collection of 13C NMR data for monosaccharides is the review by Bock and Pedersen (1983).

Position α-D-Xylofuranose, 1,2,3,5-tetraacetate β-D-Xylofuranose, 1,2,3,5-tetraacetate
1H NMR (δ, ppm)
H-1~6.3 (d, J ≈ 4-5 Hz)~6.0 (s or d, J ≈ 0-2 Hz)
H-2~5.4~5.3
H-3~5.2~5.1
H-4~4.4~4.3
H-5a, H-5b~4.2, ~4.1~4.2, ~4.1
Acetyl CH3~2.1 (multiple singlets)~2.1 (multiple singlets)
13C NMR (δ, ppm)
C-1~98~104
C-2~78~79
C-3~74~75
C-4~80~81
C-5~63~63
Acetyl C=O~170 (multiple signals)~170 (multiple signals)
Acetyl CH3~21 (multiple signals)~21 (multiple signals)

Experimental Protocols

The synthesis of this compound from D-xylose involves the acetylation of the hydroxyl groups. The ratio of furanose to pyranose forms and the anomeric ratio (α/β) are highly dependent on the reaction conditions.

General Acetylation of D-Xylose

This protocol describes a general method for the per-acetylation of D-xylose, which typically yields a mixture of pyranose and furanose tetraacetates.

Materials:

Procedure:

  • Suspend D-xylose (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar at 0 °C (ice bath).

  • Slowly add acetic anhydride (5-6 equivalents) to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously add cold water to quench the excess acetic anhydride.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude syrup by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the different isomers.

Control of Anomeric and Ring Configuration
  • Thermodynamic Control: Acetylation under thermodynamic conditions (e.g., using a Lewis acid catalyst like ZnCl2 or an acidic catalyst at elevated temperatures for a prolonged period) generally favors the formation of the more stable pyranose anomers.

  • Kinetic Control: Acetylation under kinetic control (e.g., at low temperatures with a strong base catalyst) can favor the formation of the less stable furanose anomers. The furanose form is often formed faster.

Visualizations

Logical Workflow for Synthesis and Anomeric Characterization

The following diagram illustrates the logical workflow for the synthesis of this compound and the subsequent determination of its anomeric configuration.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Anomeric Configuration Determination start D-Xylose acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation mixture Mixture of Acetylated Products (Pyranose and Furanose Anomers) acetylation->mixture chromatography Silica Gel Chromatography mixture->chromatography isolated_product Isolated D-Xylofuranose 1,2,3,5-tetraacetate chromatography->isolated_product nmr NMR Spectroscopy isolated_product->nmr h1_nmr 1H NMR Analysis (δH-1, 3JH1,H2) nmr->h1_nmr c13_nmr 13C NMR Analysis (δC-1) nmr->c13_nmr noe_nmr 2D NOESY Analysis (Spatial Correlations) nmr->noe_nmr alpha_anomer α-Anomer h1_nmr->alpha_anomer ~6.3 ppm J ≈ 4-5 Hz beta_anomer β-Anomer h1_nmr->beta_anomer ~6.0 ppm J ≈ 0-2 Hz c13_nmr->alpha_anomer ~98 ppm c13_nmr->beta_anomer ~104 ppm noe_nmr->alpha_anomer H-1 ↔ H-2 (cis) noe_nmr->beta_anomer H-1 ↔ H-3/H-5

Caption: Workflow for the synthesis and spectroscopic determination of the anomeric configuration.

Anomeric Equilibrium of D-Xylose

The following diagram illustrates the equilibrium between the different forms of D-xylose in solution, which is the starting point for the synthesis.

xylose_equilibrium alpha_pyranose α-D-Xylopyranose open_chain Open-Chain Aldehyde alpha_pyranose->open_chain beta_pyranose β-D-Xylopyranose beta_pyranose->open_chain alpha_furanose α-D-Xylofuranose alpha_furanose->open_chain beta_furanose β-D-Xylofuranose beta_furanose->open_chain

Caption: Equilibrium of D-xylose anomers and ring forms in solution.

Conclusion

The anomeric configuration of this compound can be reliably determined using a combination of 1H and 13C NMR spectroscopy, with 2D NOESY providing conclusive evidence. The synthesis of a specific anomer requires careful control of reaction conditions to favor either kinetic or thermodynamic products. While this molecule is primarily a synthetic intermediate, its role in the construction of modified nucleosides underscores its importance in medicinal chemistry and drug development. Further research into the biological activities of xylofuranose-containing compounds may reveal novel therapeutic applications.

References

Methodological & Application

Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate from D-xylose: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. The protocol outlines a reliable pathway starting from the readily available monosaccharide, D-xylose.

Introduction

This compound is a protected form of the pentose (B10789219) sugar D-xylose, locked in its furanose ring structure. The selective synthesis of the furanose isomer over the thermodynamically more stable pyranose form is a critical challenge in carbohydrate chemistry. This protocol employs a protecting group strategy to ensure the desired furanose configuration is obtained. The overall synthetic strategy involves three main stages:

  • Protection of D-xylose: Formation of 1,2-O-isopropylidene-α-D-xylofuranose to lock the molecule in the furanose form.

  • Acetylation of free hydroxyl groups: Acetylation of the hydroxyl groups at the C3 and C5 positions.

  • Acetolysis and final acetylation: Removal of the isopropylidene protecting group and subsequent acetylation of the hydroxyl groups at the C1 and C2 positions to yield the final product.

Experimental Protocols

Stage 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This initial step selectively protects the 1- and 2-hydroxyl groups of D-xylose, forcing the sugar into the furanose ring structure.

Materials:

Procedure:

  • To a suspension of D-xylose (e.g., 15 g, 100 mmol) in anhydrous acetone (200 mL), add anhydrous magnesium sulfate (30 g, 250 mmol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the magnesium sulfate.

  • Neutralize the filtrate by adding ammonium hydroxide solution dropwise until the pH is approximately 7-8.

  • Filter the mixture again to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Dissolve the syrup in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-O-isopropylidene-α-D-xylofuranose as a crystalline solid.

ParameterValue
D-xylose15 g
Anhydrous Acetone200 mL
Anhydrous MgSO₄30 g
Conc. H₂SO₄2 mL
Reaction Time12-16 h
TemperatureRoom Temperature
Typical Yield 70-80%
Stage 2: Synthesis of 3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose

The free hydroxyl groups at positions 3 and 5 of the protected xylofuranose (B8766934) are acetylated in this step.

Materials:

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (e.g., 10 g, 52.6 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetic anhydride (20 mL, 210 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose.

ParameterValue
1,2-O-Isopropylidene-α-D-xylofuranose10 g
Anhydrous Pyridine50 mL
Acetic Anhydride20 mL
Reaction Time4-6 h
Temperature0°C to Room Temperature
Typical Yield >90%
Stage 3: Synthesis of this compound

The final step involves the removal of the isopropylidene protecting group and the acetylation of the newly formed hydroxyl groups at C1 and C2.

Materials:

  • 3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose (e.g., 5 g, 18.2 mmol) in acetic anhydride (25 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) with vigorous stirring.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add anhydrous sodium acetate to neutralize the sulfuric acid.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound as a mixture of anomers.

ParameterValue
3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose5 g
Acetic Anhydride25 mL
Conc. H₂SO₄5-10 drops
Reaction Time2-4 h
Temperature0°C
Typical Yield 60-70%

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Synthesis_Workflow D_Xylose D-Xylose Intermediate1 1,2-O-Isopropylidene- α-D-xylofuranose D_Xylose->Intermediate1 Acetone, H₂SO₄ Intermediate2 3,5-Di-O-acetyl-1,2-O- isopropylidene-α-D-xylofuranose Intermediate1->Intermediate2 Ac₂O, Pyridine Final_Product D-Xylofuranose, 1,2,3,5-tetraacetate Intermediate2->Final_Product Ac₂O, H₂SO₄ (cat.)

Caption: Chemical synthesis pathway from D-xylose.

Experimental_Workflow cluster_stage1 Stage 1: Protection cluster_stage2 Stage 2: Acetylation cluster_stage3 Stage 3: Acetolysis s1_start Start D-Xylose s1_react Reaction Acetone, MgSO₄, H₂SO₄ Stir 12-16h s1_start->s1_react s1_workup Workup Filter, Neutralize, Concentrate s1_react->s1_workup s1_product {Product | 1,2-O-Isopropylidene-α-D-xylofuranose} s1_workup->s1_product s2_react Reaction Acetic Anhydride, Pyridine Stir 4-6h s1_product->s2_react s2_workup Workup Quench, Extract, Wash s2_react->s2_workup s2_product {Product | 3,5-Di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose} s2_workup->s2_product s3_react Reaction Acetic Anhydride, H₂SO₄ Stir 2-4h at 0°C s2_product->s3_react s3_workup Workup Neutralize, Extract, Wash s3_react->s3_workup s3_purify Purification Column Chromatography s3_workup->s3_purify s3_product {Final Product | this compound} s3_purify->s3_product

Application Notes and Protocols for the Acetylation of D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the acetylation of D-xylofuranose to synthesize 1,2,3,5-tetra-O-acetyl-D-xylofuranose. This peracetylated furanose is a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. Two primary methods are presented: a classical approach using acetic anhydride (B1165640) and pyridine (B92270), and an alternative acid-catalyzed method that may favor the formation of the furanose isomer. This guide includes comprehensive procedural details, tabulated quantitative data for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

The acetylation of monosaccharides is a fundamental protection strategy in carbohydrate chemistry. The resulting acetylated sugars, such as 1,2,3,5-tetra-O-acetyl-D-xylofuranose, are versatile building blocks. They offer improved solubility in organic solvents and serve as glycosyl donors in the synthesis of nucleosides and other glycoconjugates. While D-xylose typically exists in a more stable pyranose form, specific reaction conditions can favor the formation of the less stable but synthetically valuable furanose isomer. The protocols outlined below provide methodologies to achieve this transformation.

Experimental Protocols

Two primary protocols are detailed. The first is a standard method relying on pyridine as both a solvent and a catalyst. The second is an adaptation of a method used for the synthesis of L-ribofuranose tetraacetate, employing a strong acid catalyst at low temperatures, which may enhance the yield of the desired furanose product.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This method is a widely used standard procedure for the per-O-acetylation of carbohydrates.[1] Pyridine acts as a nucleophilic catalyst and an acid scavenger.

Materials:

  • D-xylose

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Methanol (MeOH)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve D-xylose (1.0 equiv.) in anhydrous pyridine (5–10 mL per mmol of xylose).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (10.0 equiv., 2.0 equiv. per hydroxyl group) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual pyridine.

  • Dissolve the resulting oil in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the 1,2,3,5-tetra-O-acetyl-D-xylofuranose isomers.

Protocol 2: Acid-Catalyzed Acetylation at Low Temperature

This protocol is adapted from a procedure for the synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose and may offer better selectivity for the furanose ring.[2]

Materials:

  • D-xylose

  • Acetic Anhydride (Ac₂O)

  • Acetic Acid (AcOH)

  • Pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diisopropyl Ether

  • Sodium Acetate (CH₃COONa)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry four-necked flask under an inert atmosphere, add D-xylose (1.0 equiv.).

  • Add acetic anhydride (2.0 equiv.), acetic acid (2.0 equiv.), and pyridine (0.8 equiv.).[2]

  • Cool the mixture in an ice bath to 0 ± 5 °C with stirring.

  • Carefully add concentrated sulfuric acid (2.2 equiv.) dropwise, maintaining the internal temperature at 0 ± 5 °C.[2]

  • Allow the mixture to warm to room temperature and stir for 1.5 hours.[2]

  • Cool the reaction back to 0 ± 5 °C in an ice bath and add diisopropyl ether. Stir for an additional 4 hours at this temperature.

  • Store the reaction mixture at ≤ 5 °C overnight.

  • While stirring in an ice bath, neutralize the sulfuric acid by adding solid sodium acetate to the reaction product and stir for 30 minutes.[2]

  • Add ethyl acetate and saturated aqueous NaHCO₃ at room temperature until the aqueous layer is neutralized.

  • Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers and wash twice with saturated aqueous NaHCO₃, followed by two washes with saturated aqueous NaCl.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil via silica gel column chromatography.

Data Presentation

The following tables summarize the quantitative data for the two protocols.

Table 1: Reagent Quantities per Mole Equivalent of D-Xylose

ReagentProtocol 1 (Pyridine)Protocol 2 (Acid-Catalyzed)
D-xylose1.0 equiv.1.0 equiv.
Acetic Anhydride10.0 equiv.2.0 equiv.
Pyridine5-10 mL/mmol xylose0.8 equiv.
Acetic Acid-2.0 equiv.
Sulfuric Acid (conc.)-2.2 equiv.

Table 2: Reaction Conditions

ParameterProtocol 1 (Pyridine)Protocol 2 (Acid-Catalyzed)
Initial Temperature0 °C0 ± 5 °C
Reaction TemperatureRoom Temperature0 °C to Room Temp. to 0 °C
Reaction Time12 - 24 hours~ 5.5 hours + overnight
CatalystPyridineSulfuric Acid

Visualization

The following diagrams illustrate the experimental workflow and the chemical transformation.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start Dissolve D-Xylose add_reagents Add Reagents (Ac₂O, Pyridine/Acid) start->add_reagents 0 °C react Stir at Defined Temperature & Time add_reagents->react quench Quench Reaction react->quench evap Solvent Evaporation quench->evap extract Extraction & Washing evap->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 1,2,3,5-Tetra-O-acetyl- D-xylofuranose purify->product

Caption: Experimental workflow for the acetylation of D-xylofuranose.

Reaction_Scheme xylose D-Xylofuranose tetraacetate 1,2,3,5-Tetra-O-acetyl- D-xylofuranose xylose->tetraacetate Ac₂O, Catalyst (Pyridine or H₂SO₄)

Caption: General reaction scheme for D-xylofuranose acetylation.

References

Application Notes: D-Xylofuranose, 1,2,3,5-tetraacetate in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key starting material in the synthesis of a variety of nucleoside analogues.[1] Its per-acetylated furanose form makes it a versatile glycosyl donor for the crucial N-glycosylation reaction with diverse nucleobases. The resulting xylo-nucleosides, which contain a xylofuranose (B8766934) sugar moiety instead of the natural ribose or deoxyribose, are of significant interest in drug discovery. These modifications can confer unique biological properties, including antiviral and anticancer activities, by influencing the nucleoside's conformation, metabolic stability, and interaction with cellular enzymes.[2][3][4][5][6] This document provides detailed protocols and quantitative data for the application of this compound and its derivatives in the synthesis of novel nucleoside candidates.

Core Applications

The primary application of this compound in this context is as a glycosyl donor in Lewis acid-catalyzed N-glycosylation reactions to form the core structure of xylo-nucleosides. The acetate (B1210297) protecting groups facilitate the reaction and can be subsequently removed to yield the final nucleoside analogue.

Experimental Protocols

Protocol 1: General N-Glycosylation of Silylated Nucleobases with a 3-O-Benzyl Xylofuranosyl Acetate Donor

This protocol describes a common method for the synthesis of N-glycosides using a modified xylofuranosyl acetate donor.

1. Silylation of the Nucleobase:

  • Suspend the desired nucleobase (e.g., 6-chloropurine (B14466) or uracil) in a suitable solvent such as acetonitrile.

  • Add a silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of ammonium (B1175870) sulfate.

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Remove the solvent under reduced pressure.

2. N-Glycosylation Reaction:

  • Dissolve the dried silylated nucleobase and the 3-O-benzyl xylofuranosyl acetate donor in anhydrous acetonitrile.[2][4]

  • Cool the solution to 0 °C.

  • Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.[2][4]

  • Allow the reaction mixture to warm to room temperature and then heat to 65 °C.[2][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N9 and N7 regioisomers, if applicable.[2][4]

Workflow for N-Glycosylation

G cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Workup and Purification silylation Silylation of Nucleobase mixing Combine Silylated Nucleobase and Donor in Acetonitrile silylation->mixing donor_prep Prepare Xylofuranosyl Acetate Donor donor_prep->mixing catalyst Add TMSOTf at 0°C mixing->catalyst heating Heat to 65°C catalyst->heating quench Quench with NaHCO3 heating->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Nucleoside(s)

Caption: Workflow for nucleoside synthesis via N-glycosylation.

Quantitative Data Summary

The following tables summarize the yields and biological activities of various xylo-nucleosides synthesized using acetylated xylofuranose donors.

NucleobaseGlycosyl DonorProduct (Regioisomer)Yield (%)Reference
6-Chloropurine5-azido-3-O-benzyl xylofuranosyl acetateN9-linked nucleoside75[2][4]
6-Chloropurine5-azido-3-O-benzyl xylofuranosyl acetateN7-linked nucleoside15[2][4]
CompoundCell LineActivityIC50 (µM)Reference
5′-Guanidino-N9-linked 6-chloropurine xylo-nucleosideDU-145 (Prostate Cancer)Cytotoxicity27.63[4][5]
5′-Guanidino-N7-linked 6-chloropurine xylo-nucleosideDU-145 (Prostate Cancer)Cytotoxicity24.48[4][5]
HCT-15 (Colorectal Adenocarcinoma)Cytotoxicity64.07[4][5]
MCF-7 (Breast Adenocarcinoma)Cytotoxicity43.67[4][5]
5′-Guanidino uracil (B121893) xylo-nucleosideHCT-15 (Colorectal Adenocarcinoma)Cytotoxicity76.02[4][5]
CompoundEnzymeInhibition TypeKi (µM)Ki' (µM)Reference
5′-Guanidino-N9-linked 6-chloropurine xylo-nucleosideButyrylcholinesterase (BChE)Mixed-type0.892.96[3][4][5]

Synthesis and Functionalization Pathway

The synthesis of biologically active xylo-nucleosides often involves multiple steps starting from a modified D-xylofuranose. The following diagram illustrates a typical synthetic pathway leading to 5'-functionalized xylo-nucleosides.

G start 5-Azido-3-O-benzyl xylofuranose derivative hydrolysis Acid Hydrolysis (TFA) start->hydrolysis acetylation Acetylation (Acetic Anhydride, Pyridine) hydrolysis->acetylation donor Xylofuranosyl Acetate Donor acetylation->donor glycosylation N-Glycosylation (Silylated Nucleobase, TMSOTf) donor->glycosylation azido_nucleoside 5'-Azido Xylo-nucleoside glycosylation->azido_nucleoside reduction Staudinger Reduction azido_nucleoside->reduction guanidinylation Guanidinylation reduction->guanidinylation final_product 5'-Guanidino Xylo-nucleoside guanidinylation->final_product

Caption: Synthetic pathway for 5'-guanidino xylo-nucleosides.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of novel nucleoside analogues with potential therapeutic applications. The provided protocols and data highlight the utility of this starting material in accessing a range of xylo-nucleosides with demonstrated biological activity. The synthetic routes are generally robust, although purification of regioisomers can be challenging. The unique structural features of xylo-nucleosides continue to make them attractive targets for the development of new antiviral and anticancer agents.

References

Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key intermediate in the synthesis of a variety of biologically active molecules, particularly nucleoside analogs. Its per-acetylated furanose structure makes it an excellent glycosyl donor for the formation of N- and C-glycosidic bonds, which are central to the structure of nucleosides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of modified nucleosides with potential therapeutic applications, including antiviral, anticancer, and antithrombotic agents.

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of xylo-nucleoside analogs. These analogs, which incorporate a xylofuranose (B8766934) sugar moiety instead of the natural ribose or deoxyribose, can exhibit potent biological activities by mimicking natural nucleosides and interfering with cellular or viral enzymatic processes.

Antiviral Drug Discovery

Xylofuranosyl nucleoside analogs have shown promise as antiviral agents. Their mechanism of action often involves the inhibition of viral polymerases, such as RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.[1] Once inside a host cell, these nucleoside analogs are phosphorylated to their triphosphate form, which can then be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication.

Anticancer Drug Development

Certain xylofuranose derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2] These compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of key proteins in the apoptotic pathway, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2 proteins. The synthesis of guanidino xylofuranose derivatives has been a recent area of interest, with some compounds showing significant cytotoxicity towards cancer cells.[2]

Antithrombotic Agents

Derivatives of acetylated xylose have been investigated for their antithrombotic properties. Specifically, 4-substituted-phenyl 1,5-dithio-D-xylopyranosides, synthesized from a tetra-O-acetyl-5-thio-D-xylopyranose precursor, have shown significant antithrombotic activity in animal models.[3] This suggests that xylose-based scaffolds can be utilized to develop novel anticoagulants.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various nucleoside analogs derived from acetylated xylofuranose precursors. It is important to note that the biological activity is associated with the final derivative and not this compound itself, which is a synthetic precursor.

Table 1: Antiviral Activity of Xylofuranosyl Nucleoside Analogs

CompoundVirusAssayActivity (EC₅₀)Cytotoxicity (CC₅₀)Reference
Adenine xylosyl nucleoside phosphonateMeasles virus (MeV)Antiviral activity assay12 µM>100 µM[1]
Adenine xylosyl nucleoside phosphonateEnterovirus-68 (EV-68)Antiviral activity assay16 µM>100 µM[1]

Table 2: Anticancer Activity of Guanidino Xylofuranose Derivatives

CompoundCell LineActivity (GI₅₀)Reference
Aminomethyltriazole isonucleosideK562 (Chronic Myeloid Leukemia)6.33 µM[2]
Aminomethyltriazole isonucleosideMCF-7 (Breast Cancer)8.45 µM[2]
3-O-dodecyl (N-Boc)guanidino xylofuranoseK562 (Chronic Myeloid Leukemia)31.02 µM[2]
3-O-dodecyl (N-Boc)guanidino xylofuranoseMCF-7 (Breast Cancer)26.89 µM[2]

Table 3: Enzyme Inhibition by Guanidino Xylofuranose Derivatives

CompoundEnzymeInhibition Constant (Kᵢ)Inhibition TypeReference
Guanidinomethyltriazole derivativeAcetylcholinesterase (AChE)22.87 µMMixed-type[2]
3-O-dodecyl (N-Boc)guanidino xylofuranoseAcetylcholinesterase (AChE)7.49 µMNon-competitive[2]

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of nucleoside analogs using acetylated furanose sugars. This compound is a suitable starting material for these reactions.

Protocol 1: General Procedure for Vorbrüggen Glycosylation for the Synthesis of Xylofuranosyl Nucleosides

This protocol describes the Lewis acid-catalyzed coupling of a silylated nucleobase with an acetylated sugar, a common method for synthesizing N-nucleosides.

Materials:

Procedure:

  • To a suspension of the nucleobase (1.0 eq) in anhydrous MeCN, add BSA (1.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the nucleobase is fully silylated (the mixture becomes a clear solution).

  • Add a solution of this compound (1.0 eq) in anhydrous MeCN to the reaction mixture.

  • Cool the mixture to 0 °C and add TMSOTf (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 65-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected nucleoside.

Deprotection (if required): The acetyl protecting groups can be removed by treatment with a solution of sodium methoxide (B1231860) in methanol (B129727) or ammonia (B1221849) in methanol.

Protocol 2: Synthesis of a 5'-Azido-Xylofuranose Derivative for Further Functionalization

This protocol outlines a general method to introduce an azide (B81097) group at the 5'-position, which can then be used for click chemistry or reduction to an amine for further derivatization (e.g., guanidinylation). This protocol would require initial deacetylation of the 5-position of the starting material.

Materials:

  • A 1,2,3-tri-O-acetyl-D-xylofuranose (requires selective deacetylation at the 5-position)

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 1,2,3-tri-O-acetyl-D-xylofuranose (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add TsCl (1.2 eq) portion-wise and stir the reaction at 0 °C for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the 5'-O-tosylated intermediate.

  • Dissolve the tosylated intermediate in anhydrous DMF.

  • Add NaN₃ (3.0 eq) and heat the reaction to 80-100 °C. Monitor the reaction by TLC.

  • After completion, cool the reaction, add water, and extract with EtOAc.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the 5'-azido-xylofuranose derivative.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of xylofuranose-derived nucleoside analogs are attributed to their interaction with specific cellular signaling pathways.

Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Xylofuranosyl nucleoside analogs can act as inhibitors of viral RdRp. After conversion to the active triphosphate form, they compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand. Their incorporation can lead to chain termination, thus halting viral replication.

antiviral_pathway Xylo_Nucleoside Xylofuranosyl Nucleoside Analog Xylo_TP Xylofuranosyl Nucleoside Triphosphate Xylo_Nucleoside->Xylo_TP Cellular Kinases Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Xylo_TP->Viral_RdRp Competitive Inhibition Viral_RNA Viral RNA Replication Xylo_TP->Viral_RNA Incorporation Viral_RdRp->Viral_RNA Chain_Termination RNA Chain Termination Viral_RNA->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Antiviral mechanism of xylofuranosyl nucleoside analogs.

Anticancer Mechanism: Induction of Apoptosis

Guanidino xylofuranose derivatives have been shown to induce apoptosis in cancer cells. This process is tightly regulated by the Bcl-2 family of proteins. The xylofuranose derivatives may act by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

anticancer_pathway Xylo_Derivative Guanidino Xylofuranose Derivative Bcl2 Bcl-2 (Anti-apoptotic) Xylo_Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Xylo_Derivative->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptosis induction by guanidino xylofuranose derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of nucleoside analogs starting from this compound.

experimental_workflow Start D-Xylofuranose, 1,2,3,5-tetraacetate Glycosylation Vorbrüggen Glycosylation Start->Glycosylation Protected_Nucleoside Protected Xylofuranosyl Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Nucleoside Final Xylofuranosyl Nucleoside Analog Deprotection->Final_Nucleoside Purification Purification & Characterization (NMR, MS, etc.) Final_Nucleoside->Purification Bio_Evaluation Biological Evaluation (Antiviral, Anticancer Assays) Purification->Bio_Evaluation Data_Analysis Data Analysis (EC₅₀, GI₅₀, Kᵢ) Bio_Evaluation->Data_Analysis

Caption: General workflow for xylo-nucleoside analog synthesis and testing.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of novel nucleoside analogs with a wide range of potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new xylofuranose-based compounds in the ongoing search for more effective antiviral, anticancer, and antithrombotic agents. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for their future development as clinical candidates.

References

Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate is a per-O-acetylated derivative of D-xylose in its furanose form. In synthetic carbohydrate chemistry, such compounds serve as stable, storable precursors or glycosyl donors for the formation of glycosidic bonds. The acetate (B1210297) protecting groups render the sugar derivative soluble in common organic solvents and deactivate the hydroxyl groups. The anomeric acetate, however, can be selectively activated in the presence of a Lewis acid to function as a leaving group, enabling the coupling with a glycosyl acceptor (an alcohol or other nucleophile).

This application note details the use of this compound in glycosylation reactions, with a particular focus on the synthesis of xylofuranosides, which are key components of various bioactive molecules, including nucleoside analogues for antiviral and anticancer drug development.[1][2][3][4]

Core Principles of Glycosylation: The stereoselective formation of a 1,2-cis or 1,2-trans glycosidic linkage is a primary challenge in carbohydrate synthesis.[5] Unlike donors with a participating group at the C-2 position (which typically favor 1,2-trans products via anchimeric assistance), the C-2 acetate in this compound is generally considered a non-participating group under many conditions.[6] Consequently, the stereochemical outcome of the glycosylation often depends on a variety of factors, including the promoter, solvent, temperature, and the reactivity of the glycosyl acceptor.[7][8]

The reaction typically proceeds through an oxocarbenium ion intermediate upon activation with a Lewis acid. The acceptor nucleophile can then attack this planar intermediate from either the α- or β-face, leading to a mixture of anomers. The conformational flexibility of the furanose ring further complicates stereocontrol compared to more rigid pyranose systems.[9]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation

This protocol describes a representative method for the glycosylation of an alcohol acceptor using this compound as the glycosyl donor, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary or secondary alcohol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Promoter)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Activated molecular sieves (4 Å)

  • Pyridine (B92270) or Triethylamine (B128534) (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equivalent) and freshly activated 4 Å molecular sieves.

  • Dissolution: Add anhydrous DCM to dissolve the acceptor. Stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: In a separate flask, dissolve this compound (1.2 to 1.5 equivalents) in anhydrous DCM. Transfer this solution to the reaction flask via cannula.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Activation: Slowly add TMSOTf (0.1 to 0.3 equivalents) to the stirred reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at the selected temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting donor is consumed.

  • Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine to neutralize the acidic promoter.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with DCM. Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired xylofuranoside product.

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and determine the anomeric ratio.

Data Presentation

The outcome of glycosylation reactions is highly dependent on the specific substrates and conditions used. Researchers should systematically tabulate their results to identify optimal conditions for yield and stereoselectivity.

Table 1: Representative Glycosylation Reaction Parameters

Glycosyl Donor Glycosyl Acceptor Promoter (eq.) Solvent Temp (°C) Time (h) Yield (%) Anomeric Ratio (α:β)
This compound Primary Alcohol TMSOTf (0.2) DCM -40 2 [e.g., 75] [e.g., 3:1]
This compound Secondary Alcohol TMSOTf (0.2) DCM -20 4 [e.g., 60] [e.g., 1:2]
This compound Silylated Nucleobase TMSOTf (1.1) ACN 0 to RT 5 [e.g., 80] [e.g., 1:4 (β-favored)]
This compound Phenolic Acceptor BF₃·OEt₂ (1.5) DCM 0 3 [e.g., 65] [e.g., 5:1]

Note: The values for Yield and Anomeric Ratio are illustrative examples and must be determined experimentally.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized mechanism for Lewis acid-promoted glycosylation and the typical laboratory workflow.

GlycosylationMechanism cluster_reactants Reactants cluster_products Products Donor Glycosyl Donor (D-Xylofuranose Tetraacetate) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium + Lewis Acid - Acetate Acceptor Glycosyl Acceptor (R-OH) Alpha_Glycoside α-Glycoside Oxocarbenium->Alpha_Glycoside + Acceptor (α-attack) Beta_Glycoside β-Glycoside Oxocarbenium->Beta_Glycoside + Acceptor (β-attack)

Caption: Generalized mechanism of Lewis acid-promoted O-glycosylation.

ExperimentalWorkflow A 1. Prepare Reactants (Donor, Acceptor, Sieves) B 2. Mix and Cool (Inert Atmosphere) A->B C 3. Add Promoter (e.g., TMSOTf) B->C D 4. Monitor Reaction (TLC) C->D E 5. Quench Reaction (Pyridine/Base) D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Purify Product (Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Standard experimental workflow for a glycosylation reaction.

Applications in Drug Development

Xylofuranose-containing nucleosides are an important class of compounds investigated for therapeutic applications. By modifying the sugar moiety of natural nucleosides, researchers can develop analogues with improved metabolic stability, altered target binding, or novel mechanisms of action.[3] this compound is a key starting material for the synthesis of these xylo-nucleosides.[10][11]

The typical synthetic route involves the glycosylation of a silylated nucleobase (e.g., silylated thymine, uracil, or adenine) with the activated xylofuranose (B8766934) donor. This reaction, often referred to as the Vorbrüggen glycosylation, typically favors the formation of the β-anomer, which is the desired stereochemistry for many biologically active nucleoside analogues. Subsequent deprotection of the acetate groups yields the final nucleoside analogue, which can then be evaluated for its biological activity, such as antiviral or antiproliferative effects.[1]

References

Application Notes and Protocols for the Biocatalytic Synthesis of Nucleoside Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nucleoside precursors is a cornerstone of pharmaceutical research and development, providing the essential building blocks for antiviral and anticancer therapeutics. Traditional chemical synthesis routes are often multi-step processes that require extensive use of protecting groups, leading to significant chemical waste and high production costs. Biocatalytic synthesis has emerged as a powerful and sustainable alternative, leveraging the high selectivity and efficiency of enzymes to produce these valuable compounds under mild reaction conditions.[1][2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of nucleoside precursors, focusing on key enzyme classes and reaction strategies.

Key Biocatalytic Strategies

The enzymatic synthesis of nucleoside precursors primarily relies on two key strategies: the de novo synthesis from simple sugars and bases, often through enzymatic cascades, and the modification of existing nucleosides via transglycosylation.

1. De Novo Synthesis via Enzymatic Cascades: This approach builds nucleosides from basic starting materials like ribose and a nucleobase. A common and effective cascade involves three key enzymes:

This cascade approach offers a direct route to nucleosides and their analogues, with the potential for one-pot synthesis, which simplifies the overall process and reduces purification steps.[6][7]

2. Transglycosylation Reactions: This method involves the transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase, catalyzed by nucleoside phosphorylases (NPs).[8] This strategy is particularly useful for producing a variety of nucleoside analogues by simply changing the acceptor nucleobase. The reaction proceeds through a ribose-1-phosphate intermediate, which is generated in situ from the donor nucleoside.[8]

Data Presentation: Quantitative Comparison of Biocatalytic Methods

The efficiency of biocatalytic nucleoside synthesis can be evaluated based on reaction yields and the kinetic parameters of the enzymes involved. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Reaction Yields for Biocatalytic Nucleoside Synthesis

Target NucleosideBiocatalytic MethodKey Enzyme(s)Donor/SubstrateAcceptor BaseYield (%)Reference
2'-DeoxyadenosineTransglycosylationPyNP, PNPThymidineAdenine>90[9]
2,6-Dichloropurine-2'-deoxyribonucleosideTransglycosylationPyNP, PNPThymidine2,6-DichloropurineHigh Conversion[9]
6-Chloro-2-fluoro-2'-deoxyribonucleosideTransglycosylationPyNP, PNPThymidine6-Chloro-2-fluoropurineHigh Conversion[9]
AdenosineEnzymatic CascadeRK, PPM, PNPRiboseAdenineGood Conversion[10]
2'-MethyladenosineEnzymatic CascadeRK, PPM, PNP2-MethylriboseAdenine65[10]
2'-FluoroadenosineEnzymatic CascadeRK, PPM, PNP2-FluororiboseAdenine28[10]
IslatravirEnzymatic CascadeEngineered Enzymes2-Ethynylglycerol2-Fluoro-adenine51[7][11]
MolnupiravirChemoenzymaticLipase, UPRiboseN4-Hydroxycytidine69[11]

Table 2: Kinetic Parameters of Key Enzymes in Nucleoside Synthesis

EnzymeSource OrganismSubstrateKm (mM)Vmax or kcatReference
Purine (B94841) Nucleoside Phosphorylase (PNP)E. coliInosine--[12]
Purine Nucleoside Phosphorylase (PNP)Calf SpleenInosine--[12]
Purine Nucleoside Phosphorylase (PNP)E. coli8-Azaguanine-Low (1% of natural purines)[12]
Purine Nucleoside Phosphorylase (PNP)Human8-Azaguanosine-Effective synthesis[12]
Ribokinase (RK)E. coliArabinose1.5-fold decrease (A98G mutant)15-fold increase (A98G mutant)[13]
Phosphopentomutase (PPM)Thermus thermophilusD-ribose 5-phosphate0.24 ± 0.02 mM130 ± 4 U/mg[2]
Phosphopentomutase (PPM)Thermus thermophilus2-deoxy-D-ribose 5-phosphate0.09 ± 0.01 mM98 ± 3 U/mg[2]

Note: Specific values for Km and Vmax are often highly dependent on the specific reaction conditions and the source of the enzyme. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of a Purine Nucleoside from D-Ribose

This protocol describes a general procedure for the synthesis of a purine nucleoside using a three-enzyme cascade.

Materials:

  • D-Ribose

  • Purine base (e.g., Adenine, Guanine)

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl2

  • Ribokinase (RK)

  • Phosphopentomutase (PPM)

  • Purine Nucleoside Phosphorylase (PNP)

  • Inorganic pyrophosphatase (optional, to drive the reaction forward)

  • Deionized water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube or reaction vessel, prepare the reaction mixture by adding the following components in order:

    • Tris-HCl buffer

    • MgCl2 (final concentration typically 5-10 mM)

    • D-Ribose (e.g., 10-50 mM)

    • Purine base (e.g., 10-50 mM)

    • ATP (equimolar to D-Ribose)

  • Enzyme Addition: Add the enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point could be in the range of 1-10 U/mL for each. If using, add inorganic pyrophosphatase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C for mesophilic enzymes, or higher for thermophilic enzymes) with gentle agitation for a period of 2 to 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the conversion of the starting materials to the desired nucleoside product.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes) or by adding a quenching agent like an organic solvent (e.g., methanol, acetonitrile).

  • Purification: Purify the nucleoside product from the reaction mixture using techniques such as HPLC or anion exchange chromatography (see Protocol 3).

Protocol 2: Enzymatic Synthesis of a Nucleoside Analogue via Transglycosylation

This protocol outlines a general method for the synthesis of a nucleoside analogue using a two-enzyme transglycosylation system.

Materials:

  • Donor nucleoside (e.g., Uridine, Thymidine)

  • Acceptor nucleobase (a modified purine or pyrimidine)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Pyrimidine Nucleoside Phosphorylase (PyNP)

  • Purine Nucleoside Phosphorylase (PNP)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the donor nucleoside and the acceptor nucleobase in the potassium phosphate buffer. The molar ratio of donor to acceptor can be varied to optimize the yield, with an excess of the donor often being beneficial.[8]

  • Enzyme Addition: Add the PyNP and PNP enzymes to the reaction mixture. The enzyme concentrations should be optimized for the specific substrates, with typical starting concentrations in the range of 1-10 U/mL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 40-60°C) with stirring for 4 to 48 hours.

  • Reaction Monitoring: Follow the formation of the product and the consumption of the reactants using HPLC analysis.

  • Reaction Termination: Stop the reaction by heat inactivation or by the addition of an organic solvent.

  • Purification: Isolate the target nucleoside analogue from the reaction mixture using appropriate chromatographic methods (see Protocol 3).

Protocol 3: Purification of Nucleosides from Biocatalytic Reactions

This protocol provides a general guideline for the purification of nucleosides using High-Performance Liquid Chromatography (HPLC) or Anion Exchange Chromatography.

A. HPLC Purification (Reverse-Phase):

  • Sample Preparation: After terminating the enzymatic reaction, centrifuge the mixture to remove any precipitated proteins or enzymes. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for nucleoside separation.[14]

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The specific gradient will depend on the hydrophobicity of the target nucleoside.

    • Detection: UV detection at a wavelength where the nucleoside has maximum absorbance (typically around 260 nm) is used.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired nucleoside.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified nucleoside.

B. Anion Exchange Chromatography:

This method is particularly useful for separating charged nucleoside precursors like nucleoside monophosphates.

  • Sample Preparation: Prepare the sample as described for HPLC purification. Ensure the pH of the sample is appropriate for binding to the anion exchange resin.

  • Chromatographic Conditions:

    • Column: A strong or weak anion exchange column is used.

    • Mobile Phase: A salt gradient (e.g., NaCl or ammonium bicarbonate) in a suitable buffer is used to elute the bound molecules. The negatively charged phosphate groups of the nucleosides will interact with the positively charged resin.[1][15][16]

    • Detection: UV detection is used to monitor the elution profile.

  • Fraction Collection and Desalting: Collect the fractions containing the target nucleoside. If a volatile salt like ammonium bicarbonate was used for elution, it can be removed by lyophilization. If a non-volatile salt was used, a desalting step (e.g., using a size-exclusion column or dialysis) will be necessary.

Visualization of Biocatalytic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biocatalytic pathways and experimental workflows described in these application notes.

Biocatalytic_Cascade Ribose Ribose RK Ribokinase (RK) Ribose->RK ATP ATP ATP->RK ADP ADP R5P Ribose-5-Phosphate PPM Phosphopentomutase (PPM) R5P->PPM R1P Ribose-1-Phosphate NP Nucleoside Phosphorylase (NP) R1P->NP Base Nucleobase Base->NP Nucleoside Nucleoside Pi Pi RK->ADP RK->R5P PPM->R1P NP->Nucleoside NP->Pi

Caption: De novo synthesis of nucleosides via a three-enzyme cascade.

Transglycosylation Donor_Nuc Donor Nucleoside (e.g., Uridine) PyNP Pyrimidine Nucleoside Phosphorylase (PyNP) Donor_Nuc->PyNP Donor_Base Donor Base (e.g., Uracil) R1P Ribose-1-Phosphate (Intermediate) PNP Purine Nucleoside Phosphorylase (PNP) R1P->PNP Acceptor_Base Acceptor Nucleobase Acceptor_Base->PNP Target_Nuc Target Nucleoside Analogue Pi Pi Pi->PyNP PyNP->Donor_Base PyNP->R1P PNP->Target_Nuc PNP->Pi

Caption: Transglycosylation reaction for nucleoside analogue synthesis.

Experimental_Workflow Start Reaction Setup (Substrates, Buffer, Enzymes) Incubation Incubation (Controlled Temperature & Time) Start->Incubation Monitoring Reaction Monitoring (e.g., HPLC) Incubation->Monitoring Monitoring->Incubation Incomplete Termination Reaction Termination (Heat or Solvent) Monitoring->Termination Reaction Complete Purification Purification (HPLC or Ion Exchange) Termination->Purification Product Purified Nucleoside Precursor Purification->Product

Caption: General experimental workflow for biocatalytic synthesis.

Conclusion

Biocatalytic methods offer a highly attractive approach for the synthesis of nucleoside precursors, providing significant advantages in terms of selectivity, efficiency, and sustainability over traditional chemical methods. The enzymatic cascade and transglycosylation strategies outlined in these notes, coupled with the detailed protocols, provide a solid foundation for researchers and drug development professionals to implement these powerful techniques in their laboratories. Further optimization of reaction conditions and exploration of novel enzymes will continue to expand the scope and utility of biocatalysis in the production of these vital pharmaceutical building blocks.

References

Application Notes: D-Xylofuranose, 1,2,3,5-tetraacetate in the Synthesis of Bioactive Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key starting material in the synthesis of a variety of nucleoside analogs with potential therapeutic applications.[1] While not directly involved in biological DNA or RNA synthesis, its derivatives, particularly xylo-nucleosides, have demonstrated significant antiviral and anticancer activities. These activities often stem from the inhibition of viral or cellular polymerases, thereby disrupting nucleic acid synthesis. This document provides an overview of the role of this compound as a precursor, details the synthesis of bioactive nucleoside analogs, and presents protocols for evaluating their efficacy.

Mechanism of Action of Xylofuranosyl Nucleoside Analogs

The therapeutic potential of nucleoside analogs derived from D-xylofuranose lies in their ability to mimic natural nucleosides and interfere with the synthesis of DNA and RNA. After cellular uptake, these analogs are phosphorylated to their triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases.

Incorporation of a xylo-nucleoside monophosphate into a growing nucleic acid chain can lead to chain termination due to the altered sugar stereochemistry, which prevents the formation of the subsequent phosphodiester bond. For instance, 9-β-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) has been shown to be a potent competitive inhibitor of both RNA polymerase I and II.[2]

Quantitative Data on Bioactive Xylofuranose (B8766934) Derivatives

The following tables summarize the reported in vitro activities of various nucleoside analogs synthesized from xylofuranose precursors.

Table 1: Antiviral Activity of Xylofuranosyl Nucleoside Analogs

CompoundVirusAssay Cell LineEC₅₀ (µM)Reference
Adenine-containing xylofuranosyl nucleoside phosphonateMeasles virus (MeV)Vero12[3]
Adenine-containing xylofuranosyl nucleoside phosphonateEnterovirus-68 (EV-68)Vero16[3]

Table 2: Anticancer Activity of 5'-Guanidino Xylofuranosyl Nucleosides

CompoundCancer Cell LineIC₅₀ (µM)Reference
N9-linked 5'-guanidino 6-chloropurine (B14466) nucleosideProstate (DU-145)27.63[4][5]
N7-linked 5'-guanidino 6-chloropurine nucleosideProstate (DU-145)24.48[4][5]
N7-linked 5'-guanidino 6-chloropurine nucleosideColorectal adenocarcinoma (HCT-15)64.07[4][5]
N7-linked 5'-guanidino 6-chloropurine nucleosideBreast adenocarcinoma (MCF-7)43.67[4][5]
5'-guanidino uracil (B121893) nucleosideColorectal adenocarcinoma (HCT-15)76.02[4][5]

Table 3: Inhibition of RNA Polymerases by Xylo-ATP

InhibitorEnzymeKᵢ (µM)Km of ATP (µM)Inhibition ModeReference
9-β-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP)RNA Polymerase I1437Competitive[2]
9-β-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP)RNA Polymerase II540Competitive[2]

Experimental Protocols

Protocol 1: Synthesis of a 9-β-D-xylofuranosyladenine Analog

This protocol describes a general procedure for the synthesis of a xylofuranosyladenine nucleoside analog starting from a protected D-xylofuranose derivative, which can be prepared from this compound.

Step 1: Preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose

This intermediate can be synthesized from D-xylose. The process involves controlled methanolic hydrogen chloride treatment, followed by benzoylation and acetolysis to yield the crystalline product.

Step 2: Glycosylation

  • Prepare a silylated adenine (B156593) derivative by treating adenine with a silylating agent such as hexamethyldisilazane (B44280) (HMDS) in an appropriate solvent like acetonitrile.

  • Dissolve the protected xylofuranose from Step 1 in anhydrous acetonitrile.

  • Add the silylated adenine to the xylofuranose solution.

  • Add a Lewis acid catalyst, such as stannic chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Deprotection

  • Dissolve the protected nucleoside from Step 2 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all the benzoyl protecting groups are removed.

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Filter and concentrate the solution to obtain the deprotected nucleoside.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of synthesized xylofuranose nucleoside analogs on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., DU-145, HCT-15, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and perform a cell count.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
  • Incubate the plate for 2-4 hours at 37°C.[6][7]
  • Carefully remove the medium containing MTT.[6][7]
  • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.[6][7]
  • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[6][7]

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: RNA Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the triphosphate form of a xylofuranose nucleoside analog (xylo-NTP) on RNA polymerase.

1. Preparation of Xylo-NTP:

  • Synthesize the xylo-nucleoside as described in Protocol 1.
  • Perform a series of phosphorylation reactions, typically starting with a monophosphorylation at the 5'-hydroxyl group, followed by conversion to the di- and triphosphate. This often involves the use of phosphorylating agents like phosphoryl chloride and subsequent enzymatic or chemical phosphorylation steps.

2. In Vitro Transcription Assay:

  • Prepare a reaction mixture containing a DNA template with a promoter recognized by the RNA polymerase, purified RNA polymerase (e.g., E. coli RNA polymerase or a viral RNA-dependent RNA polymerase), and a buffer containing magnesium ions and the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).
  • Set up parallel reactions containing varying concentrations of the xylo-NTP inhibitor.
  • Initiate the transcription reaction by adding the RNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).
  • Stop the reaction after a defined time period by adding a stop solution (e.g., containing EDTA and formamide).
  • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
  • Visualize the radiolabeled RNA products by autoradiography.

3. Data Analysis:

  • Quantify the amount of full-length transcript produced in the presence and absence of the inhibitor.
  • Determine the IC₅₀ value of the xylo-NTP.
  • To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of the natural nucleotide substrate corresponding to the analog while keeping the inhibitor concentration constant. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the Kᵢ value.

Visualizations

Synthesis_of_Xylofuranosyl_Nucleoside D_Xylo D-Xylofuranose, 1,2,3,5-tetraacetate Protected_Xylo 1-O-acetyl-2,3,5-tri-O-benzoyl- α-D-xylofuranose D_Xylo->Protected_Xylo  Protection Protected_Nucleoside Protected Xylofuranosyl Nucleoside Protected_Xylo->Protected_Nucleoside  Glycosylation (Lewis Acid) Silylated_Base Silylated Nucleobase Silylated_Base->Protected_Nucleoside Deprotected_Nucleoside Xylofuranosyl Nucleoside Analog Protected_Nucleoside->Deprotected_Nucleoside  Deprotection

Caption: Synthetic pathway for a xylofuranosyl nucleoside analog.

Anticancer_Assay_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Xylofuranose Nucleoside Analog incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT-based anticancer activity assay.

Polymerase_Inhibition_Mechanism cluster_0 Cellular Metabolism cluster_1 Nucleic Acid Synthesis Xylo_N Xylo-Nucleoside Analog Xylo_NTP Xylo-Nucleoside Triphosphate Xylo_N->Xylo_NTP  Phosphorylation Polymerase DNA/RNA Polymerase Xylo_NTP->Polymerase  Competitive  Inhibition Growing_Chain Growing Nucleic Acid Chain Polymerase->Growing_Chain  Incorporation Template DNA/RNA Template Template->Polymerase Termination Chain Termination Growing_Chain->Termination  Blocks further  elongation

Caption: Mechanism of action for xylofuranosyl nucleoside analogs.

References

Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate as a Versatile Starting Material for Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key carbohydrate precursor in the synthesis of a diverse range of nucleoside analogues with potent antiviral activities. Its furanose ring structure mimics the natural ribose or deoxyribose sugar moiety found in nucleotides, making the resulting analogues effective substrates or inhibitors for viral polymerases. This document provides detailed application notes on the utility of this compound in antiviral drug discovery, along with generalized experimental protocols for the synthesis and evaluation of xylofuranosyl nucleosides.

Application Notes

This compound serves as a versatile starting material for the synthesis of various antiviral compounds, primarily through the formation of nucleoside analogues. These synthetic nucleosides can exhibit broad-spectrum antiviral activity against a range of RNA and DNA viruses. The core principle lies in the glycosylation reaction, where the xylofuranose (B8766934) sugar is coupled with a heterocyclic nucleobase. Subsequent modifications to the sugar or base moiety can further enhance antiviral potency and selectivity.

Key advantages of using this compound include:

  • Stereochemical Control: The defined stereochemistry of the starting material allows for the synthesis of specific anomers (α or β) of the resulting nucleosides, which is often crucial for biological activity.

  • Versatility in Modification: The acetyl protecting groups can be readily removed to allow for further chemical modifications at various positions of the xylose ring, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

  • Proven Precursor: Several studies have successfully demonstrated the synthesis of biologically active nucleosides from xylofuranose derivatives, validating its utility in antiviral research.

Data Presentation: Antiviral Activity of Xylofuranosyl Nucleoside Analogues

The following tables summarize the in vitro antiviral activity of representative nucleoside analogues synthesized from xylofuranose precursors.

Compound ClassSpecific AnalogueTarget VirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Xylosyl Nucleoside PhosphonatesAdenine-containing analogueMeasles Virus (MeV)Antiviral Assay12>100>8.3[1]
Enterovirus-68 (EV-68)Antiviral Assay16>100>6.25[1]
3'-Modified Xylofuranosyl NucleosidesDisilylated 3'-glucosylthio xylonucleosideSindbis Virus (SINV)Antiviral Assay3>120>40[2]
2',5'-di-O-silylated 3'-C-alkylthio nucleosidesSARS-CoV-2Antiviral AssayLow micromolarNot specifiedNot specified[2]
α-Lyxofuranosyl Benzimidazoles*5-deoxy-α-L-lyxofuranosyl-2-halogen-benzimidazoleHuman Cytomegalovirus (HCMV)Plaque Assay0.2-0.4Not specifiedNot specified[3]

Note: Lyxofuranose is an epimer of xylofuranose, and the synthetic strategies are often analogous.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of antiviral xylofuranosyl nucleosides starting from this compound.

Protocol 1: General Procedure for the Synthesis of β-D-Xylofuranosyl Nucleosides via Glycosylation

This protocol describes the coupling of a peracylated xylofuranose with a silylated nucleobase.

Materials:

Procedure:

  • Suspend the desired nucleobase in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux until a clear solution is obtained, indicating the formation of the silylated base.

  • Cool the reaction mixture to room temperature and then add this compound.

  • Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected β-D-xylofuranosyl nucleoside.

Protocol 2: Deprotection of Acetyl Groups

This protocol describes the removal of the acetyl protecting groups to yield the final nucleoside analogue.

Materials:

  • Protected β-D-xylofuranosyl nucleoside

  • Methanolic ammonia (B1221849) (saturated at 0°C)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside in methanol.

  • Add a solution of saturated methanolic ammonia.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the deprotected nucleoside.

Visualizations

Synthetic Workflow for Antiviral Xylofuranosyl Nucleosides

G cluster_start Starting Material cluster_synthesis Synthesis cluster_end Final Product start D-Xylofuranose, 1,2,3,5-tetraacetate glycosylation Glycosylation start->glycosylation Sugar Donor silylation Silylation of Nucleobase silylation->glycosylation Activated Base deprotection Deprotection glycosylation->deprotection modification Optional Modification (e.g., Phosphorylation) deprotection->modification end_product Antiviral Xylofuranosyl Nucleoside Analogue deprotection->end_product Final Product (if no modification) modification->end_product

Caption: General synthetic workflow for antiviral xylofuranosyl nucleosides.

General Mechanism of Action for Nucleoside Analogue Antivirals

G cluster_cell Infected Host Cell cluster_virus Viral Replication Machinery NA Xylofuranosyl Nucleoside Analogue (Prodrug) NA_MP Nucleoside Monophosphate NA->NA_MP Host/Viral Kinases NA_DP Nucleoside Diphosphate NA_MP->NA_DP Host Kinases NA_TP Active Nucleoside Triphosphate NA_DP->NA_TP Host Kinases viral_pol Viral RNA/DNA Polymerase NA_TP->viral_pol Competitive Inhibition growing_strand Nascent Viral RNA/DNA Strand viral_pol->growing_strand Incorporation viral_genome Viral Genome (Template) viral_genome->viral_pol termination Chain Termination growing_strand->termination Blocks further elongation

Caption: Mechanism of action of xylofuranosyl nucleoside analogues.

References

Application Notes and Protocols for Glycosylation Reactions with D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of D-Xylofuranose, 1,2,3,5-tetraacetate as a glycosyl donor in the synthesis of various xylosides. This versatile building block is particularly relevant in the development of nucleoside analogues and other glycoconjugates with potential therapeutic applications.

Introduction

This compound is a key starting material for the synthesis of a variety of bioactive molecules, including nucleoside analogues with antiviral and anticancer properties.[1] The furanose form of xylose is an important structural motif in many biologically active natural products. Glycosylation reactions using this donor allow for the introduction of a xylofuranosyl moiety onto a range of aglycones, including alcohols, phenols, and nitrogen heterocycles. The stereochemical outcome of these reactions is often influenced by the presence of the acetyl group at the C-2 position, which can act as a participating group to favor the formation of 1,2-trans glycosidic linkages, typically leading to the β-anomer.

Applications

Xylofuranoside derivatives have shown significant potential in several therapeutic areas:

  • Anticancer and Antiviral Agents: Nucleoside analogues incorporating xylofuranose (B8766934) have been synthesized and evaluated for their efficacy against various cancer cell lines and viruses.[1][2]

  • Enzyme Inhibitors: Certain xylofuranoside derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases.

  • Glycoconjugate Synthesis: this compound serves as a valuable precursor for the synthesis of more complex glycans and glycoconjugates for use in glycobiology research.

Data Presentation: Representative Glycosylation Reactions

The following table summarizes representative results for the Lewis acid-catalyzed glycosylation of various acceptors with this compound. Please note that these are typical results and may vary based on specific reaction conditions and the scale of the reaction.

Glycosyl AcceptorCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Anomeric Ratio (α:β)
MethanolBF₃·OEt₂ (1.2)CH₂Cl₂0 to rt4851:10
Phenol (B47542)TMSOTf (0.2)CH₂Cl₂-20 to rt6781:12
4-NitrophenolBF₃·OEt₂ (1.5)DCErt865>1:20
Benzyl alcoholTMSOTf (0.2)CH₂Cl₂-20 to rt5821:15
CholesterolBF₃·OEt₂ (1.2)CH₂Cl₂0 to rt1270>1:20
Uracil (silylated)SnCl₄ (1.2)ACNrt675N/A (N-glycoside)

Note: The data presented are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for O-Glycosylation of Alcohols and Phenols

This protocol describes a general method for the Lewis acid-catalyzed O-glycosylation of an alcohol or phenol using this compound.

Materials:

  • This compound (1.0 equiv)

  • Glycosyl acceptor (alcohol or phenol) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the glycosyl acceptor.

  • Add activated 4 Å molecular sieves.

  • Dissolve the mixture in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or cryocooler.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of celite to remove molecular sieves, and transfer the filtrate to a separatory funnel.

  • Separate the organic layer, and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired xyloside.

Protocol 2: Deacetylation of the Xyloside

This protocol describes the removal of the acetyl protecting groups from the synthesized xyloside.

Materials:

  • Acetylated xyloside (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (B1231860) (catalytic amount)

  • Amberlite IR120 (H⁺) resin

Procedure:

  • Dissolve the acetylated xyloside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR120 (H⁺) resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography if necessary.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection donor D-Xylofuranose, 1,2,3,5-tetraacetate reaction Reaction Mixture donor->reaction acceptor Glycosyl Acceptor (e.g., Alcohol, Phenol) acceptor->reaction solvent Anhydrous Solvent + Molecular Sieves solvent->reaction quench Quench (aq. NaHCO3) reaction->quench 1. Reaction 2. Monitoring (TLC) lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->reaction Catalyst extract Extraction quench->extract purify Column Chromatography extract->purify product Acetylated Xyloside purify->product deacetylation Deacetylation (NaOMe, MeOH) product->deacetylation final_product Final Xyloside deacetylation->final_product

Caption: General workflow for the synthesis of xylosides.

Signaling_Pathway cluster_synthesis Bioactive Molecule Synthesis cluster_cellular Cellular Signaling Modulation donor D-Xylofuranose, 1,2,3,5-tetraacetate glycosylation Glycosylation donor->glycosylation xylofuranoside Xylofuranoside Derivative glycosylation->xylofuranoside enzyme Target Enzyme (e.g., Acetylcholinesterase) xylofuranoside->enzyme Inhibition pathway Downstream Signaling Pathway enzyme->pathway Modulation response Cellular Response (e.g., Neuroprotection, Apoptosis) pathway->response

Caption: Modulation of a signaling pathway by a bioactive xylofuranoside.

References

Application Note and Protocols for D-Xylofuranose, 1,2,3,5-tetraacetate Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility of D-Xylofuranose, 1,2,3,5-tetraacetate in various organic solvents. It includes a summary of available quantitative data, a comprehensive experimental protocol for solubility determination using the shake-flask method and UV-Vis spectrophotometry, and diagrams illustrating the experimental workflow and factors influencing solubility.

Introduction

This compound is a fully acetylated derivative of the pentose (B10789219) sugar D-xylose. The acetylation of the hydroxyl groups significantly alters the polarity of the parent sugar, rendering it more soluble in organic solvents and less soluble in aqueous solutions. This characteristic is crucial for its use as a synthetic intermediate in nucleoside synthesis and other organic reactions where anhydrous conditions and organic media are required. Understanding the solubility of this compound in a range of organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility data can be influenced by experimental conditions such as temperature, purity of the solute and solvent, and equilibration time. Discrepancies in reported values, as seen for Dimethyl Sulfoxide (DMSO), highlight the importance of standardized experimental protocols.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethylformamide (DMF)73.09Not Specified30~0.094
Dimethyl Sulfoxide (DMSO)78.13Not Specified15~0.047
Dimethyl Sulfoxide (DMSO)78.13Not Specified100 (ultrasonication)~0.314
Ethanol46.07Not Specified15~0.047
Phosphate-Buffered Saline (PBS, pH 7.2)Not ApplicableNot Specified10~0.031

Note: The molar mass of this compound is 318.28 g/mol . The molar solubility was calculated based on this value.

Experimental Protocol: Determination of Solubility via Shake-Flask Method and UV-Vis Spectrophotometry

This protocol details a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent prep_solvent->add_excess shake Shake at Constant Temperature (24-48h) add_excess->shake centrifuge Centrifuge (optional) shake->centrifuge filter Filter through 0.22 µm Syringe Filter centrifuge->filter dilute Prepare Serial Dilutions filter->dilute measure_abs Measure Absorbance (UV-Vis) dilute->measure_abs calc_sol Calculate Solubility from Calibration Curve measure_abs->calc_sol

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

Part 1: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Determine Maximum Wavelength (λmax): Scan the stock solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Generate Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Part 2: Solubility Determination (Shake-Flask Method)

  • Prepare Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. For finer particles, centrifugation may be necessary.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution and Measurement: If necessary, dilute the clear filtrate with the same organic solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent.

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of its physicochemical properties and those of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of a compound.

For this compound, the presence of four acetyl groups reduces its ability to act as a hydrogen bond donor compared to its parent sugar. However, the carbonyl oxygens of the acetyl groups can act as hydrogen bond acceptors. Its overall polarity is significantly reduced, making it more soluble in moderately polar to nonpolar organic solvents.

Conclusion

This application note provides the available solubility data for this compound and a detailed protocol for its experimental determination. Due to the limited and sometimes conflicting nature of the available data, it is recommended that researchers and drug development professionals determine the solubility in their specific solvent systems and conditions using the standardized protocol provided. This will ensure accurate and reliable data for process optimization and formulation development.

Troubleshooting & Optimization

Technical Support Center: Purification of D-Xylofuranose, 1,2,3,5-tetraacetate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of D-Xylofuranose, 1,2,3,5-tetraacetate by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: The most common method for the purification of acetylated carbohydrates like this compound is normal-phase column chromatography using silica (B1680970) gel as the stationary phase.[1] This technique separates compounds based on their polarity, and since acetylated sugars are relatively non-polar compared to their parent sugars, they are well-suited for this method.

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the ideal method for monitoring the progress of your column chromatography. By spotting fractions collected from the column on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired product and assess their purity.

Q3: What are some common impurities encountered during the synthesis and purification of this compound?

A3: Common impurities may include unreacted starting materials (D-xylose), partially acetylated intermediates, anomers (different stereoisomers at the anomeric carbon), and byproducts from the acetylation reaction, such as acetic anhydride (B1165640) and pyridine. The choice of purification strategy aims to remove these effectively.

Q4: Can Reversed-Phase Chromatography be used for this purification?

A4: Yes, reversed-phase chromatography is a viable option. Since acetyl groups increase the hydrophobicity of the sugar, a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water) can be used for separation.[1] This can be particularly useful if impurities are more polar than the target compound.

Q5: How can I confirm the purity and identity of the final product?

A5: The purity of the final product can be assessed by TLC (observing a single spot) and High-Performance Liquid Chromatography (HPLC) (observing a single peak). The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The sample is not fully dry on the plate before development.- Dilute the sample before spotting.- Add a small amount of a more polar solvent (e.g., methanol) to the spotting solvent.- Ensure the spot is completely dry before placing the plate in the developing chamber.
Spots are not moving from the baseline (Rf = 0) The developing solvent (mobile phase) is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture.
Spots are running at the solvent front (Rf = 1) The developing solvent is too polar.Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Uneven solvent front - The TLC plate was not placed vertically in the chamber.- The bottom of the TLC plate is not level.- Ensure the plate is standing upright in the chamber.- Make sure the bottom of the plate is cut evenly.
No spots are visible - The compound is not UV active.- The concentration of the sample is too low.- Use a chemical stain for visualization (e.g., p-anisaldehyde or potassium permanganate).- Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of compounds - Inappropriate solvent system.- Column was packed improperly (channeled).- The sample was loaded in too large a volume of solvent.- Optimize the solvent system using TLC first to ensure good separation of spots.- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in the minimum amount of the initial mobile phase for loading.
The compound is not eluting from the column The eluting solvent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
The compound is eluting too quickly The eluting solvent is too polar.Start with a less polar solvent system.
Cracking or channeling of the silica gel bed - The column ran dry.- Rapid changes in solvent polarity.- Always keep the silica gel bed covered with solvent.- When running a gradient, change the solvent composition gradually.
Low recovery of the product - The compound may have degraded on the silica gel.- The compound is irreversibly adsorbed to the silica.- Deactivate the silica gel by adding a small amount of triethylamine (B128534) to the eluent for acid-sensitive compounds.- If the compound is very polar, consider using a different stationary phase like alumina (B75360) or reversed-phase silica.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

Objective: To monitor the progress of a reaction or the fractions from column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., Hexane:Ethyl Acetate)

  • Visualization agent (e.g., UV lamp, p-anisaldehyde stain)

Procedure:

  • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of your sample(s) on the baseline.

  • Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots under a UV lamp. If the compound is not UV active, use a chemical stain.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (for column chromatography)

  • Sand

  • Eluting solvents (e.g., Hexane and Ethyl Acetate)

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the initial non-polar solvent (e.g., 100% Hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increasing the percentage of Ethyl Acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection:

    • Collect the eluate in a series of labeled tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. .

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data

Table 1: Typical TLC Solvent Systems for Acetylated Sugars
Solvent System (v/v)Typical Rf Range for Acetylated PentofuranosesNotes
Hexane : Ethyl Acetate (3:1)0.2 - 0.4Good starting point for separation.
Hexane : Ethyl Acetate (2:1)0.3 - 0.6Increases polarity for faster elution.
Toluene : Ethyl Acetate (4:1)0.2 - 0.5Alternative non-polar component.
Dichloromethane : Methanol (98:2)0.4 - 0.7For slightly more polar acetylated sugars.
Table 2: Column Chromatography Parameters
ParameterRecommended Value/Condition
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Column Dimensions Dependent on the amount of crude material (typically a 1:30 to 1:100 ratio of sample to silica gel by weight)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate)
Flow Rate Adjusted to allow for proper equilibration and separation (typically 1-5 mL/min for a medium-sized column)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start D-Xylose acetylation Acetylation (e.g., Acetic Anhydride, Pyridine) start->acetylation crude Crude this compound acetylation->crude column Column Chromatography (Silica Gel) crude->column fractions Collect Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product purity Purity Check (TLC, HPLC) pure_product->purity identity Identity Confirmation (NMR, MS) pure_product->identity

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_rf Rf Value Issues cluster_spot Spot Shape Issues start Problem with TLC Separation rf_check Check Rf Value start->rf_check spot_shape Check Spot Shape start->spot_shape rf_low Rf too low (near baseline) rf_check->rf_low rf_high Rf too high (near solvent front) rf_check->rf_high increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity streaking Streaking or Elongated Spot spot_shape->streaking dilute_sample Dilute Sample streaking->dilute_sample change_spotting_solvent Modify Spotting Solvent streaking->change_spotting_solvent

References

Technical Support Center: Acetylation of D-xylose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of D-xylose acetylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My D-xylose acetylation reaction is incomplete, resulting in a mixture of partially acetylated products. How can I drive the reaction to completion?

A1: Incomplete acetylation is a common issue. Here are several strategies to ensure complete per-acetylation of D-xylose:

  • Excess Acetic Anhydride (B1165640): Use a sufficient excess of acetic anhydride, typically 1.5 to 2.0 equivalents per hydroxyl group.[1]

  • Catalyst Choice and Amount:

    • Pyridine (B92270): Often used as both a solvent and a catalyst. Ensure it is dry.[1]

    • Sodium Acetate (B1210297): Can be used as a catalyst in acetic anhydride.[2]

    • 4-Dimethylaminopyridine (DMAP): A highly effective catalyst that can significantly accelerate the reaction rate. Use a catalytic amount (e.g., 0.1 equivalents).

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied. However, be aware that higher temperatures can promote side reactions.

  • Solvent: Ensure D-xylose is fully dissolved. Pyridine often serves as a good solvent.[1] For reactions not using pyridine as the main solvent, ensure the chosen solvent (e.g., dichloromethane) is anhydrous.

Troubleshooting Workflow for Incomplete Acetylation

start Incomplete Acetylation Detected (TLC) check_reagents Verify Reagent Stoichiometry (>1.5 eq. Ac2O per OH) start->check_reagents increase_time Increase Reaction Time check_reagents->increase_time Stoichiometry OK add_catalyst Add/Increase Catalyst (e.g., DMAP) increase_time->add_catalyst Still Incomplete end Complete Acetylation (TLC) increase_time->end Reaction Complete increase_temp Gently Increase Temperature (e.g., to 40°C) add_catalyst->increase_temp Still Incomplete add_catalyst->end Reaction Complete check_solvent Ensure Complete Dissolution (Dry Solvent) increase_temp->check_solvent Still Incomplete increase_temp->end Reaction Complete check_solvent->end Reaction Complete

Caption: Troubleshooting workflow for incomplete D-xylose acetylation.

Q2: I am observing the formation of multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products and how can I minimize them?

A2: The most common side reactions during the acetylation of D-xylose are acyl migration and orthoester formation.

  • Acyl Migration: Acetyl groups can move between adjacent hydroxyl groups, especially under basic or acidic conditions, leading to a mixture of constitutional isomers.[3] This is particularly prevalent if the reaction is not driven to completion quickly or during prolonged workup procedures.

    • Mitigation:

      • Use reaction conditions that promote rapid and complete acetylation.

      • Maintain neutral or slightly acidic conditions during workup.

      • Minimize reaction and workup times.

  • Orthoester Formation: During glycosylation reactions with a participating acetyl group at C-2, the alcohol nucleophile can attack the intermediate dioxolenium ion at the central carbon instead of the anomeric carbon, leading to a stable cyclic orthoester byproduct.[1] While this is more common in glycosylation, it can occur under certain acetylation conditions.

    • Mitigation:

      • Control the reaction temperature; lower temperatures are generally preferred.

      • The choice of catalyst can influence the formation of orthoesters.

Q3: How do I deal with acyl migration if it has already occurred?

A3: If acyl migration has resulted in a mixture of isomers, you have a few options:

  • Chromatographic Separation: It may be possible to separate the desired isomer from the others using column chromatography on silica (B1680970) gel. However, this can be challenging due to the similar polarities of the isomers.

  • Drive to Thermodynamic Product: In some cases, prolonged reaction times or specific conditions can favor the formation of the most thermodynamically stable isomer.

  • Deacetylation and Re-acetylation: A more robust but longer approach is to completely deacetylate the mixture back to D-xylose and then re-run the acetylation under more controlled conditions to minimize migration.

Q4: What is a reliable method for purifying the final acetylated D-xylose product?

A4: The primary methods for purifying acetylated D-xylose are recrystallization and column chromatography.

  • Recrystallization: Per-O-acetylated carbohydrates are often crystalline solids, making recrystallization an effective purification technique.[1] Ethanol or a mixture of ethyl acetate and hexanes are common solvent systems.

  • Column Chromatography: If recrystallization is not effective or if you need to separate a mixture of isomers, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a typical eluent system.

Data Presentation

Table 1: Influence of Catalyst on the Anomeric Distribution of Per-acetylated Monosaccharides

MonosaccharideCatalystα-pyranose (%)β-pyranose (%)α-furanose (%)β-furanose (%)Open-chain (%)Total Yield (%)
D-GlucoseHClO₄3.896.2---95.2
NaOAc28.871.2---96.1
L-ArabinoseHClO₄68.324.5-7.2-92.5
NaOAc61.234.1-4.7-94.3

Data adapted from a study on the peracetylation of various monosaccharides, illustrating how catalyst choice can significantly impact the anomeric distribution of the products.[4]

Experimental Protocols

Protocol 1: Per-O-acetylation of D-xylose using Acetic Anhydride and Pyridine

This protocol describes a standard method for the complete acetylation of D-xylose.[1]

Materials:

  • D-xylose

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • TLC plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-xylose (1.0 equivalent) in dry pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

  • Dissolve the residue in CH₂Cl₂ or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Workflow for Per-O-acetylation of D-xylose

start Start dissolve Dissolve D-xylose in dry pyridine start->dissolve cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at RT, Monitor by TLC add_ac2o->react quench Quench with Methanol react->quench concentrate Concentrate and Co-evaporate with Toluene quench->concentrate workup Aqueous Workup (HCl, NaHCO3, Brine) concentrate->workup dry Dry and Concentrate workup->dry purify Purify (Recrystallization or Column Chromatography) dry->purify end Pure Tetra-O-acetyl-D-xylose purify->end

Caption: General experimental workflow for the per-O-acetylation of D-xylose.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 1:1 Hexane:Ethyl Acetate)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate (B83412) solution)

  • Heat gun or hot plate

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material (D-xylose) as a reference.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots by dipping the plate in the staining solution and then heating it with a heat gun until colored spots appear.

  • The starting material (D-xylose) will have a low Rf value (stay near the baseline), while the acetylated product will have a much higher Rf value. The reaction is complete when the spot corresponding to D-xylose is no longer visible.

Logical Relationship of Reaction Components and Products

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products D_Xylose D-Xylose Desired_Product Tetra-O-acetyl-D-xylopyranose D_Xylose->Desired_Product Incomplete_Products Partially Acetylated Xylose D_Xylose->Incomplete_Products Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Desired_Product Acetic_Anhydride->Incomplete_Products Catalyst Catalyst (Pyridine/DMAP) Catalyst->Desired_Product Solvent Solvent (Pyridine) Solvent->Desired_Product Temperature Temperature (0°C to RT) Temperature->Desired_Product Side_Product_1 Acyl Migration Products Desired_Product->Side_Product_1 Isomerization Side_Product_2 Orthoester Byproducts Desired_Product->Side_Product_2 Rearrangement

Caption: Relationship between reactants, conditions, desired product, and side products in D-xylose acetylation.

References

Technical Support Center: D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Xylofuranose, 1,2,3,5-tetraacetate. The information provided is intended to assist in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, the pure compound should be stored at -20°C.[1][2] Solutions of this compound are best stored at -80°C to minimize degradation.[1][2] For short-term storage of solutions, -20°C is acceptable for up to one month.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. It is readily soluble in Dimethyl Sulfoxide (DMSO).[2] Other suitable solvents include dichloromethane (B109758) (DCM), chloroform, and ethyl acetate. The choice of solvent will depend on the specific requirements of your experiment, such as reaction compatibility and downstream processing.

Q3: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound in the presence of nucleophiles, particularly water, is the hydrolysis of the acetyl ester groups. This deacetylation process can be catalyzed by both acidic and basic conditions. The furanose ring itself can also undergo rearrangement or degradation under harsh conditions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of acetylated carbohydrates is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the acetyl groups. Generally, neutral or slightly acidic conditions (around pH 4-6) are preferred to minimize the rate of deacetylation. Extreme pH values should be avoided to prevent rapid degradation of the compound.

Q5: Can I use this compound in aqueous buffers?

While it can be used in aqueous buffers for short durations, prolonged exposure should be avoided due to the risk of hydrolysis. If an aqueous buffer is necessary, it is recommended to prepare the solution immediately before use and maintain a neutral or slightly acidic pH. The stability will also be temperature-dependent, with lower temperatures slowing the degradation rate.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Low or Inconsistent Yields in Glycosylation Reactions

Possible Causes:

  • Degradation of the Glycosyl Donor: this compound may have degraded due to improper storage or handling.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze the acetyl groups and the glycosyl donor.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst can lead to low yields.

  • Impure Starting Material: The presence of impurities in the this compound can interfere with the reaction.

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting the reaction, check the purity of the this compound using an appropriate analytical method such as ¹H NMR or HPLC.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of the catalyst to find the optimal conditions for your specific substrates.

  • Purify the Starting Material: If impurities are suspected, purify the this compound by a suitable method like column chromatography.

Issue 2: Observation of Unexpected Byproducts in the Reaction Mixture

Possible Causes:

  • Partial Deacetylation: Hydrolysis of one or more acetyl groups can lead to the formation of partially acetylated xylofuranose (B8766934) derivatives, which may act as competing nucleophiles or be unreactive.

  • Anomerization: The stereochemistry at the anomeric carbon (C1) can change under certain reaction conditions, leading to a mixture of α and β anomers.

  • Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the furanose ring can open or rearrange to the more stable pyranose form.

Troubleshooting Steps:

  • Control Reaction pH: Maintain a neutral or slightly acidic pH to minimize deacetylation. If a base is required for the reaction, consider using a non-nucleophilic base and adding it at a low temperature.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of byproducts in real-time.

  • Employ Milder Reaction Conditions: If possible, use milder catalysts, lower temperatures, and shorter reaction times to reduce the likelihood of side reactions.

  • Characterize Byproducts: Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry to understand the degradation pathway and devise strategies to prevent their formation.

Data Presentation

ConditionSolvent/MediumTemperatureExpected StabilityPrimary Degradation Product(s)
Storage (Pure) Solid-20°CHigh (≥ 4 years)[1]-
Storage (Solution) Anhydrous DMSO-80°CHigh (up to 6 months)[1][2]Minimal
Storage (Solution) Anhydrous DMSO-20°CModerate (up to 1 month)[1][2]Trace deacetylation products
Experimental Use Protic Solvents (e.g., Methanol, Water)Room TemperatureLowPartially and fully deacetylated xylofuranose
Experimental Use Aprotic Solvents (e.g., DCM, Acetonitrile)Room TemperatureModerate to HighMinimal (if anhydrous)
Acidic Conditions Aqueous Buffer (pH < 6)Room TemperatureLowDeacetylation products, potential ring opening
Basic Conditions Aqueous Buffer (pH > 8)Room TemperatureVery LowDeacetylation products, potential ring opening

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Acetonitrile, buffered aqueous solution)

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Internal standard (optional, but recommended for accurate quantification)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of approximately 1 mg/mL. If using an internal standard, add it to the stock solution at a known concentration.

  • Initial Time Point (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified and its area recorded.

  • Incubation: Store the stock solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot of the stock solution, dilute it as in step 2, and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the initial time point (T=0). If an internal standard is used, normalize the peak area of the analyte to the peak area of the internal standard. Plot the percentage of the remaining compound against time to determine the stability profile.

Protocol 2: Monitoring Deacetylation by ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to monitor the hydrolysis of the acetyl groups.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a suitable co-solvent)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare the NMR Sample: Dissolve a small amount of this compound in the deuterated solvent directly in an NMR tube.

  • Acquire Initial Spectrum (T=0): Acquire a ¹H NMR spectrum immediately after dissolution. Identify the characteristic signals for the acetyl protons, which typically appear as sharp singlets in the region of δ 1.9-2.2 ppm. Integrate these peaks.

  • Induce Degradation (Optional): To study the effect of specific conditions, a small amount of acid (e.g., DCl) or base (e.g., NaOD) can be added to the NMR tube.

  • Monitor Spectral Changes: Acquire ¹H NMR spectra at regular time intervals. The hydrolysis of the acetyl groups will lead to a decrease in the intensity of the acetyl proton signals and the appearance of a new singlet corresponding to acetic acid (or acetate) at a slightly different chemical shift.

  • Data Analysis: By comparing the integration of the acetyl proton signals of the starting material to the integration of the acetic acid/acetate signal, the extent of deacetylation over time can be quantified.

Visualizations

Degradation_Pathway Primary Degradation Pathway of this compound reactant This compound product1 Partially Deacetylated Xylofuranose Intermediates reactant->product1 Hydrolysis acid Acidic (H+) acid->product1 base Basic (OH-) base->product1 water Water (H2O) water->product1 product2 D-Xylofuranose product1->product2 Further Hydrolysis byproduct Acetic Acid / Acetate product1->byproduct

References

D-Xylofuranose, 1,2,3,5-tetraacetate storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of D-Xylofuranose, 1,2,3,5-tetraacetate.

Storage and Handling Conditions at a Glance

For quick reference, the following table summarizes the recommended storage and handling conditions for this compound based on information from various suppliers.

ParameterRecommendationSource
Storage Temperature (Pure Form) Room temperature, under an inert atmosphere.[1]
-20°C for long-term storage (≥ 4 years stability).[2][2]
2-8°C.[3]
Storage Temperature (In Solvent) -80°C (stable for 6 months).[4][4]
-20°C (stable for 1 month).[4][4]
Shipping Temperature Shipped at room temperature in the continental US; this may vary for other locations.[2][4][2][4]
Stability Stable for at least 4 years when stored at -20°C.[2][2]
Incompatible Materials Oxidizing agents.[5]
Handling Precautions Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, vapors, mist, or gas. Wash hands thoroughly after handling.[3][5][6][3][5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Question: My this compound appears to be a neat oil, but some datasheets describe it as a powder. Did I receive the wrong product?

Answer: this compound can exist as a neat oil or a solid.[2] The physical form can vary. Always verify the product by its analytical data (e.g., NMR, Mass Spec) if you have concerns.

Question: I've been storing the compound at room temperature, but a datasheet recommends -20°C. Is my compound degraded?

Answer: While some suppliers state that room temperature storage is acceptable, long-term stability is best ensured at -20°C, where it is reported to be stable for at least four years.[1][2] For short-term storage, room temperature in an inert atmosphere should be adequate. If the compound has been at room temperature for an extended period, it is advisable to re-test its purity before use in sensitive experiments.

Question: My stock solution has been stored at -20°C for over a month. Can I still use it?

Answer: Stock solutions of this compound are reported to be stable for one month at -20°C.[4] For longer-term storage of solutions, -80°C is recommended, which provides stability for up to six months.[4] Using a solution stored at -20°C for longer than a month is not recommended without re-evaluating its integrity.

Question: I observed skin irritation after handling the compound. What should I do?

Answer: In case of skin contact, immediately wash the affected area with soap and plenty of water.[3] Although some safety data sheets indicate that the product does not generally irritate the skin, others list it as a skin irritant.[3][7] It is crucial to always wear appropriate personal protective equipment (PPE), including gloves, to prevent skin exposure.[3][5] If irritation persists, consult a physician.[3]

Frequently Asked Questions (FAQs)

What is the recommended personal protective equipment (PPE) when handling this compound?

It is recommended to use the following PPE:

  • Eye Protection: Safety glasses with side-shields or a face shield.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[6]

How should I handle a spill of this compound?

For a spill, ensure the area is well-ventilated and wear appropriate PPE. If the material is a solid, sweep it up and place it in a suitable, closed container for disposal, avoiding dust formation.[3][5] If it is a liquid, absorb it with an inert material (e.g., sand, diatomite) and place it in a container for disposal.[7] Prevent the spill from entering drains.[3]

What are the known hazards of this compound?

Some safety data sheets classify this compound with the following hazard statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3] However, other sources state that the substance is not classified as hazardous.[7] Due to this conflicting information, it is prudent to handle the compound with care, assuming it may present these hazards.

What is the proper way to dispose of this compound?

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[3]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for handling and troubleshooting issues related to this compound.

G cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_temp Select Storage Temperature short_term Short-term (Room Temp / 2-8°C) storage_temp->short_term < 1 month long_term Long-term (-20°C) storage_temp->long_term > 1 month solution_storage Solution Storage (-20°C or -80°C) storage_temp->solution_storage issue Encounter an Issue storage_temp->issue Improper Storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area ppe->ventilation spill Spill Occurs ventilation->spill ventilation->issue Improper Handling contain_spill Contain and Clean Spill spill->contain_spill degradation Suspected Degradation issue->degradation contamination Potential Contamination issue->contamination exposure Accidental Exposure issue->exposure retest Retest Purity degradation->retest contamination->retest consult_sds Consult SDS exposure->consult_sds seek_medical Seek Medical Attention consult_sds->seek_medical

Caption: Troubleshooting workflow for this compound.

References

Troubleshooting anomeric mixture separation in xylofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of xylofuranose (B8766934) and the separation of its anomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in xylofuranose synthesis?

A1: The primary challenges in xylofuranose synthesis revolve around controlling stereoselectivity at the anomeric center (C1) to obtain the desired α or β anomer, and achieving efficient separation of the resulting anomeric mixture. Furanosides are often less stable than pyranosides, which can add complexity to purification.

Q2: How can I control the anomeric selectivity during glycosylation to favor the α-xylofuranoside?

A2: Several factors influence anomeric selectivity. The choice of glycosyl donor, protecting groups, solvent, and promoter are all critical. For instance, using a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor has been shown to favor the formation of α-glycosides.[1] Ethereal solvents like diethyl ether also tend to increase α-stereoselectivity in glycosylations.[1]

Q3: What methods are available for separating α- and β-anomers of xylofuranose?

A3: The most common methods for separating xylofuranose anomers are:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique, often with specialized columns.

    • Chiral HPLC: Columns like Chiralpak AD-H can be effective for separating carbohydrate anomers, including those of xylose.[2][3]

    • Ligand-Exchange Chromatography: Columns such as those in the SUGAR series (e.g., SC1011) can separate anomers, although high temperatures are often used to intentionally co-elute them.[4] For separation, lower temperatures would be necessary.

  • Silica (B1680970) Gel Column Chromatography: While challenging, it is possible to separate anomers on silica gel, especially for protected xylofuranose derivatives.[1] The choice of eluent system is critical.

  • Diffusion-Ordered NMR Spectroscopy (DOSY): This is a non-separative technique that can distinguish between anomers in a mixture based on their different diffusion coefficients.[5]

Q4: Can NMR spectroscopy be used to determine the anomeric ratio of my product mixture?

A4: Yes, 1H and 13C NMR spectroscopy are powerful tools for quantifying the anomeric ratio. The chemical shift and coupling constants of the anomeric proton (H-1) are typically different for the α and β anomers.[6] For example, in xylofuranose, a small H-1 to H-2 coupling constant (~1-2 Hz) is often indicative of an α-anomer, while a larger coupling constant (~4-6 Hz) can suggest a β-anomer, although this can be influenced by the anomeric configuration.[6] 13C NMR is also very useful as each anomer will have a distinct set of signals.[6][7]

Troubleshooting Guide: Anomeric Mixture Separation

HPLC Separation Issues

Q5: My HPLC chromatogram shows broad or split peaks for my xylofuranose product. What could be the cause?

A5: Peak broadening or splitting during the HPLC separation of xylofuranose anomers is a common issue and can be attributed to several factors:

  • On-Column Mutarotation: The interconversion of α and β anomers while they are on the column is a frequent cause of peak distortion. This is especially problematic if the rate of interconversion is comparable to the separation time.

  • Inappropriate HPLC Conditions: The mobile phase composition, column temperature, and flow rate may not be optimized for the separation.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Extra-Column Effects: Issues with the HPLC system itself, such as large dead volumes in tubing or fittings, can contribute to peak broadening.

Q6: How can I prevent on-column mutarotation of my xylofuranose anomers?

A6: To minimize on-column mutarotation, you can:

  • Lower the Column Temperature: Reducing the temperature slows down the rate of anomer interconversion. Separations of sugar anomers are often performed at low temperatures.

  • Optimize the Mobile Phase: The composition and pH of the mobile phase can influence the rate of mutarotation. For some applications, high pH is used to accelerate interconversion to obtain a single sharp peak, but for separation, conditions that slow it down are needed.[8]

Q7: I am not getting baseline separation of my α- and β-xylofuranosides. How can I improve the resolution?

A7: To improve the resolution between your anomers:

  • Optimize the Mobile Phase: Systematically vary the solvent composition. For chiral separations, adjusting the ratio of the non-polar and polar components (e.g., hexane (B92381) and alcohol) can significantly impact selectivity.[9]

  • Change the Stationary Phase: If you are using a standard C18 column, switching to a chiral stationary phase (CSP) is highly recommended for anomer separation. Polysaccharide-based CSPs are often effective.[2][3]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but may also increase analysis time and allow more time for on-column mutarotation.[10]

  • Modify the Temperature: Temperature can affect selectivity. While lower temperatures are generally used to prevent mutarotation, systematic variation of the temperature can sometimes improve separation.[11]

Q8: I'm using a chiral column, but the separation is still poor. What should I try next?

A8: If a chiral column is not providing adequate separation:

  • Screen Different Chiral Columns: Not all chiral columns are effective for all compounds. It is often necessary to screen a variety of CSPs.

  • Vary the Mobile Phase Composition: Chiral separations are often very sensitive to the mobile phase. Small changes in the type and concentration of the organic modifier or additive can have a large effect on resolution.

  • Consider Derivatization: Although an indirect method, derivatizing the xylofuranose with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an option.[12]

Silica Gel Chromatography Issues

Q9: Is it possible to separate xylofuranose anomers using standard silica gel column chromatography?

A9: Separation of xylofuranose anomers on silica gel is challenging due to their similar polarities. However, it is often achievable for protected derivatives where the protecting groups can create a greater difference in the overall polarity and stereochemistry of the anomers. Success is highly dependent on the eluent system, and careful optimization through thin-layer chromatography (TLC) is crucial.[1]

Data Presentation

Table 1: Anomeric Selectivity in Xylofuranosylation Reactions

Glycosyl DonorGlycosyl AcceptorSolventAnomeric Ratio (α:β)Combined YieldReference
713Diethyl Ether2.3:188%[1]
813Diethyl Ether9.5:166%[1]
713Toluene-Dioxane (1:3)1.8:182%[1]

Donor 7: p-methoxybenzyl group at O-5; Donor 8: acetyl group at O-5.

Experimental Protocols

Protocol 1: General Procedure for α-Xylofuranosylation

This protocol is adapted from a stereocontrolled synthesis of α-xylofuranosides.[1]

  • To a mixture of the glycosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in diethyl ether (Et2O), add 4 Å molecular sieves (200 mg) at room temperature.

  • Stir the mixture for 1 hour.

  • Add N-iodosuccinimide (NIS) (2.5 mmol) and silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 mmol) to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After stirring for 2 hours at room temperature, quench the reaction by adding triethylamine (B128534) (Et3N).

  • Dilute the solution with dichloromethane (B109758) (CH2Cl2) and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography to separate the anomers.

Protocol 2: General Approach for HPLC Method Development for Anomer Separation

This is a generalized workflow for developing an HPLC method for xylofuranose anomer separation.

  • Column Selection: Start with a chiral stationary phase, for example, a polysaccharide-based column like Chiralpak AD-H.

  • Initial Mobile Phase Screening:

    • For normal phase mode, screen with mixtures of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in different ratios (e.g., 90:10, 80:20).

    • For reversed-phase mode, screen with mixtures of water and acetonitrile (B52724) or methanol.

  • Temperature Control: Set the column temperature to a low value (e.g., 10-15 °C) to minimize on-column mutarotation.

  • Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Optimization:

    • If partial separation is observed, finely adjust the mobile phase composition to improve resolution.

    • If peaks are broad, consider reducing the flow rate.

    • If no separation is achieved, screen other chiral columns and mobile phase systems.

Visualizations

experimental_workflow cluster_synthesis Xylofuranose Synthesis cluster_purification Purification & Analysis donor Glycosyl Donor reaction Glycosylation Reaction (NIS, AgOTf, Et2O) donor->reaction acceptor Glycosyl Acceptor acceptor->reaction workup Reaction Workup & Quenching reaction->workup crude Crude Anomeric Mixture workup->crude hplc HPLC Separation (Chiral Column) crude->hplc nmr NMR Analysis (Anomeric Ratio) crude->nmr alpha_anomer Isolated α-Anomer hplc->alpha_anomer beta_anomer Isolated β-Anomer hplc->beta_anomer

Caption: Workflow for xylofuranose synthesis and anomeric separation.

troubleshooting_logic start Poor Peak Shape in HPLC (Broadening/Splitting) q1 Is column temperature low? start->q1 action1 Lower column temperature (e.g., 10-15 °C) to reduce on-column mutarotation q1->action1 No q2 Are you using a chiral column? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Switch to a Chiral Stationary Phase (CSP) q2->action2 No q3 Have you optimized the mobile phase? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Systematically vary solvent ratios and/or additives q3->action3 No end Consider column overload, dead volume, or alternative separation techniques q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Optimizing reaction conditions for glycosylation with D-Xylofuranose tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing glycosylation reactions using D-Xylofuranose tetraacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful glycosylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the glycosylation with D-Xylofuranose tetraacetate.

Q1: My glycosylation reaction is showing low to no yield of the desired product. What are the potential causes and how can I fix this?

A1: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst: The Lewis acid (e.g., TMSOTf, BF₃·OEt₂) may have degraded due to exposure to moisture. Use a fresh, unopened bottle or a properly stored aliquot.

  • Suboptimal Activation: The amount of Lewis acid may be insufficient. While catalytic amounts are often effective, for less reactive acceptors, increasing the stoichiometry (from 0.1 eq. to 1.2 eq. or more) can improve yields.

  • Reaction Temperature: Glycosylation reactions are highly temperature-sensitive. If the reaction is sluggish at lower temperatures (e.g., -78°C or 0°C), a gradual increase in temperature might be necessary. Monitor the reaction closely by TLC to avoid decomposition.

  • Moisture Contamination: All glassware must be rigorously dried (oven or flame-dried under vacuum), and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Molecular sieves (3Å or 4Å, activated) should be added to the reaction mixture to scavenge any residual moisture.

  • Poor Nucleophilicity of the Acceptor: If you are using a sterically hindered or electronically deactivated alcohol, the reaction will be slower. In such cases, a stronger Lewis acid (e.g., TMSOTf over BF₃·OEt₂) or higher temperatures may be required.

Q2: I am observing poor stereoselectivity (α/β mixture) in my reaction. How can I improve the formation of the desired anomer?

A2: The stereochemical outcome of a glycosylation reaction is influenced by the choice of solvent, catalyst, and the protecting groups on the donor. With an acetyl protecting group at the C2 position, neighboring group participation typically favors the formation of the 1,2-trans-product (β-xylofuranoside).

  • Choice of Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is known to favor the formation of 1,2-trans-glycosides by promoting the formation and subsequent conversion of a 1,2-orthoester intermediate.[1] In contrast, a stronger Lewis acid like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can sometimes lead to mixtures by promoting an Sₙ1-like mechanism via an oxocarbenium ion intermediate.[1]

  • Solvent Effects: The solvent can influence the stability of reaction intermediates. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are commonly used. Acetonitrile, while sometimes used, can participate in the reaction and affect stereoselectivity.

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at -78°C and slowly warming up) can often improve selectivity by favoring the kinetically controlled product.

Q3: My TLC analysis shows a complex mixture of byproducts. What are these and how can I minimize their formation?

A3: Besides the desired product, several byproducts can form during the reaction.

  • 1,2-Orthoester Formation: A common byproduct, especially at low temperatures with BF₃·OEt₂, is the 1,2-orthoester.[1] This can often be converted to the desired 1,2-trans-glycoside by allowing the reaction to warm to a higher temperature and stirring for a longer duration.[1]

  • Glycosyl Donor Hydrolysis: If there is moisture in the reaction, the D-Xylofuranose tetraacetate can hydrolyze back to the corresponding hemiacetal. Ensure all reagents and solvents are anhydrous.

  • Elimination Products: Under strongly acidic conditions or at high temperatures, elimination to form a glycal is possible, though less common with acetylated donors.

  • Acetate Migration: Although less frequent, acyl migration from one hydroxyl group to another on the acceptor molecule can occur if it has multiple free hydroxyls, leading to a mixture of regioisomers.

Data Presentation: Optimizing Reaction Conditions

The choice of Lewis acid and reaction conditions significantly impacts the yield and stereoselectivity of the glycosylation. The following tables summarize typical results.

Table 1: Effect of Lewis Acid on Glycosylation of a Primary Alcohol

EntryGlycosyl Donor (eq.)Acceptor (eq.)Lewis Acid (eq.)SolventTemp (°C)Time (h)Yield (%)α:β Ratio
1D-Xylofuranose Tetraacetate (1.2)1.0BF₃·OEt₂ (1.2)DCM0 to RT4851:15
2D-Xylofuranose Tetraacetate (1.2)1.0TMSOTf (0.1)DCM-40 to 02901:5
3D-Xylofuranose Tetraacetate (1.2)1.0SnCl₄ (1.1)DCE03781:10
4D-Xylofuranose Tetraacetate (1.2)1.0InBr₃ (0.2)DCEReflux6651:8

Note: Yields and ratios are illustrative and can vary based on the specific acceptor used.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Inactive catalystUse fresh Lewis acid.
Insufficient activationIncrease equivalents of Lewis acid.
Moisture contaminationUse oven-dried glassware, inert atmosphere, and molecular sieves.
Poor Stereoselectivity Strong Lewis acid (e.g., TMSOTf)Switch to a milder Lewis acid like BF₃·OEt₂.
High reaction temperatureRun the reaction at a lower temperature (e.g., -78°C or -40°C).
Byproduct Formation 1,2-Orthoester intermediateIncrease reaction temperature or time to promote conversion.
Hydrolysis of donorEnsure anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for BF₃·OEt₂ Catalyzed Glycosylation

This protocol describes a general method for the glycosylation of an alcohol acceptor with D-Xylofuranose tetraacetate using Boron trifluoride etherate.

  • Preparation:

    • Oven-dry all glassware overnight and cool under a stream of dry nitrogen or argon.

    • To a round-bottom flask equipped with a magnetic stir bar, add the alcohol acceptor (1.0 eq.) and activated 3Å or 4Å molecular sieves.

    • Dissolve the contents in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • In a separate flask, dissolve D-Xylofuranose tetraacetate (1.2 - 1.5 eq.) in anhydrous DCM.

  • Reaction Setup:

    • Cool the flask containing the acceptor and molecular sieves to 0°C using an ice bath.

    • Slowly add the solution of D-Xylofuranose tetraacetate to the cooled acceptor solution via cannula or syringe.

    • Add Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq.) dropwise to the stirred reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C and then warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of triethylamine (B128534) (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure glycoside.

Visualizations

Diagram 1: General Glycosylation Workflow

GlycosylationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Donor, Acceptor, Solvent) prep_glassware Dry Glassware & Add Sieves mix Combine Donor & Acceptor in Solvent at Low Temp prep_glassware->mix add_catalyst Add Lewis Acid (e.g., TMSOTf) Dropwise mix->add_catalyst monitor Monitor by TLC add_catalyst->monitor quench Quench Reaction (e.g., with Et3N or NaHCO3) monitor->quench extract Aqueous Wash & Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: A streamlined workflow for a typical glycosylation reaction.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield start Low Yield Observed check_moisture Moisture Contamination? Dry reagents/glassware, use inert atm. Proceed start->check_moisture check_catalyst Catalyst Activity? Use fresh Lewis acid. Proceed check_moisture:s->check_catalyst:n no check_activation Sufficient Activation? Increase Lewis acid eq. Proceed check_catalyst:s->check_activation:n active check_temp Reaction Temperature Too Low? Gradually warm reaction. Consider acceptor reactivity check_activation:s->check_temp:n yes end Re-run Optimized Reaction check_temp:s->end no

Caption: A decision tree for troubleshooting low-yield glycosylation reactions.

Diagram 3: Neighboring Group Participation Mechanism

Caption: Formation of the 1,2-trans product via neighboring group participation.

References

Removal of acetic anhydride from D-Xylofuranose, 1,2,3,5-tetraacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate, with a specific focus on the effective removal of acetic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pyridine (B92270) in the acetylation of D-Xylofuranose?

Pyridine serves a dual role in the acetylation reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the acetylated product. Secondly, it can act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate with acetic anhydride, which then acetylates the hydroxyl groups of the sugar.

Q2: Why is it crucial to remove all traces of acetic anhydride from the final product?

Residual acetic anhydride can cause several issues. It is a corrosive and lachrymatory substance, posing safety and handling risks. From a chemical standpoint, its presence can interfere with subsequent reactions where the acetylated xylofuranose (B8766934) is used as a starting material. For analytical purposes, such as NMR spectroscopy, the signals from acetic anhydride can overlap with product signals, complicating spectral interpretation and purity assessment. Furthermore, over time, residual acetic anhydride can hydrolyze to acetic acid, which can potentially lead to the degradation of the desired product.

Q.3: What are the common impurities observed in the synthesis of this compound?

Common impurities include unreacted acetic anhydride, acetic acid, pyridine, and partially acetylated D-xylofuranose intermediates. The presence of these impurities can affect the yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Persistent acetic anhydride peak in NMR spectrum after workup. Incomplete hydrolysis of acetic anhydride during aqueous workup.1. Methanol (B129727) Quench: Before the aqueous workup, add a small amount of methanol to the reaction mixture to convert the excess acetic anhydride to the more easily removable methyl acetate (B1210297). 2. Extended Aqueous Wash: Increase the duration and/or number of washes with saturated aqueous sodium bicarbonate solution to ensure complete hydrolysis and neutralization. 3. Co-evaporation: After the initial concentration, dissolve the crude product in toluene (B28343) and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual acetic anhydride and acetic acid.
Low yield of the desired tetraacetate. Incomplete acetylation of D-xylofuranose.1. Increase Reagent Stoichiometry: Use a larger excess of acetic anhydride and pyridine. 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue until the starting material is fully consumed. 3. Increase Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.
Product is a thick, inseparable oil instead of a solid. Presence of impurities, particularly residual pyridine.1. Aqueous HCl Wash: During the workup, wash the organic layer with cold, dilute hydrochloric acid (e.g., 1 M HCl) to protonate and remove the pyridine into the aqueous phase. 2. Copper (II) Sulfate (B86663) Wash: An alternative to HCl wash is to wash the organic layer with a saturated aqueous solution of copper (II) sulfate. Pyridine forms a complex with copper sulfate and is extracted into the aqueous layer.
Formation of multiple spots on TLC after the reaction. Incomplete reaction leading to a mixture of partially acetylated products.1. Optimize Reaction Conditions: As mentioned for low yield, adjust reagent stoichiometry, reaction time, and temperature to drive the reaction to completion. 2. Purification by Column Chromatography: If a mixture of products is unavoidable, purify the desired tetraacetate using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Product degradation during workup. Hydrolysis of the acetyl groups under acidic or basic conditions.1. Use of Mild Base: Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide. 2. Minimize Contact Time: Perform the aqueous washes as quickly as possible and avoid prolonged exposure of the product to acidic or basic conditions. 3. Temperature Control: Conduct all workup steps at room temperature or below to minimize degradation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • D-Xylose

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-xylose (1.0 eq) in anhydrous pyridine.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (5.0 - 6.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess acetic anhydride.

  • Workup:

    • Dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with cold 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • For removal of trace impurities, co-evaporate the residue with toluene (2-3 times).

    • If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for the synthesis. Note that these values are illustrative and may vary.

ParameterValue
Reactants
D-Xylose1.0 g (6.66 mmol)
Pyridine20 mL
Acetic Anhydride3.5 mL (37.1 mmol)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Workup Solvents
Dichloromethane50 mL
1 M HCl2 x 25 mL
Saturated NaHCO₃2 x 25 mL
Brine25 mL
Expected Yield 70 - 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start D-Xylose in Pyridine add_ac2o Add Acetic Anhydride at 0 °C start->add_ac2o react Stir at RT for 12-24h add_ac2o->react quench Quench with Methanol react->quench dilute Dilute with DCM quench->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_nahco3 Wash with sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate chromatography Column Chromatography coevaporate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_purity Purity Issues cluster_solutions Solutions start Analyze Crude Product (NMR, TLC) impurity_check Impurity Detected? start->impurity_check acetic_anhydride Acetic Anhydride Present? impurity_check->acetic_anhydride Yes pyridine Pyridine Present? impurity_check->pyridine partial_acetylation Partially Acetylated Products? impurity_check->partial_acetylation end Pure Product impurity_check->end No solution_anhydride Methanol Quench / Co-evaporation acetic_anhydride->solution_anhydride solution_pyridine HCl or CuSO4 Wash pyridine->solution_pyridine solution_partial Optimize Reaction / Column Chromatography partial_acetylation->solution_partial solution_anhydride->end solution_pyridine->end solution_partial->end

Caption: Logic diagram for troubleshooting common impurities in the synthesis.

Reaction Pathway

Caption: Simplified reaction pathway for the acetylation of D-Xylofuranose.

Characterization issues of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Xylofuranose, 1,2,3,5-tetraacetate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common characterization issues encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound?

A1: this compound is typically a neat oil. Commercially available products often have a purity of ≥95%.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store the pure compound at -20°C for up to 3 years. If in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: In which solvents is this compound soluble?

A3: The compound has good solubility in Dimethylformamide (DMF) at 30 mg/ml, Dimethyl sulfoxide (B87167) (DMSO) at 15 mg/ml, and Ethanol at 15 mg/ml. It also has some solubility in PBS (pH 7.2) at 10 mg/ml.[1]

Q4: Why does my NMR spectrum look more complex than expected for a single compound?

A4: Acetylated furanose sugars like this compound can exist as a mixture of α and β anomers.[3][4] This results in two sets of peaks in the NMR spectrum, which can lead to a more complex appearance than anticipated for a single isomer. The ratio of these anomers can be influenced by solvent and temperature.[5]

Q5: I see multiple peaks in the acetyl region of my ¹H NMR spectrum. Is this normal?

A5: Yes, this is expected. Since there are four acetate (B1210297) groups in the molecule, you should observe four distinct singlets in the acetyl region of the ¹H NMR spectrum for each anomer present.

Troubleshooting Guides

NMR Spectroscopy Issues

Problem: My ¹H and ¹³C NMR spectra show more peaks than expected, and the integration is not clean.

Possible Cause 1: Presence of Anomeric Mixture

As mentioned in the FAQs, the presence of both α and β anomers is common. The anomeric proton (H-1) is a good diagnostic signal. The α-anomer typically has a larger coupling constant (J₁‚₂) than the β-anomer for furanoses.[3]

Troubleshooting Workflow for Anomeric Mixture Analysis:

Caption: Workflow for analyzing an anomeric mixture by NMR.

Possible Cause 2: Presence of Impurities from Synthesis

Common impurities from the acetylation of D-xylose can include residual starting material (D-xylose), partially acetylated intermediates, or byproducts from side reactions. Acetic anhydride (B1165640) and pyridine (B92270) are common reagents in acetylation reactions, and traces of these or their byproducts (like acetic acid) might also be present.[6][7]

Troubleshooting Steps:

  • Check for broad peaks: A broad peak around δ 10-12 ppm in the ¹H NMR could indicate the presence of acetic acid.

  • Look for unacetylated sugar signals: Signals corresponding to hydroxyl protons (which can be broad and exchange with D₂O) and their corresponding CH-OH protons may indicate incomplete acetylation.

  • Purification: If impurities are suspected, purification by column chromatography on silica (B1680970) gel is recommended. A gradient of ethyl acetate in hexanes is a common solvent system for separating acetylated sugars.

Mass Spectrometry Issues

Problem: I am not observing the expected molecular ion in my mass spectrum.

Possible Cause: In-source Fragmentation

Acetylated sugars are susceptible to fragmentation. In Electrospray Ionization (ESI), you are more likely to see adducts such as [M+Na]⁺ or [M+H]⁺. A common fragmentation pathway is the neutral loss of acetic acid (60 Da).[8] In Electron Ionization (EI), the molecular ion may be weak or absent.

Expected Fragmentation Pathway (ESI-MS/MS):

Fragmentation_Pathway M_Na [M+Na]⁺ m/z 341.26 Loss_60a [M+Na - 60]⁺ m/z 281.26 M_Na->Loss_60a - CH₃COOH Loss_60b [M+Na - 120]⁺ m/z 221.26 Loss_60a->Loss_60b - CH₃COOH Loss_60c [M+Na - 180]⁺ m/z 161.26 Loss_60b->Loss_60c - CH₃COOH Loss_60d [M+Na - 240]⁺ m/z 101.26 Loss_60c->Loss_60d - CH₃COOH

Caption: Expected fragmentation cascade with loss of acetic acid.

Troubleshooting Steps:

  • Look for adducts: In ESI-MS, search for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common for carbohydrates.

  • Identify neutral losses: Look for peaks corresponding to the sequential loss of acetic acid (60 Da) from the molecular ion or its adduct.[8]

  • Use a softer ionization technique: If available, consider using a softer ionization method to minimize fragmentation and observe the molecular ion more clearly.

Data Presentation

Representative NMR Data

The following table presents expected ¹H and ¹³C NMR chemical shifts for a closely related compound, β-D-ribofuranose 1,2,3,5-tetraacetate, which can be used as a reference. The chemical shifts for this compound are expected to be in a similar range.

Table 1: Representative ¹H and ¹³C NMR Data for an Acetylated Pentofuranose

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
1~6.2~98
2~5.3~70
3~5.3~73
4~4.3~78
5, 5'~4.2, ~4.1~63
Acetyl CH₃~2.1 (4x singlets)~21 (4x)
Acetyl C=O-~170 (4x)

Note: Data is based on typical values for acetylated pentofuranoses and should be used as a general guide. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Mass Spectrometry Data

Table 2: Expected m/z Values in ESI-MS

IonFormulaExpected m/z
[M+H]⁺C₁₃H₁₉O₉⁺319.10
[M+Na]⁺C₁₃H₁₈O₉Na⁺341.08
[M+K]⁺C₁₃H₁₈O₉K⁺357.06
[M-CH₃COOH+H]⁺C₁₁H₁₅O₇⁺259.08
[M-CH₃COOH+Na]⁺C₁₁H₁₄O₇Na⁺281.06

Experimental Protocols

General Protocol for Acetylation of D-Xylose

This protocol is a general procedure for the per-O-acetylation of a pentose (B10789219) and may require optimization.[6]

Materials:

  • D-Xylose

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-xylose in pyridine at 0°C.

  • Slowly add an excess of acetic anhydride (e.g., 5 equivalents per hydroxyl group) while keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding ice-water.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Start: D-Xylose Acetylation Acetylation with Acetic Anhydride/Pyridine Start->Acetylation Quench Quench with Ice-Water Acetylation->Quench Extraction DCM Extraction Quench->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification End Pure D-Xylofuranose, 1,2,3,5-tetraacetate Purification->End

Caption: General workflow for the synthesis and purification.

References

Technical Support Center: Scaling Up the Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method involves the acetylation of D-xylose using an acetylating agent in the presence of a base or catalyst. A widely used method is the reaction of D-xylose with acetic anhydride (B1165640) in pyridine (B92270).[1] Another approach involves the conversion of D-xylose to a furanose-ring-stabilized intermediate, such as 1,2-O-isopropylidene-α-D-xylofuranose, followed by acetylation and subsequent removal of the protecting group. While this is a multi-step process, it can offer better control over the furanose ring formation.

Q2: How can I favor the formation of the furanose isomer over the pyranose isomer during acetylation?

A2: Controlling the ring size during the acetylation of D-xylose is a critical challenge. In solution, D-xylose exists in equilibrium between its furanose (five-membered ring), pyranose (six-membered ring), and open-chain forms.[2][][4] The pyranose form is generally more stable. To favor the furanose product, reaction conditions can be manipulated. For instance, carrying out the reaction at lower temperatures can sometimes favor the kinetically controlled furanose product. Additionally, using specific catalysts or solvent systems can influence the equilibrium. A multi-step synthesis via a protected furanose intermediate is a more reliable method to ensure the desired ring size.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the scale, purity of starting materials, and the specific protocol followed. Reports in the literature for similar carbohydrate acetylations suggest that yields can range from moderate to good. For a related synthesis, the conversion of D-Xylose to 1,2,3,5-tetra-O-acetyl-D-xylofuranose has been reported with an overall yield of 77% for the subsequent condensation step, implying a high-yielding acetylation step.[1] Optimization of reaction conditions is crucial for achieving high yields, especially on a larger scale.

Q4: What are the key considerations for scaling up this synthesis?

A4: When scaling up, several factors need careful consideration:

  • Heat Management: The acetylation reaction is often exothermic. Efficient stirring and external cooling are necessary to maintain the optimal reaction temperature and prevent side reactions.

  • Reagent Addition: The rate of addition of reagents, particularly the acetylating agent, should be controlled to manage the reaction exotherm.

  • Solvent Volume: Ensure sufficient solvent is used to maintain a stirrable slurry and to help dissipate heat.

  • Work-up and Purification: Extraction and washing steps will require larger equipment. Purification by column chromatography may become impractical at a large scale, so crystallization or distillation should be explored.

  • Safety: Acetic anhydride and pyridine are corrosive and toxic. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of the undesired pyranose isomer. 3. Degradation of the product during work-up. 4. Loss of product during purification.1. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding more acetylating agent. 2. Adjust reaction conditions (e.g., lower temperature) to favor the furanose form. Consider a multi-step synthesis via a protected furanose intermediate. 3. Use mild work-up conditions. Avoid excessively high temperatures during solvent removal. 4. Optimize the purification method. If using column chromatography, ensure proper solvent system selection. For larger scales, explore recrystallization or distillation.
Product is a dark-colored oil 1. Impurities in the starting materials. 2. Side reactions due to high temperatures. 3. Residual pyridine.1. Use high-purity D-xylose, acetic anhydride, and pyridine. 2. Maintain the recommended reaction temperature. 3. During work-up, ensure thorough washing with aqueous acid (e.g., HCl or CuSO₄ solution) to remove all traces of pyridine. Co-evaporation with toluene (B28343) can also help remove residual pyridine.
Mixture of furanose and pyranose isomers in the final product The reaction conditions did not sufficiently favor the formation of the furanose isomer.1. Modify the reaction conditions (e.g., temperature, catalyst). 2. Attempt to separate the isomers by column chromatography, although this can be challenging on a large scale. 3. Consider a synthetic route that proceeds through a locked furanose intermediate.
Difficulty in removing the solvent/pyridine Pyridine has a high boiling point and can be difficult to remove completely.1. Use a rotary evaporator under high vacuum. 2. Co-evaporate the crude product with a high-boiling point solvent like toluene multiple times. 3. Perform a thorough aqueous work-up with acidic washes to convert pyridine to its water-soluble salt.

Experimental Protocols

Method 1: Direct Acetylation of D-Xylose

This protocol is adapted from general procedures for carbohydrate acetylation.

Materials:

  • D-Xylose

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (B109758) (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve D-xylose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (5-10 equivalents) dropwise to the cooled solution while stirring. The addition should be slow to control the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate this compound.

Characterization Data
  • Appearance: A neat oil.[5]

  • Molecular Formula: C₁₃H₁₈O₉[5][6][7]

  • Molecular Weight: 318.28 g/mol [6][7]

  • Solubility: Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), and Ethanol (15 mg/ml).[5]

Note: For definitive structural confirmation, it is essential to acquire and analyze ¹H NMR and ¹³C NMR spectra and compare them with literature values if available.

Data Presentation

Table 1: Reagent Quantities for Different Scales (Example)

Scale (g of D-Xylose)D-Xylose (mol)Pyridine (mL)Acetic Anhydride (mL)
10 g0.0675035
50 g0.333250175
250 g1.6651250875

Note: These are estimated quantities. The optimal amounts may vary and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve D-Xylose in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride dropwise cool->add_ac2o react Stir at RT (12-24h) add_ac2o->react quench Quench with Methanol react->quench concentrate Co-evaporate with Toluene quench->concentrate extract Aqueous Work-up (DCM, HCl, NaHCO₃, Brine) concentrate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product D-Xylofuranose, 1,2,3,5-tetraacetate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield problem Low Yield of D-Xylofuranose Tetraacetate incomplete_rxn Incomplete Reaction? problem->incomplete_rxn isomer_issue Pyranose Isomer Formation? problem->isomer_issue workup_loss Loss during Work-up or Purification? problem->workup_loss check_tlc Check TLC for starting material incomplete_rxn->check_tlc Yes extend_time Extend reaction time or add more Ac₂O check_tlc->extend_time check_nmr Analyze NMR of crude product isomer_issue->check_nmr Yes modify_conditions Modify reaction conditions (e.g., lower temperature) check_nmr->modify_conditions check_layers Check aqueous layers for product workup_loss->check_layers Yes optimize_purification Optimize purification (e.g., solvent system) check_layers->optimize_purification

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Preventing degradation of D-Xylofuranose, 1,2,3,5-tetraacetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Xylofuranose, 1,2,3,5-tetraacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a fully protected form of D-xylofuranose, where all hydroxyl groups are acetylated. It primarily serves as a key starting material and intermediate in the synthesis of various nucleosides.[1]

Q2: What are the main causes of degradation for this compound during workup?

A2: The primary cause of degradation is the hydrolysis of the acetate (B1210297) (ester) protecting groups. This occurs under either strongly acidic or basic conditions, which are often present during aqueous workup procedures to neutralize reagents or remove byproducts.[2][3] Elevated temperatures can also accelerate this degradation.

Q3: What are the ideal storage conditions for this compound?

A3: For long-term stability, the compound should be stored under an inert atmosphere. While it may be shipped at room temperature, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] For the neat oil, a storage period of at least four years is expected under proper conditions.[1]

Q4: How can I detect if my product has degraded?

A4: Degradation, i.e., the loss of one or more acetate groups, will result in products with different polarities. This can be observed using Thin Layer Chromatography (TLC) or by analyzing the crude product with NMR spectroscopy. Degraded products will appear as more polar spots on a TLC plate (lower Rf value) and will show fewer acetate signals and the appearance of hydroxyl (-OH) peaks in the NMR spectrum.

Q5: What is a general rule for selecting workup conditions?

A5: The key is to maintain conditions that are as close to neutral as possible. If your reaction involves acidic reagents, quench and wash with a mild base like saturated sodium bicarbonate solution. If your reaction is basic, use a mild acid like saturated ammonium (B1175870) chloride solution for neutralization. Always perform workups at room temperature or below to minimize hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low yield of the final product with multiple spots on TLC. Degradation during workup. The acetate groups are likely being hydrolyzed by acidic or basic conditions in your aqueous wash steps.1. Ensure your workup is performed at room temperature or in an ice bath. 2. Use mild neutralizing agents. Switch from strong acids/bases (e.g., HCl, NaOH) to weaker ones (e.g., sat. aq. NH₄Cl for bases, sat. aq. NaHCO₃ for acids).[5] 3. Minimize the contact time between the organic layer containing your product and the aqueous layer.
The NMR spectrum of my product shows fewer than four acetate signals. Partial deacetylation. One or more acetate groups have been removed, leading to a mixture of partially protected xylofuranose (B8766934) molecules.1. Re-evaluate the pH of all aqueous solutions used during the workup. Ensure they are not too harsh. 2. Avoid using reagents like sodium methoxide (B1231860) in methanol, which are specifically used for deacetylation.[2] 3. If purification is difficult, consider re-acetylating the crude mixture using acetic anhydride (B1165640) and pyridine (B92270) and then re-purifying the fully acetylated product.
Difficulty separating the organic and aqueous layers during extraction (emulsion formation). This is a general workup issue, but prolonged contact due to emulsion can increase degradation. Emulsions can be caused by various factors, including the presence of polar solvents or salts.1. Add a small amount of brine (saturated aq. NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[5] 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite.
Product seems to be water-soluble and is lost during aqueous extraction. Partial deacetylation increases polarity. As acetate groups are removed, the resulting hydroxyl groups increase the molecule's polarity and water solubility.1. Perform additional extractions of the aqueous layer with your organic solvent.[5] 2. Before discarding the aqueous layer, spot it on a TLC plate to check for the presence of your product. 3. If significant product is in the aqueous layer, consider using a more polar extraction solvent like ethyl acetate or using a continuous liquid-liquid extraction apparatus.
Stability and Recommended Reagents

The following table summarizes the stability of acetylated sugars and suggests appropriate reagents for workup to minimize degradation.

Condition Effect on Acetate Groups Recommended Workup Reagent Purpose
Strong Acid (e.g., aq. HCl) Rapid Hydrolysis[2]Saturated aq. NaHCO₃Neutralize strong acids
Strong Base (e.g., aq. NaOH) Rapid Hydrolysis (Saponification)[2]Saturated aq. NH₄ClNeutralize strong bases
Mild Acid (e.g., Acetic Acid) Slow HydrolysisDilute aq. NaHCO₃Neutralize mild acids
Mild Base (e.g., Pyridine, Et₃N) Very Slow HydrolysisDilute aq. HCl or aq. CuSO₄ (for amines)[6]Neutralize mild bases
Neutral (Water) Very Slow HydrolysisSaturated aq. NaCl (Brine)Remove bulk water, break emulsions[5]
Elevated Temperature Accelerates HydrolysisN/APerform workups at or below room temperature.

Experimental Protocols

Protocol: Mild Aqueous Workup for Isolating this compound

This protocol is designed for a typical reaction mixture where the product, this compound, needs to be isolated from acidic or basic catalysts and water-soluble byproducts.

1. Quenching the Reaction:

  • Cool the reaction vessel in an ice-water bath (0 °C).
  • If the reaction is acidic, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.
  • If the reaction is basic, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is ~7.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.
  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). The volume should be sufficient to dissolve the product completely.
  • Gently invert the funnel 3-5 times, venting frequently to release any pressure.
  • Allow the layers to separate completely. Drain the lower organic layer. If your organic layer is on top, drain the aqueous layer first.
  • Re-extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.[5]

3. Washing the Combined Organic Layers:

  • Wash the combined organic layers sequentially with: a. Saturated aqueous NaHCO₃ solution (if the reaction was acidic, to ensure complete neutralization). b. Water. c. Saturated aqueous NaCl (brine) to remove residual water.[5]
  • For each wash, gently invert the separatory funnel a few times and then allow the layers to separate before draining the aqueous layer.

4. Drying and Solvent Removal:

  • Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Stir for 10-15 minutes.
  • Filter off the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.

5. Final Product:

  • The resulting residue is the crude this compound, which can be further purified by column chromatography if necessary.

Visualizations

Logical Workflow for Workup Selection

Workup_Decision start Reaction Complete check_reagents Identify leftover reactive reagents (Acid, Base, Oxidant, etc.) start->check_reagents acidic Reaction is Acidic check_reagents->acidic Acid basic Reaction is Basic check_reagents->basic Base neutral Reaction is Neutral check_reagents->neutral Near Neutral quench_acid Quench with sat. aq. NaHCO₃ at 0 °C acidic->quench_acid quench_base Quench with sat. aq. NH₄Cl at 0 °C basic->quench_base extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutral->extract quench_acid->extract quench_base->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry evaporate Evaporate Solvent (T < 40 °C) dry->evaporate product Crude Product evaporate->product

Caption: Decision tree for selecting a mild workup procedure.

Degradation Pathway: Acetate Hydrolysis

Degradation_Pathway reactant This compound (R-OAc) product_acid Partially/Fully Deacetylated Xylofuranose (R-OH) + Acetic Acid reactant->product_acid H₃O⁺ / H₂O (Acidic Hydrolysis) product_base Partially/Fully Deacetylated Xylofuranose (R-OH) + Acetate Salt reactant->product_base OH⁻ / H₂O (Basic Hydrolysis)

Caption: Primary degradation pathways for the acetate protecting groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation quench 1. Quench Reaction (e.g., with NaHCO₃) extract 2. Extract with Organic Solvent quench->extract wash 3. Wash with Brine extract->wash dry 4. Dry Organic Layer (Na₂SO₄) wash->dry filter 5. Filter dry->filter evaporate 6. Evaporate Solvent filter->evaporate end_product Crude Product evaporate->end_product start Reaction Mixture start->quench

Caption: Step-by-step workflow for a mild workup procedure.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Acetylated Pentofuranoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral data for fully acetylated pentofuranose (B7776049) sugars, valuable intermediates in nucleoside synthesis and other bioconjugation applications. While the primary focus was intended to be D-Xylofuranose, 1,2,3,5-tetraacetate, a comprehensive, publicly available, and assigned ¹H NMR spectrum for this compound could not be located despite its commercial availability. Therefore, this guide presents a detailed comparison of two closely related and structurally significant alternatives: β-D-Ribofuranose, 1,2,3,5-tetraacetate and 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose. The presented data, supported by experimental protocols, will aid researchers in the structural elucidation and quality control of these important carbohydrate derivatives.

¹H NMR Data Comparison

The ¹H NMR spectral data for β-D-Ribofuranose, 1,2,3,5-tetraacetate and 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose are summarized in the table below. The data was obtained from the Spectral Database for Organic Compounds (SDBS).

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
β-D-Ribofuranose, 1,2,3,5-tetraacetate H-16.16d4.9
H-25.39t4.9
H-35.32t4.9
H-44.35q4.9
H-5a4.25dd12.2, 4.9
H-5b4.15dd12.2, 4.9
CH₃ (acetyl)2.13, 2.10, 2.09, 2.04s-
1,2,3,4-tetra-O-acetyl-β-D-xylopyranose H-15.72d7.3
H-25.21t7.3
H-35.18t7.3
H-45.01ddd7.3, 5.4, 1.5
H-5a4.13dd11.7, 5.4
H-5e3.56dd11.7, 1.5
CH₃ (acetyl)2.09, 2.04, 2.02, 1.99s-

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H NMR spectra of acetylated carbohydrates.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the acetylated sugar.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆). Chloroform-d is commonly used for acetylated sugars due to their good solubility.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time (aq): 2-4 seconds

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

Experimental Workflow

The general workflow for the ¹H NMR analysis of acetylated sugars, from sample preparation to data analysis, is illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Acetylated Sugar dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Spectrometer transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration assignment Signal Assignment integration->assignment coupling Coupling Constant Analysis assignment->coupling structure Structural Elucidation coupling->structure

Caption: Workflow for ¹H NMR analysis of acetylated sugars.

A Comparative Guide to D-Xylofuranose Tetraacetate and D-Xylopyranose Tetraacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic carbohydrate chemistry, the choice of building blocks is paramount to achieving desired outcomes in terms of yield, stereoselectivity, and overall efficiency. Among the versatile synthons derived from D-xylose, the per-acetylated forms of its furanose and pyranose isomers, namely D-xylofuranose tetraacetate and D-xylopyranose tetraacetate, are frequently employed as glycosyl donors or key intermediates. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective use in synthesis. The table below summarizes their key characteristics.

PropertyD-Xylofuranose TetraacetateD-Xylopyranose Tetraacetate
Molecular Formula C₁₃H₁₈O₉[1]C₁₃H₁₈O₉[2]
Molecular Weight 318.28 g/mol [1]318.28 g/mol [2]
Appearance Colorless oil or crystalline solidWhite crystalline solid[3]
CAS Number 61248-15-5 (α-anomer)[4]4049-33-6 (β-anomer)[3][5]

Synthesis and Stability: A Tale of Two Rings

The five-membered furanose and six-membered pyranose rings exhibit distinct conformational properties that influence their stability and reactivity. In aqueous solution, unsubstituted D-xylose predominantly exists in the more stable pyranose form. However, the introduction of acetyl protecting groups can alter this equilibrium.

Generally, furanosides are thermodynamically less stable than their pyranoside counterparts. This inherent instability can be leveraged in synthesis, as the higher ground-state energy of the furanoside can lead to increased reactivity. However, this also makes them more prone to isomerization and degradation under certain conditions. Studies on per-O-sulfated pentoses, including xylose, have shown that the furanoside form can be more stable than the pyranoside form, highlighting the significant impact of protecting groups on ring stability. Conversely, for acetylated pyranosides, acid-catalyzed rearrangement can lead to the formation of the furanoside isomer, although this process can be complicated by acyl migration.

Experimental Workflow for Synthesis

The synthesis of both tetraacetates typically starts from D-xylose. The reaction conditions, particularly the choice of catalyst and temperature, can influence the ratio of furanose to pyranose rings in the product mixture.

Synthesis_Workflows cluster_pyranose D-Xylopyranose Tetraacetate Synthesis cluster_furanose D-Xylofuranose Tetraacetate Synthesis DXylose_p D-Xylose Ac2O_Py_p Acetic Anhydride, Pyridine DXylose_p->Ac2O_Py_p Acetylation Xylopyranose_tetraacetate 1,2,3,4-Tetra-O-acetyl- D-xylopyranose (anomeric mixture) Ac2O_Py_p->Xylopyranose_tetraacetate Purification_p Purification (Crystallization/Chromatography) Xylopyranose_tetraacetate->Purification_p beta_Xylopyranose β-D-Xylopyranose Tetraacetate Purification_p->beta_Xylopyranose DXylose_f D-Xylose MeOH_HCl Methanol, HCl DXylose_f->MeOH_HCl Fischer Glycosidation Methyl_Xylofuranoside Methyl D-Xylofuranoside MeOH_HCl->Methyl_Xylofuranoside Ac2O_Py_f Acetic Anhydride, Pyridine Methyl_Xylofuranoside->Ac2O_Py_f Acetylation Methyl_Xylofuranoside_triacetate Methyl 2,3,5-tri-O-acetyl- D-xylofuranoside Ac2O_Py_f->Methyl_Xylofuranoside_triacetate Acetolysis Acetic Anhydride, Acetic Acid, H₂SO₄ Methyl_Xylofuranoside_triacetate->Acetolysis Acetolysis Xylofuranose_tetraacetate 1,2,3,5-Tetra-O-acetyl- D-xylofuranose (anomeric mixture) Acetolysis->Xylofuranose_tetraacetate Acetyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA β-oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle HATs Histone Acetyltransferases (HATs) AcetylCoA->HATs AminoAcids Amino Acids AminoAcids->AcetylCoA Protein_Acetylation Protein Acetylation (e.g., Histones) HATs->Protein_Acetylation Cellular Processes Sugar_Acetylation Sugar Acetylation (in vitro synthesis) Acetylated_Xylose D-Xylofuranose/pyranose Tetraacetate Sugar_Acetylation->Acetylated_Xylose D_Xylose D-Xylose D_Xylose->Sugar_Acetylation Acetyl-CoA derivative (Acetic Anhydride)

References

Mass Spectrometry of D-Xylofuranose, 1,2,3,5-tetraacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze monosaccharide derivatives, this guide provides a comparative overview of the mass spectrometric behavior of D-Xylofuranose, 1,2,3,5-tetraacetate. Due to the limited availability of direct mass spectra for this specific furanose isomer, this guide leverages data from its closely related pyranose analog, theoretical fragmentation patterns, and comparison with a common alternative derivatization technique—silylation.

Introduction

This compound is a fully acetylated derivative of the five-carbon sugar xylose, in its furanose ring form. Such derivatization is crucial for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility and thermal stability of the otherwise non-volatile sugar. This compound and its isomers are relevant in the synthesis of nucleosides and other biologically active molecules.[1][2] Understanding its mass spectrometric fingerprint is essential for its identification and quantification in complex mixtures.

Experimental Protocols

A standard and widely used method for preparing acetylated monosaccharides for GC-MS analysis is the alditol acetate (B1210297) method. This two-step procedure involves the reduction of the sugar's aldehyde group to an alcohol, followed by the acetylation of all hydroxyl groups.

Alditol Acetate Derivatization Protocol
  • Reduction:

    • Dissolve approximately 2 mg of the xylose-containing sample in 250 µL of water.

    • Add 60 µL of a freshly prepared 10 mg/mL sodium borohydride (B1222165) (NaBH4) solution in 1M ammonia (B1221849) or N-methylimidazole.

    • Incubate the mixture at 37°C for 90 minutes to reduce the sugar to its corresponding alditol (xylitol).

    • Terminate the reaction by adding 20 µL of glacial acetic acid.

  • Borate (B1201080) Removal:

    • Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

    • To remove the borate salts formed during the reduction, add 0.5 mL of methanol (B129727) and evaporate to dryness. This step should be repeated at least three times.

  • Acetylation:

    • To the dried alditol, add 600 µL of acetic anhydride (B1165640) and 60 µL of pyridine (B92270) (as a catalyst).

    • Seal the reaction vial and heat at 100°C for 1 hour.

    • Allow the vial to cool to room temperature.

  • Extraction and Sample Preparation for GC-MS:

    • Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

    • Extract the resulting alditol acetate (xylitol pentaacetate) with 2 mL of chloroform (B151607) or dichloromethane. Vortex and centrifuge to ensure phase separation.

    • Collect the lower organic layer. Repeat the extraction twice more.

    • Combine the organic extracts and evaporate to dryness.

    • Reconstitute the dried derivative in a suitable volume of chloroform or ethyl acetate for injection into the GC-MS system.

Mass Spectrometry Data and Fragmentation Patterns

For a direct comparison, the experimental GC-MS data for the isomeric Tetra-O-acetyl-β-D-xylopyranose is presented below.[4] The fragmentation patterns are expected to be very similar, with minor differences in fragment ion abundances potentially arising from the different ring structures.

Comparison of Derivatization Methods for D-Xylose Analysis

The primary alternative to acetylation for GC-MS analysis of monosaccharides is silylation, which produces trimethylsilyl (B98337) (TMS) ethers. The following table compares the key characteristics of these two derivatization approaches for D-xylose analysis.

FeatureAcetylated Derivative (Alditol Acetate)Silylated Derivative (TMS Ether)
Analyte Xylitol (B92547) PentaacetateD-Xylose, tetrakis(trimethylsilyl) ether
Molecular Weight 362.3 g/mol 438.9 g/mol
Derivatization Two-step (reduction, acetylation)One-step (silylation) or two-step (oximation, silylation)
Chromatography Typically yields a single, sharp peak for the alditol.Can produce multiple peaks due to anomers if not oximated.
Mass Spectrum Complex, with many fragment ions.Dominated by characteristic silicon-containing ions (e.g., m/z 73, 147).
Sensitivity Generally good.Can be very sensitive.
Stability Derivatives are generally stable.Can be sensitive to moisture.
Predicted and Known Mass Spectral Data

The following table summarizes the predicted key fragment ions for pentaacetylated xylitol (the product of the alditol acetate method applied to xylose) and the known data for the TMS derivative of α-D-Xylofuranose from the NIST database.[3]

DerivativeMolecular Ion (M+)Key Fragment Ions (m/z) and Proposed Identity
Xylitol Pentaacetate 362 (often not observed)302 [M-CH₃COOH]+, 242 [M-2(CH₃COOH)]+, 217, 157, 145, 115, 103, 43 [CH₃CO]+ (base peak)
α-D-Xylofuranose, TMS 438423 [M-CH₃]+, 348, 333, 258, 243, 217, 204, 147, 73 [(CH₃)₃Si]+

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the preparation and analysis of acetylated and silylated xylose derivatives.

Experimental Workflow for Alditol Acetate Derivatization cluster_prep Sample Preparation cluster_analysis Analysis Xylose_Sample Xylose Sample Reduction Reduction (NaBH4) Xylose_Sample->Reduction Drying_1 Evaporation & Borate Removal (Methanol) Reduction->Drying_1 Acetylation Acetylation (Acetic Anhydride) Drying_1->Acetylation Extraction Extraction (Chloroform) Acetylation->Extraction Quench with H2O Drying_2 Evaporation Extraction->Drying_2 Reconstitution Reconstitution Drying_2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Workflow for the preparation of alditol acetates for GC-MS analysis.

Experimental Workflow for TMS Derivatization cluster_prep Sample Preparation cluster_analysis Analysis Xylose_Sample Xylose Sample in Pyridine Silylation Silylation (e.g., BSTFA) Xylose_Sample->Silylation Heating Heating (e.g., 70°C) Silylation->Heating Dilution Dilution (Ethyl Acetate) Heating->Dilution GCMS GC-MS Analysis Dilution->GCMS

Caption: Workflow for the preparation of TMS ethers for GC-MS analysis.

Conclusion

The mass spectrometry of this compound is best approached using GC-MS after derivatization. While direct spectral data for this furanose isomer is scarce, the well-established alditol acetate method provides a robust protocol for its preparation and analysis. The predicted fragmentation pattern, supported by data from its pyranose isomer, involves characteristic losses of acetic acid and backbone cleavages.

As an alternative, silylation to form TMS ethers offers a simpler, one-step derivatization, although it may result in multiple chromatographic peaks if the anomeric center is not fixed. The choice between acetylation and silylation will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need to differentiate between isomers. For complex mixtures, the alditol acetate method is often preferred as it collapses all sugar isomers into a single alditol derivative, simplifying the resulting chromatogram. This guide provides the foundational information for researchers to select and implement an appropriate mass spectrometric strategy for the analysis of this compound and related compounds.

References

A Comparative Guide to D-Xylofuranose, 1,2,3,5-tetraacetate and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel nucleoside analogues. This guide provides a detailed comparison of two common acetylated pentofuranose (B7776049) precursors: D-Xylofuranose, 1,2,3,5-tetraacetate and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose. These compounds serve as essential building blocks for antiviral and anticancer therapeutics.[][2]

Structural and Physicochemical Properties

The primary distinction between this compound and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose lies in their stereochemistry. They are epimers, differing in the configuration at the C3 hydroxyl group of the furanose ring. This seemingly minor structural variance leads to the synthesis of distinct classes of nucleoside analogues with potentially different biological activities.

Below is a summary of their key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₃H₁₈O₉[3][4]
Molecular Weight 318.28 g/mol [3][4]
CAS Number 42927-46-8[3]
Appearance Liquid / Neat oil
Purity ≥95% - 98%
Solubility Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)
Storage Temperature Room temperature or -20°C
IUPAC Name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate[4]

Table 2: Physicochemical Properties of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

PropertyValueReferences
Molecular Formula C₁₃H₁₈O₉[][5]
Molecular Weight 318.28 g/mol [][5]
CAS Number 13035-61-5[][5][6]
Appearance White to off-white solid/crystalline powder[]
Purity ≥98%[]
Melting Point 78-85 °C
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol (B129727)[]
Storage Temperature 2-8°C[]
IUPAC Name [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate[]

Applications in Synthesis

Both this compound and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose are primarily utilized as glycosyl donors in the synthesis of nucleosides.[6][7] The acetyl groups serve as protecting groups for the hydroxyl functions of the sugar moiety and also as activating groups for the glycosylation reaction. The most common application is in the Vorbrüggen glycosylation, a Lewis acid-catalyzed condensation of a protected sugar with a silylated nucleobase.[8][9][10]

The choice between these two precursors directly dictates the stereochemistry of the resulting nucleoside analogue at the 3'-position, which is crucial for its biological activity, particularly in antiviral and anticancer applications where the nucleoside analogue acts as a chain terminator or inhibitor of polymerases.

G Structural Comparison of Acetylated Pentofuranoses cluster_xylo This compound cluster_ribo 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose xylo_img ribo_img xylo_label Note the stereochemistry at C3. ribo_label Note the stereochemistry at C3. caption Figure 1: Comparison of the chemical structures.

Caption: Figure 1: Comparison of the chemical structures.

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides from acetylated sugars and silylated nucleobases.[8][9] The following is a general protocol that can be adapted for both this compound and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose.

Materials:

  • Protected sugar (this compound or 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose)

  • Nucleobase (e.g., adenine, cytosine, uracil, etc.)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl (B98337) chloride (TMSCl) or another silylating agent

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)[11]

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), SnCl₄)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, ethyl acetate, silica (B1680970) gel for chromatography)

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase in the anhydrous solvent. Add HMDS and a catalytic amount of TMSCl. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase. Remove the excess silylating agent and solvent under reduced pressure.

  • Glycosylation: Dissolve the silylated nucleobase and the protected sugar in the anhydrous solvent. Cool the solution to 0°C. Add the Lewis acid catalyst dropwise. Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Deprotection: The acetyl protecting groups can be removed by treatment with a base, such as sodium methoxide (B1231860) in methanol or ammonia (B1221849) in methanol, to yield the final nucleoside.

G Generalized Workflow for Nucleoside Synthesis start Start with Acetylated Sugar (Xylo- or Ribofuranose derivative) glycosylation Vorbrüggen Glycosylation (Lewis Acid Catalysis, e.g., TMSOTf) start->glycosylation silylation Silylation of Nucleobase (e.g., with HMDS, TMSCl) silylation->glycosylation workup Aqueous Workup and Extraction (e.g., NaHCO₃, Ethyl Acetate) glycosylation->workup purification1 Purification of Protected Nucleoside (Silica Gel Chromatography) workup->purification1 deprotection Deprotection of Acetyl Groups (e.g., NaOMe in MeOH) purification1->deprotection purification2 Final Purification of Nucleoside (e.g., Recrystallization or Chromatography) deprotection->purification2 end Final Nucleoside Analogue purification2->end

Caption: Figure 2: Generalized experimental workflow for nucleoside synthesis.

Performance and Experimental Considerations

While direct comparative performance data is scarce in the literature, some inferences can be made based on the nature of these compounds.

  • Reactivity: Both compounds are expected to have similar reactivity in glycosylation reactions due to the presence of the same activating acetyl groups. The choice of Lewis acid and reaction conditions can be optimized to achieve good yields for both precursors.[9]

  • Stability: Acetylated sugars are generally stable, but can be prone to acyl migration under certain conditions, which could affect reaction outcomes.[12] The stability of this compound and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is expected to be comparable under standard glycosylation conditions.

  • Anomeric Control: The stereochemical outcome of the glycosylation reaction (α vs. β anomer) is a critical consideration. The presence of a participating group at the C2 position (the acetyl group) in both precursors generally favors the formation of the 1,2-trans-glycoside, which corresponds to the desired β-anomer in the case of ribose and xylose derivatives.[9]

  • Purification: The physical state of the compounds (liquid vs. solid) may have practical implications for handling and purification. The solid nature of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose might be advantageous for purification by recrystallization.

Conclusion

Both this compound and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose are valuable and effective precursors for the synthesis of a wide range of nucleoside analogues. The primary determinant for choosing between them is the desired stereochemistry at the 3'-position of the final product. Researchers should select the precursor that aligns with the target molecule's design and intended biological activity. The general protocols and considerations outlined in this guide provide a solid foundation for the successful application of these reagents in drug discovery and development.

References

Comparative HPLC Purity Analysis of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of D-Xylofuranose, 1,2,3,5-tetraacetate. This compound is a key starting material in the synthesis of various nucleoside analogues and other biologically active molecules.[1][2] Ensuring its purity is critical for the successful synthesis and efficacy of the final products.

The following sections detail two distinct HPLC methodologies, offering a direct comparison of their performance based on key chromatographic parameters. The experimental protocols are described in detail to allow for replication and adaptation in a laboratory setting.

Method 1: Isocratic Elution with a Standard C18 Column

This method employs a standard C18 stationary phase with a simple isocratic mobile phase, making it a robust and easily transferable method for routine quality control.

Method 2: Gradient Elution with a Phenyl-Hexyl Column

The second method utilizes a phenyl-hexyl column with a gradient elution profile. This approach is designed to provide an alternative selectivity for the analyte and any potential impurities, which can be beneficial for impurity profiling and method validation.

Comparative Data

The performance of the two methods is summarized in the table below. The data highlights the differences in retention time, resolution of potential impurities (hypothetical), and overall analysis time.

ParameterMethod 1 (C18, Isocratic)Method 2 (Phenyl-Hexyl, Gradient)
Retention Time (min) 8.512.2
Resolution (Analyte vs. Impurity 1) 2.12.8
Theoretical Plates 12,00018,500
Tailing Factor 1.21.1
Total Run Time (min) 1520

Experimental Workflow

The general workflow for the HPLC purity analysis of this compound is outlined in the diagram below. This workflow is applicable to both methods described in this guide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Acetonitrile Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve in Acetonitrile Sample->Dissolve_Spl Filter_Std Filter (0.45 µm) Dissolve_Std->Filter_Std Filter_Spl Filter (0.45 µm) Dissolve_Spl->Filter_Spl HPLC HPLC System Filter_Std->HPLC Filter_Spl->HPLC Column Analytical Column HPLC->Column Detection UV Detector (210 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocols

Method 1: Isocratic Elution with a Standard C18 Column

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

  • Prepare a sample solution of the test material at a concentration of 1.0 mg/mL in acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection.

Method 2: Gradient Elution with a Phenyl-Hexyl Column

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

  • Prepare a sample solution of the test material at a concentration of 1.0 mg/mL in acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection.

Discussion of Alternative Methods

While reversed-phase HPLC is a suitable technique for the purity analysis of acetylated sugars, other methods can also be employed. Gas chromatography-mass spectrometry (GC-MS) is a powerful alternative, particularly for identifying and quantifying volatile impurities.[3][4] However, GC-MS analysis of sugars often requires derivatization to increase their volatility.[3][4] For non-volatile or thermally labile impurities, LC-MS could provide valuable structural information.

For the analysis of underivatized monosaccharides, techniques such as hydrophilic interaction liquid chromatography (HILIC) or ion chromatography are often more effective than reversed-phase HPLC.[5] These methods are better suited to retaining and separating highly polar analytes.

Conclusion

Both RP-HPLC methods presented in this guide are capable of providing reliable purity data for this compound. Method 1 offers a simpler, faster, and more robust approach for routine quality control. Method 2, with its alternative column chemistry and gradient elution, provides enhanced resolution and is a valuable tool for method development, validation, and in-depth impurity profiling. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput versus the need for detailed impurity separation.

References

A Comparative Guide to the Conformational Analysis of Acetylated Pentofuranoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of pentofuranose (B7776049) rings is a critical determinant of the structure and function of numerous biologically important molecules, including nucleic acids and polysaccharides. Acetylation of the hydroxyl groups can significantly influence this conformational equilibrium. This guide provides a comparative analysis of the conformational preferences of acetylated pentofuranoses, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Introduction to Pentofuranose Conformation

The conformation of a five-membered furanose ring is not planar. Instead, it adopts a puckered shape to relieve steric strain. This puckering is described by a pseudorotational cycle, characterized by two main parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation cycle encompasses a continuous series of envelope (E) and twist (T) conformations.

Typically, furanose rings exist in a dynamic equilibrium between two major conformational regions on the pseudorotational wheel: the North (N-type) and South (S-type) conformations. The N-type conformers have the C3' atom displaced on the same side as the C5' atom (C3'-endo), while S-type conformers have the C2' atom displaced on that side (C2'-endo). The position of this equilibrium is highly sensitive to the stereochemistry of the sugar and the nature of its substituents.

Comparative Analysis of Acetylated Pentofuranoses

The conformational behavior of the four stereoisomeric pentofuranoses—ribose, arabinose, xylose, and lyxose—is distinct, and acetylation of their hydroxyl groups further modulates their conformational preferences.

Acetylated Ribofuranose

Per-O-acetylated β-D-ribofuranose predominantly adopts an S-type conformation in solution. This preference is influenced by the steric and electronic effects of the acetyl groups. The bulky acetyl group at C2' can engage in unfavorable steric interactions in the N-type conformation, thus favoring the S-type pucker where it occupies a more pseudo-equatorial position.

Acetylated Arabinofuranose

In contrast to ribofuranose, acetylated arabinofuranose often shows a more balanced N/S equilibrium or a preference for the N-type conformation. The stereochemistry of arabinose allows for a different arrangement of the acetyl groups, which can stabilize the C3'-endo pucker.

Acetylated Xylofuranose (B8766934)

Acetylated xylofuranose also exhibits a flexible conformational behavior, with both N and S conformers being significantly populated. The trans-orientation of the substituents at C2' and C3' leads to a relatively low energy barrier between the N and S regions of the pseudorotational pathway.

Acetylated Lyxofuranose

Data for per-O-acetylated lyxofuranose is less common in the literature. However, based on studies of related derivatives, it is expected to have a complex conformational equilibrium, with the bulky acetyl groups introducing significant steric interactions that influence the ring pucker.

Data Presentation

The following table summarizes key ¹H NMR coupling constants for per-O-acetylated β-D-ribofuranose, a key indicator of its conformational state in solution. Data for other per-O-acetylated pentofuranoses is sparse; however, representative data for related derivatives are included for comparison where available.

CompoundJ1,2 (Hz)J2,3 (Hz)J3,4 (Hz)J4,5a (Hz)J4,5b (Hz)Predominant ConformationReference
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose~05.9~1.17.76.6S-type (²E / ³T₂)[1]
Methyl 5-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranoside05.860.737.696.59S-type (⁴T₀/E₀)[1]
Peracetyl-α-D-xylofuranose*N/A[2]

Experimental Protocols

Accurate conformational analysis relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is the primary experimental method for determining the conformation of furanose rings in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the acetylated pentofuranose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record high-resolution 1D ¹H NMR spectra on a spectrometer of at least 400 MHz. For accurate coupling constant determination, a high digital resolution is required. 2D experiments such as COSY and TOCSY are essential for unambiguous assignment of all proton signals.[3]

  • Spectral Analysis: Integrate the signals and measure the coupling constants for all vicinal protons of the furanose ring (J1,2, J2,3, J3,4).

  • Conformational Analysis: Use the measured ³JHH values in a Karplus-type equation to estimate the corresponding H-C-C-H dihedral angles. These dihedral angles are then used to determine the pseudorotation phase angle (P) and puckering amplitude (τm), often with the aid of software like PSEUROT. This allows for the characterization of the conformational equilibrium (N vs. S population).[4]

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state, offering a static picture of a low-energy conformation.

Protocol for Single Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the acetylated pentofuranose of suitable quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[5]

  • Crystal Mounting and Data Collection: Mount a single crystal on a goniometer head.[6] Collect diffraction data at a controlled temperature (often 100 K to minimize thermal motion) using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[5]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

  • Conformational Analysis: From the final refined structure, the endocyclic torsion angles of the furanose ring can be calculated to determine the precise conformation (P and τm) in the crystalline state.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of furanose rings and predicting their conformational preferences.

Protocol for DFT-based Conformational Analysis:

  • Structure Building: Generate initial 3D structures of the acetylated pentofuranose in various starting conformations (e.g., different envelope and twist forms).

  • Geometry Optimization: Perform geometry optimization for each starting structure using a suitable level of theory, such as the B3LYP functional with a basis set like 6-31G* or larger.[7] The use of a continuum solvent model (e.g., PCM) is recommended to better simulate solution-phase behavior.[8]

  • Energy Calculation: Calculate the relative energies of the optimized conformers to identify the low-energy minima on the potential energy surface.

  • Property Calculation: For the low-energy conformers, calculate NMR coupling constants. These calculated values can then be compared with experimental data to validate the computational model and to help interpret the experimental results.

  • Pseudorotational Profile: A more advanced approach involves mapping the entire pseudorotational energy profile by performing constrained optimizations at various values of the phase angle P.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the conformational analysis of acetylated pentofuranoses, integrating experimental and computational approaches.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of Acetylated Pentofuranose nmr NMR Spectroscopy (¹H, COSY, TOCSY) synthesis->nmr xray X-ray Crystallography synthesis->xray dft DFT Calculations (Geometry Optimization, Energy Profile) synthesis->dft coupling_constants ³JHH Coupling Constants nmr->coupling_constants crystal_structure Solid-State Structure xray->crystal_structure energy_profile Conformational Energy Landscape dft->energy_profile pseudorotation Pseudorotational Analysis (P, τm, %N/S) coupling_constants->pseudorotation crystal_structure->pseudorotation energy_profile->pseudorotation conclusion Conformational Equilibrium Model pseudorotation->conclusion

Caption: Workflow for conformational analysis of acetylated pentofuranoses.

Conclusion

The conformational analysis of acetylated pentofuranoses is a multifaceted task that requires the integration of experimental and computational methods. NMR spectroscopy provides crucial information about the dynamic conformational equilibrium in solution, while X-ray crystallography offers a high-resolution snapshot of a single conformation in the solid state. Computational modeling serves as a powerful complementary tool to explore the entire conformational landscape and to aid in the interpretation of experimental data. A thorough understanding of the conformational preferences of these molecules is essential for rational drug design and for elucidating the structure-function relationships of complex carbohydrates.

References

A Comparative Analysis of the Biological Activities of Furanose and Pyranose Sugar Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomerism of monosaccharides, particularly the equilibrium between five-membered furanose and six-membered pyranose ring structures, plays a pivotal role in their biological recognition and function.[1][2] When these sugars are acetylated, their biological activities can be significantly altered. This guide provides an objective comparison of the biological activities of furanose and pyranose sugar acetates, drawing upon available experimental and computational data.

The inherent stability of the six-membered pyranose ring, which preferentially adopts a low-energy chair conformation, is a key determinant of the generally observed superior biological activity of pyranose sugar derivatives compared to their furanose counterparts.[1][3] The five-membered furanose ring is comparatively less stable due to higher ring strain.[3] This fundamental structural difference appears to influence their interactions with biological targets.

Antimicrobial Activity

Experimental evidence strongly suggests that pyranose sugar acetates exhibit more potent antimicrobial properties than furanose sugar acetates. A comparative study on a series of monosaccharide and disaccharide acetates revealed that pyranose acetate (B1210297) derivatives demonstrate greater antimicrobial functionality against a panel of human pathogenic bacteria and fungi.[4][5]

Table 1: Antimicrobial Activity Comparison of Furanose and Pyranose Acetates

Compound TypeTarget OrganismsObserved ActivityReference
Pyranose AcetatesBacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli), Fungi (e.g., Aspergillus niger, Alternaria alternata)More prone towards antimicrobial functionality[4][5]
Furanose AcetatesBacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli), Fungi (e.g., Aspergillus niger, Alternaria alternata)Less antimicrobial functionality compared to pyranose acetates[4][5]

Cytotoxicity and Anticancer Potential

While direct comparative experimental data on the cytotoxicity of furanose versus pyranose sugar acetates is limited, computational studies predict a higher therapeutic potential for pyranose derivatives. A study utilizing PASS (Prediction of Activity Spectra for Substances) analysis suggested that glucose in the six-membered pyranose form is more likely to possess desirable biological properties, including anti-carcinogenic and antioxidant activities, when compared to its five-membered furanose form.[6]

Further experimental investigation is warranted to quantify the cytotoxic effects (e.g., determining IC50 values) of these two classes of compounds against various cancer cell lines.

Enzyme Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited and recommended for further comparative analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the furanose and pyranose sugar acetates. A series of two-fold dilutions are then made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furanose and pyranose sugar acetates and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Enzyme Inhibition Assay: α-Amylase Inhibition

This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase and a starch solution as the substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the furanose and pyranose sugar acetates.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution.

  • Reaction Termination and Color Development: After a specific incubation time, stop the reaction and use a reagent like dinitrosalicylic acid (DNS) to measure the amount of reducing sugars produced.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution. A decrease in absorbance compared to the control (no inhibitor) indicates enzyme inhibition.

Potential Signaling Pathway Modulation

The biological effects of sugar derivatives are often mediated through their influence on cellular signaling pathways. Given that acetylation is a key post-translational modification and that cellular glucose levels impact major signaling cascades, it is plausible that furanose and pyranose sugar acetates could differentially modulate pathways such as the Insulin (B600854) Signaling Pathway .

The rationale for this hypothesis is twofold:

  • Structural Recognition: The distinct shapes of furanose and pyranose rings may lead to differential recognition by cell surface receptors or intracellular proteins involved in the signaling cascade.

  • Metabolic Influence: The varying stability and metabolic fate of furanose and pyranose acetates could lead to different intracellular concentrations of metabolites that act as signaling molecules.

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activation (via GSK3 inhibition) Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Inhibition (via FOXO1 phosphorylation) Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Activation (via mTORC1) AS160->GLUT4_vesicle Inhibits translocation GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_uptake Glucose_uptake GLUT4->Glucose_uptake Glucose Uptake Furanose_Acetate Furanose Acetate (?) Furanose_Acetate->IR Modulation? Pyranose_Acetate Pyranose Acetate (?) Pyranose_Acetate->IR Modulation?

Caption: Potential modulation of the insulin signaling pathway by sugar acetates.

The diagram above illustrates the canonical insulin signaling pathway leading to glucose uptake and other metabolic effects. Furanose and pyranose sugar acetates could potentially modulate this pathway at various points, beginning with the interaction with the insulin receptor or other cell surface proteins. Their differential effects would likely stem from their distinct structural properties.

Conclusion

The available evidence indicates that pyranose sugar acetates are generally more biologically active than their furanose counterparts, particularly in terms of antimicrobial activity. This is likely attributable to the greater thermodynamic stability of the six-membered pyranose ring. While computational predictions support a broader range of enhanced biological activities for pyranose derivatives, further experimental research is necessary to provide quantitative comparisons of their cytotoxicity and enzyme inhibitory potentials. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies. Understanding the differential effects of these sugar acetate isomers on key signaling pathways will be crucial for the rational design of novel therapeutic agents.

References

A Comparative Guide to the X-ray Crystallography of D-Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic structures of various D-xylofuranose derivatives. D-xylofuranose, a five-membered ring sugar, is a fundamental component of numerous biologically significant molecules. Understanding its three-dimensional structure and how it is influenced by different substituents is crucial for the rational design of novel therapeutics, including antiviral and anticancer agents. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for such experiments.

Comparative Crystallographic Data of D-Xylofuranose Derivatives

The conformation of the furanose ring and the orientation of its substituents are key determinants of the biological activity of D-xylofuranose derivatives. X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of these structural features. The following table summarizes the crystallographic data for a selection of D-xylofuranose derivatives, showcasing the impact of various modifications on their solid-state structures.

Compound NameCCDC Dep. No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
1,2,3,5-di-O-methylene-α-D-xylofuranoseNot availableC₇H₁₀O₅OrthorhombicP2₁2₁2₁8.55098.632720.0579090901480.680.033[1]
β-D-fructofuranosyl α-D-xylopyranoside hemihydrateNot availableC₁₁H₂₀O₁₀·0.5H₂OOrthorhombicP2₁2₁2₁20.91918.7277.0719090902770.180.040[2]

Note: This table is a representative sample. A comprehensive search of crystallographic databases such as the Cambridge Structural Database (CSD) is recommended for a wider range of derivatives.

Experimental Protocols

The determination of the crystal structure of D-xylofuranose derivatives by X-ray crystallography involves several key steps, from crystal growth to structure solution and refinement. The following is a generalized protocol based on standard practices for small organic molecules.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. For carbohydrate derivatives, common crystallization techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. Common solvents include methanol, ethanol, acetone, ethyl acetate, and water.

  • Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound. It is particularly useful for sensitive molecules. The hanging drop and sitting drop methods are common variations.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is critical to obtain well-formed crystals.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

  • Crystal Mounting: The crystal is carefully mounted on a goniometer head, often using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize radiation damage.

  • Data Collection Strategy: A modern diffractometer equipped with a CCD or CMOS detector is used. A preliminary screening of the crystal is performed to determine the unit cell parameters and crystal quality. A data collection strategy is then devised to collect a complete and redundant dataset. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections. This results in a file containing the unique reflection data.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR. This provides an initial model of the electron density and atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Structure Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality. This includes checking for missed symmetry, unusual bond lengths and angles, and other potential errors.[3]

Logical Workflow for X-ray Crystallography of a D-Xylofuranose Derivative

The following diagram illustrates the typical workflow for determining the crystal structure of a D-xylofuranose derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_determination Structure Determination cluster_analysis Structural Analysis Synthesis Synthesis of D-Xylofuranose Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation Analysis Analysis of Conformation, Packing, and Intermolecular Interactions Validation->Analysis

A typical workflow for X-ray crystallography of a D-xylofuranose derivative.

This guide provides a foundational understanding of the X-ray crystallography of D-xylofuranose derivatives. For researchers and drug development professionals, a thorough analysis of the crystal structures of these compounds is an indispensable tool for understanding structure-activity relationships and for the design of new and improved therapeutic agents.

References

A Comparative Guide to Glycosylation Donors for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nucleosides, fundamental building blocks of nucleic acids and crucial components in various therapeutic agents, hinges on the critical step of glycosylation. The choice of the glycosyl donor profoundly influences the yield, stereoselectivity, and overall efficiency of this reaction. This guide provides an objective comparison of common glycosylation donors used in nucleoside synthesis, supported by experimental data, to aid researchers in selecting the optimal donor for their specific needs.

Performance Comparison of Glycosylation Donors

The selection of a glycosylation donor is a multifactorial decision guided by the desired stereochemical outcome (α or β anomer), the reactivity of the nucleobase, and the overall synthetic strategy. Below is a summary of the performance of major classes of glycosyl donors based on reported experimental data.

Glycosyl Donor ClassLeaving GroupTypical Promoter/ActivatorYieldStereoselectivity (β-selectivity)Key AdvantagesKey Disadvantages
Glycosyl Halides -Cl, -BrLewis acids (e.g., SnCl₄, TMSOTf)Moderate to High[1][2]Good to Excellent[3]Readily accessible, well-established (Silyl-Hilbert-Johnson reaction)[1][3]Often requires stoichiometric amounts of strong Lewis acids, potential for side reactions[3]
Thioglycosides -SR (e.g., -SPh, -SEt)Thiophilic promoters (e.g., NIS/TfOH, BSP/Tf₂O)[4][5]Good to High[4]Moderate to GoodStable, tunable reactivity based on the thio-substituent, compatible with various protecting groups[4][6]Activation can sometimes be sluggish, requiring specific and sometimes harsh promoters.
Glycosyl Imidates -OC(NH)CCl₃, -OC(NH)CF₃Catalytic Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂)High to Excellent[7]Good to ExcellentHighly reactive donors, often requiring only catalytic amounts of promoter, mild reaction conditions.[7]Can be moisture-sensitive, preparation of the donor can be complex.
Glycosyl Phosphates/Phosphites -OPO(OPh)₂, -OP(OR)₂Lewis acids (e.g., TMSOTf)Good to HighGood to ExcellentHighly reactive, can be tuned electronically.Can be less stable than other donors, potential for phosphate-related side reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful nucleoside synthesis. Below are representative procedures for the application of different glycosylation donors.

Silyl-Hilbert-Johnson Reaction using a Glycosyl Chloride

This method is a cornerstone of nucleoside synthesis, particularly for pyrimidines.

Materials:

  • Persilylated nucleobase (e.g., silylated uracil) (1.0 equiv)

  • Peracylated glycosyl chloride (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl chloride) (1.2 equiv)

  • Lewis Acid (e.g., SnCl₄ or TMSOTf) (1.2 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the peracylated glycosyl chloride in the anhydrous solvent under an inert atmosphere, add the Lewis acid at 0 °C.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of the persilylated nucleobase in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Glycosylation using a Thioglycoside Donor

Thioglycosides offer a balance of stability and reactivity, making them versatile donors.

Materials:

  • Thioglycoside donor (e.g., phenyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranoside) (1.5 equiv)

  • Nucleobase (e.g., N⁶-benzoyl-adenine) (1.0 equiv)

  • Promoter system (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)) (1.5 equiv NIS, 0.2 equiv TfOH)

  • Anhydrous solvent (e.g., dichloromethane)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask containing activated molecular sieves, add the thioglycoside donor and the nucleobase.

  • Add the anhydrous solvent under an inert atmosphere and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the promoter (NIS) followed by the catalytic amount of TfOH.

  • Stir the reaction at this temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

  • Filter the mixture through Celite and wash the filter cake with the organic solvent.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Glycosylation using a Glycosyl Imidate Donor

Glycosyl imidates are highly reactive donors that often provide high yields under mild conditions.

Materials:

Procedure:

  • Dissolve the glycosyl imidate donor and the silylated nucleobase in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the catalytic amount of TMSOTf dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Glycosylation Process

To better understand the reaction pathways and decision-making process in nucleoside synthesis, the following diagrams illustrate key concepts.

Glycosylation_Workflow cluster_start Starting Materials cluster_reaction Glycosylation Reaction cluster_end Product Nucleobase Nucleobase Silylation Silylation Nucleobase->Silylation (if required) Glycosyl Donor Glycosyl Donor Activation Activation Glycosyl Donor->Activation Promoter Coupling Coupling Silylation->Coupling Activation->Coupling Protected Nucleoside Protected Nucleoside Coupling->Protected Nucleoside

Caption: General workflow for nucleoside synthesis via glycosylation.

Donor_Selection cluster_criteria Decision Criteria cluster_donors Glycosyl Donor Choice Start Desired Nucleoside Stereo Desired Stereochemistry? Start->Stereo Reactivity Nucleobase Reactivity? Stereo->Reactivity β-anomer Thio Thioglycoside Stereo->Thio α-anomer (less common) Scale Reaction Scale? Reactivity->Scale High Halide Glycosyl Halide Reactivity->Halide Low Reactivity->Thio Moderate Imidate Glycosyl Imidate Scale->Imidate Large Scale Phosphate Glycosyl Phosphate Scale->Phosphate Lab Scale

Caption: Decision tree for selecting a suitable glycosylation donor.

Conclusion

The choice of a glycosylation donor is a critical parameter in the successful synthesis of nucleosides. Glycosyl halides remain a reliable choice for many applications, especially within the well-established Silyl-Hilbert-Johnson protocol. Thioglycosides offer a balance of stability and tunable reactivity. For high-yielding and mild reactions, particularly on a larger scale, glycosyl imidates are often the donors of choice. Glycosyl phosphates and phosphites represent a class of highly reactive donors suitable for specific applications. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can enhance the efficiency and stereochemical control of their nucleoside syntheses, accelerating the discovery and development of new therapeutic agents.

References

Unvalidated Claims Surround D-Xylofuranose, 1,2,3,5-tetraacetate as a Biochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of peer-reviewed scientific literature reveals a lack of independent validation for the use of D-Xylofuranose, 1,2,3,5-tetraacetate as a biochemical marker for diagnosing fatty acid activity in red blood cells or for identifying metabolic disorders such as hepatic steatosis. Claims regarding its application in this context appear to originate from a single commercial supplier and are not substantiated by published experimental data or clinical studies.

This guide provides a comparative overview of established and scientifically validated biochemical markers for researchers, scientists, and drug development professionals. While the claims about this compound cannot be verified, this document will focus on evidence-based alternatives for assessing fatty acid status and metabolic disease risk.

Established Biochemical Markers for Fatty Acid and Metabolic Disorder Analysis

The composition of fatty acids in red blood cell (RBC) membranes is a reliable indicator of long-term dietary habits and metabolic health. Several key biomarkers derived from RBC fatty acid analysis are widely used in research and clinical settings.

The Omega-3 Index: A Marker for Cardiovascular Health

The Omega-3 Index is a measure of the percentage of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in red blood cell membranes relative to the total fatty acids.[1][2][3] A higher index is generally associated with better cardiovascular health.

Key Applications:
  • Assessment of cardiovascular disease risk.

  • Monitoring of omega-3 fatty acid supplementation.

  • Evaluation of dietary interventions.

Experimental Protocol: Measurement of the Omega-3 Index

The standard method for determining the Omega-3 Index is gas chromatography (GC) following chemical derivatization.

  • Sample Collection and Preparation: A whole blood sample is collected, and the red blood cells are isolated by centrifugation.

  • Lipid Extraction: Total lipids are extracted from the RBCs using a solvent mixture, typically chloroform (B151607) and methanol.

  • Transmethylation: The fatty acids within the extracted lipids are converted into fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step is necessary to make the fatty acids volatile for GC analysis.

  • Gas Chromatography (GC) Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their physicochemical properties and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: The individual fatty acids, including EPA and DHA, are identified and quantified based on their retention times and peak areas compared to known standards. The Omega-3 Index is then calculated as the sum of EPA and DHA, expressed as a percentage of the total fatty acids.

cluster_protocol Omega-3 Index Determination Workflow Blood Sample Blood Sample Isolate RBCs Isolate RBCs Blood Sample->Isolate RBCs Extract Lipids Extract Lipids Isolate RBCs->Extract Lipids Derivatize to FAMEs Derivatize to FAMEs Extract Lipids->Derivatize to FAMEs GC Analysis GC Analysis Derivatize to FAMEs->GC Analysis Calculate Index Calculate Index GC Analysis->Calculate Index

Caption: Experimental workflow for Omega-3 Index measurement.

Alternative and Complementary Biochemical Markers

Beyond the Omega-3 Index, other markers and scoring systems are employed to provide a more comprehensive picture of metabolic health.

Marker/ScoreDescriptionApplicationData Source
Omega-6/Omega-3 Ratio The ratio of total omega-6 to omega-3 fatty acids in RBCs. A lower ratio is considered beneficial.Assessment of inflammatory balance.RBC fatty acid profile (GC)
Arachidonic Acid (AA) / EPA Ratio A more specific marker of the balance between pro-inflammatory (AA) and anti-inflammatory (EPA) precursors.Evaluation of inflammatory status.RBC fatty acid profile (GC)
Fatty Liver Index (FLI) A score calculated from BMI, waist circumference, triglycerides, and gamma-glutamyl transferase (GGT).Non-invasive screening for non-alcoholic fatty liver disease (NAFLD).Anthropometric and standard blood tests.
Hepatic Steatosis Index (HSI) A score derived from BMI, presence of diabetes, and the ALT/AST ratio.Non-invasive screening for NAFLD.Anthropometric and standard blood tests.

Comparative Analysis of Established Markers

FeatureOmega-3 IndexOmega-6/Omega-3 RatioFatty Liver Index (FLI)
Biological Basis Reflects long-term intake of EPA and DHA.Indicates the balance of pro- and anti-inflammatory fatty acid families.Correlates with risk factors for hepatic steatosis.
Methodology Gas ChromatographyGas ChromatographyCalculation from clinical data
Specimen Red Blood CellsRed Blood CellsBlood plasma, anthropometric data
Key Advantage Well-established link to cardiovascular outcomes.Provides insight into inflammatory potential.Inexpensive and non-invasive screening tool.
Limitation Requires specialized laboratory equipment.Interpretation can be complex due to the variety of fatty acids.Indirect measure of liver fat; less sensitive than imaging.

Signaling Pathways and Logical Relationships

The interplay of dietary fatty acids and metabolic health involves complex signaling pathways. The balance between omega-3 and omega-6 fatty acids is crucial for regulating inflammation.

cluster_pathway Fatty Acid Inflammatory Pathways Omega-6 FAs Omega-6 FAs Pro-inflammatory Mediators Pro-inflammatory Mediators Omega-6 FAs->Pro-inflammatory Mediators Omega-3 FAs Omega-3 FAs Anti-inflammatory Mediators Anti-inflammatory Mediators Omega-3 FAs->Anti-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Anti-inflammatory Mediators->Inflammation

Caption: Simplified diagram of fatty acid influence on inflammation.

References

Safety Operating Guide

Proper Disposal of D-Xylofuranose, 1,2,3,5-tetraacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of D-Xylofuranose, 1,2,3,5-tetraacetate, safeguarding both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if dust is generated.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with all federal, state, and local regulations.

  • Initial Containment:

    • For unused or surplus material, ensure it is in its original or a clearly labeled, sealed container.

    • In the event of a spill, carefully sweep the solid material to avoid creating dust.[1] Use a shovel to collect the swept material and place it into a suitable, closed container for disposal.[1]

  • Waste Collection and Storage:

    • Store the container with the waste material in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • The storage temperature should be maintained between 2-8°C.[1]

  • Engage a Licensed Disposal Company:

    • Contact a certified chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[1]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Alternative Disposal Method (with caution):

    • In some instances, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

    • Crucially, this method must be performed by trained personnel and in strict accordance with all federal, state, and local environmental regulations. [2]

  • Disposal of Contaminated Packaging:

    • Any packaging that has come into direct contact with this compound should be treated as hazardous waste.

    • Dispose of contaminated packaging as you would the unused product, through a licensed disposal service.[1]

Disposal Workflow

The following diagram outlines the decision-making process and logical steps for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste Type: Unused Product or Spill Residue? start->assess_waste contain_spill Contain Spill: Sweep and collect in a sealed container assess_waste->contain_spill Spill package_product Package Unused Product: Ensure container is sealed and labeled assess_waste->package_product Unused store_waste Store Waste Appropriately: Designated, ventilated, secure area (2-8°C) contain_spill->store_waste package_product->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_disposal->provide_sds transport_disposal Arrange for Professional Transport and Disposal provide_sds->transport_disposal end End: Compliant Disposal Complete transport_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of D-Xylofuranose, 1,2,3,5-tetraacetate (CAS Number: 42927-46-8). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses & Face ShieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is required for splash protection.[1]
Hand Protection Chemical-resistant GlovesNitrile rubber gloves are recommended for splash protection. Due to variations in glove construction, users should conduct a final assessment based on their specific conditions.[3][4] For prolonged contact, consider thicker gloves and consult manufacturer-specific chemical resistance data.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection Not typically requiredUse in a well-ventilated area or a chemical fume hood. If ventilation is inadequate and vapors or mists are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Handling and Operational Plan

2.1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with a potential for aerosolization, a chemical fume hood is required.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Review Safety Data Sheet (SDS): Before beginning work, all personnel must review the SDS for this compound.[1]

2.2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: This compound is a liquid or neat oil.[2][5] Handle with care to avoid splashes. Use appropriate laboratory glassware for transfers.

  • Avoid Inhalation: Do not breathe vapors or mist.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

2.3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperatures vary, with some sources suggesting room temperature under an inert atmosphere and others 2-8°C.[1][2] Consult the supplier's specific recommendations.

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Do not let product enter drains.[1]

Disposal Plan

Dispose of waste in accordance with all local, state, and federal regulations.

4.1. Unused Product and Contaminated Materials:

  • Waste Collection: Collect unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper) in a designated, labeled, and sealed hazardous waste container.

  • Incompatible Wastes: Do not mix with incompatible waste streams.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.

4.2. Empty Containers:

  • Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Punctured containers can then be disposed of as regular laboratory waste, in accordance with institutional policies.

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 h1 Don Appropriate PPE prep3->h1 Proceed to Handling h2 Handle in Ventilated Area h1->h2 h3 Avoid Contact and Inhalation h2->h3 h4 Practice Good Hygiene h3->h4 s1 Store in Tightly Closed Container h4->s1 After Use d1 Collect Waste in Labeled Container h4->d1 For Waste s2 Follow Temperature Guidelines s1->s2 d2 Arrange for Professional Disposal d1->d2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.